MK-0752
Descripción
Notch Signaling Pathway Inhibitor MK0752 is a synthetic small molecule with potential antineoplastic activity. MK0752 inhibits the Notch signaling pathway, which may result in induction of growth arrest and apoptosis in tumor cells in which the Notch signaling pathway is overactivated. The Notch signaling pathway plays an important role in cell-fate determination, cell survival, and cell proliferation.
MK-0752 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF2O4S/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26/h2-7,13-14H,1,8-12H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGJIFAKUZNNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCC(=O)O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026086, DTXSID70915051 | |
| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471905-41-6, 952578-68-6 | |
| Record name | MK-0752 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471905416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK 0752 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952578686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0752 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-0752 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JD9B4S53T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MK-0752: A Technical Guide to its Mechanism of Action in Notch Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0752 is a potent, orally bioavailable small molecule inhibitor of gamma-secretase, a critical enzyme in the Notch signaling pathway. Dysregulation of the Notch pathway is implicated in a variety of malignancies, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with the gamma-secretase complex and its subsequent effects on Notch signaling. This guide includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling pathway and experimental workflows to support further research and development efforts.
Introduction to Notch Signaling and Gamma-Secretase
The Notch signaling pathway is a highly conserved cell-to-cell communication system that plays a pivotal role in regulating cell fate decisions, proliferation, differentiation, and apoptosis. The pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor (Notch1-4) on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final and critical cleavage is mediated by the gamma-secretase complex, an intramembrane aspartyl protease. This cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcription of downstream target genes such as those in the HES and HEY families.
This compound: Mechanism of Action
This compound functions as a potent inhibitor of the gamma-secretase complex. By inhibiting this enzyme, this compound directly prevents the cleavage of the Notch receptor, thereby blocking the release of the NICD. This action effectively halts the downstream signaling cascade, leading to the suppression of Notch target gene expression. The inhibition of Notch signaling by this compound has been shown to induce growth arrest and apoptosis in tumor cells where the pathway is overactivated. Structural studies have revealed that this compound binds within a deep cavity of Presenilin 1 (PS1), the catalytic subunit of the gamma-secretase complex.
Figure 1. This compound Inhibition of the Notch Signaling Pathway.
Quantitative Data
The following tables summarize the available quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Aβ40 reduction) | SH-SY5Y | 5 nM | |
| IC50 (Cell Viability) | T-cell acute lymphoblastic leukemia (T-ALL) | ~50 nM | |
| IC50 (G0/G1 arrest) | T-ALL cell lines with Notch-activating mutations | 6.2 µmol/L | |
| IC50 (Cell Viability) | SK-UT-1B (uterine leiomyosarcoma) | 128.4 µM | |
| IC50 (Cell Viability) | SK-LMS-1 (uterine leiomyosarcoma) | 427.4 µM |
Table 2: In Vivo Activity and Pharmacokinetics of this compound
| Species | Dosing | Effect | Reference |
| Rhesus Monkeys | 240 mg/kg (p.o.) | ~90% decrease in newly produced Aβ in the brain | |
| Guinea Pigs | 10-30 mg/kg (p.o.) | Dose-dependent reduction of Aβ40 in plasma, brain, and CSF (IC50 in brain = 440 nM) | |
| Humans (Phase I trial) | 1,800-4,200 mg (weekly) | Significant inhibition of Notch signaling | |
| Humans (Phase I trial) | N/A | Half-life of approximately 15 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Gamma-Secretase Activity Assay
This protocol is adapted from a commercially available kit and can be used to quantify the enzymatic activity of gamma-secretase in cell lysates.
Materials:
-
Cells of interest
-
Cell Extraction Buffer (e.g., 1X γ-Secretase Cell Extraction Buffer)
-
Reaction Buffer (e.g., 2X γ-Secretase Reaction Buffer)
-
Fluorogenic γ-secretase substrate (e.g., APP peptide with EDANS/DABCYL reporter system)
-
96-well black microplate
-
Microplate fluorimeter
Procedure:
-
Cell Lysate Preparation:
-
Collect cells by centrifugation at 250 x g for 10 minutes.
-
Lyse the cell pellet with an appropriate volume of Cell Extraction Buffer.
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a 96-well black microplate, add 50 µL of cell lysate (typically 25-200 µg of total protein) to each well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the γ-secretase substrate to each well.
-
Include negative controls: wells with no cell lysate and wells with no substrate.
-
-
Incubation and Measurement:
-
Cover the plate and incubate in the dark at 37°C for 1-2 hours.
-
Read the fluorescence on a microplate reader with excitation at ~340-355 nm and emission at ~490-510 nm.
-
-
Data Analysis:
-
Express the results as the percent increase in fluorescence over the background controls.
-
Figure 2. Workflow for In Vitro Gamma-Secretase Activity Assay.
Cell-Based Notch Signaling Reporter Assay
This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of a Notch-responsive promoter to measure the activity of the Notch signaling pathway.
Materials:
-
Notch Reporter Cell Line (e.g., HEK293 with CSL-luciferase reporter)
-
Cell Culture Medium
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay Reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the Notch reporter cells into a 96-well white, clear-bottom plate at a density of ~35,000 cells per well in 90 µL of assay medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium.
-
Add 10 µL of the diluted this compound to the appropriate wells.
-
Include vehicle control wells (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
Thaw the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Rock the plate at room temperature for ~15 minutes to ensure cell lysis and signal development.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to the vehicle control to determine the percent inhibition of Notch signaling.
-
Figure 3. Workflow for Cell-Based Notch Signaling Reporter Assay.
In Vivo Tumor Growth Inhibition Assay (Xenograft Model)
This is a general protocol for assessing the anti-tumor efficacy of this compound in a mouse xenograft model. Specific parameters may need to be optimized for different cell lines and tumor types.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Tumor cells of interest
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in a suitable medium (e.g., PBS or media mixed with Matrigel).
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally to the treatment group according to the desired dose and schedule (e.g., daily or weekly).
-
Administer the vehicle control to the control group.
-
-
Monitoring and Measurement:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis as needed (e.g., histology, biomarker analysis).
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of this compound.
-
Conclusion
This compound is a well-characterized gamma-secretase inhibitor with demonstrated activity against the Notch signaling pathway. Its mechanism of action, involving the direct inhibition of NICD release, provides a clear rationale for its investigation as a therapeutic agent in Notch-dependent cancers. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other gamma-secretase inhibitors. Further research to determine the specific inhibitory profile of this compound against individual Notch receptors would provide a more nuanced understanding of its biological activity.
MK-0752: A Technical Guide to a γ-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0752 is a potent, orally bioavailable small molecule inhibitor of γ-secretase, an intramembrane protease complex centrally involved in the pathogenesis of Alzheimer's disease and various cancers. By targeting γ-secretase, this compound effectively modulates the cleavage of key substrates, including the Amyloid Precursor Protein (APP) and Notch receptors. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and key experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals engaged in the study of γ-secretase inhibition and the development of related therapeutics.
Introduction to γ-Secretase and this compound
Gamma-secretase is a multi-subunit protease complex, comprising presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2)[1]. This enzyme complex performs intramembrane proteolysis of a wide range of type I transmembrane proteins, playing a crucial role in various cellular processes[1][2][3]. Two of its most well-characterized substrates are the Amyloid Precursor Protein (APP) and the Notch family of receptors.
In the context of Alzheimer's disease, sequential cleavage of APP by β-secretase and then γ-secretase leads to the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 isoform, which is a primary component of amyloid plaques in the brain[1][4][5][6]. Inhibition of γ-secretase is therefore a key therapeutic strategy aimed at reducing Aβ production.
The Notch signaling pathway, critical for cell fate determination, proliferation, and differentiation, is also dependent on γ-secretase cleavage for its activation[7][8][9]. Upon ligand binding, the Notch receptor undergoes proteolytic processing, culminating in γ-secretase-mediated release of the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus to regulate gene expression[8][9]. Dysregulation of Notch signaling is implicated in several cancers, making γ-secretase inhibitors potential anti-cancer agents[7][10][11].
This compound is a potent and specific γ-secretase inhibitor that has been investigated in clinical trials for both Alzheimer's disease and various cancers[2][3][11][12][13]. It demonstrates efficacy in reducing Aβ40 production and inhibiting Notch signaling[12][13].
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of the γ-secretase complex. By binding to the complex, it prevents the intramembrane cleavage of its substrates.
Inhibition of Amyloid-β (Aβ) Production
In the amyloidogenic pathway of APP processing, β-secretase first cleaves APP to generate a C-terminal fragment (C99). γ-secretase then cleaves C99 at multiple sites to produce Aβ peptides of varying lengths, primarily Aβ40 and Aβ42. This compound inhibits this final cleavage step, leading to a reduction in the levels of secreted Aβ peptides.
Inhibition of Notch Signaling
The activation of Notch signaling is initiated by the binding of a ligand (e.g., Delta, Jagged) to the Notch receptor. This triggers a series of proteolytic cleavages, with the final step being the γ-secretase-mediated release of the Notch Intracellular Domain (NICD). This compound blocks this cleavage, thereby preventing the translocation of NICD to the nucleus and the subsequent activation of Notch target genes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay System | IC50 | Reference |
| Aβ40 Production | Human SH-SY5Y Neuroblastoma Cells | 5 nM | [12] |
| Notch Cleavage | - | 50 nM | [3][14] |
| Cell Viability (T-ALL cell lines) | T-cell acute lymphatic leukemia cells | 6.2 µM | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Adult Patients with Advanced Solid Tumors (Weekly Dosing)
| Dose | Cmax (µg/mL) | Tmax (hours) | AUC (µM·hr) | t1/2 (hours) |
| 1800 mg | 84.2 | 3-8.4 | - | ~15 |
| 3200 mg | - | 3-8.4 | - | ~15 |
Data compiled from a Phase I clinical trial[1][10][12][15].
Table 3: Pharmacokinetic Parameters of this compound in Children with Refractory CNS Malignancies (Weekly Dosing)
| Dose | Cmax (µg/mL) (median) | Tmax (hours) (median) |
| 1000 mg/m² | 88.2 | 3.0 |
| 1400 mg/m² | 60.3 | 8.1 |
Data compiled from a Phase I clinical trial[14].
Table 4: Pharmacokinetic Parameters of this compound in Patients with T-cell Acute Lymphoblastic Leukemia/Lymphoma (Daily Dosing, Day 1)
| Dose (mg/m²) | Cmax (µM) | Tmax (hr) | AUC0–24hr (µM·hr) |
| 150 | 55 | 1 | 723 |
| 225 | 40 | 8 | 754 |
| 300 | 121 | 9 | 1592 |
Data compiled from a Phase I clinical trial[7].
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity of γ-secretase inhibitors like this compound.
In Vitro γ-Secretase Activity Assay
This protocol describes a cell-free assay to measure the direct inhibitory effect of a compound on γ-secretase activity.
Materials:
-
Cells expressing γ-secretase (e.g., HEK293 cells)
-
Cell lysis buffer (e.g., containing CHAPSO)
-
γ-secretase substrate (e.g., a peptide derived from APP C99 fused to a fluorescent reporter system like EDANS/DABCYL)[16]
-
This compound or other test compounds
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Cell Lysate:
-
Culture and harvest cells known to express the γ-secretase complex.
-
Lyse the cells using a suitable lysis buffer to solubilize membrane proteins, including the γ-secretase complex.
-
Determine the total protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add the cell lysate to each well.
-
Add varying concentrations of this compound or the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Add the γ-secretase substrate to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 1-4 hours), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Plot the fluorescence intensity against the concentration of the inhibitor.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of γ-secretase activity.
-
Cell-Based Amyloid-β (Aβ) Production Assay
This protocol describes a cell-based assay to measure the effect of a compound on the production and secretion of Aβ peptides.
Materials:
-
Cell line that produces Aβ (e.g., SH-SY5Y, HEK293 cells stably expressing APP)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Aβ ELISA kit (for Aβ40 and/or Aβ42)
-
Cell lysis buffer for total protein quantification (e.g., RIPA buffer)
-
BCA protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Remove the culture medium and replace it with fresh medium containing varying concentrations of this compound or the test compound. Include a vehicle control.
-
-
Conditioned Media Collection:
-
Incubate the cells for a specific period (e.g., 24-48 hours).
-
Collect the conditioned medium from each well.
-
Centrifuge the conditioned medium to remove any detached cells or debris.
-
-
Aβ Quantification (ELISA):
-
Perform an ELISA on the collected conditioned media to quantify the levels of secreted Aβ40 and/or Aβ42, following the manufacturer's instructions.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells remaining in the plate with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the total protein concentration in each well using a BCA assay to normalize the Aβ levels.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to the total protein content for each well.
-
Plot the normalized Aβ levels against the concentration of the inhibitor.
-
Determine the IC50 value for the inhibition of Aβ production.
-
Notch Signaling Assay (Western Blot for NICD)
This protocol describes how to assess the inhibition of Notch signaling by measuring the levels of the Notch Intracellular Domain (NICD) using Western blotting.
Materials:
-
Cells with active Notch signaling (e.g., T-ALL cell lines, or cells co-cultured with cells expressing a Notch ligand)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved Notch1 (NICD)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Treatment and Lysis:
-
Treat the cells with varying concentrations of this compound or the test compound for a specified time.
-
Harvest and lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the cell lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NICD overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities for NICD and the loading control.
-
Normalize the NICD signal to the loading control and compare the levels across different treatment conditions to assess the inhibitory effect of the compound.
-
Conclusion
This compound is a well-characterized γ-secretase inhibitor with demonstrated activity against both Aβ production and Notch signaling. The quantitative data from preclinical and clinical studies provide a solid foundation for understanding its potency and pharmacokinetic profile. The experimental protocols outlined in this guide offer standardized methods for the evaluation of this compound and other γ-secretase inhibitors. This comprehensive technical guide serves as a valuable resource for researchers in the fields of Alzheimer's disease and oncology, facilitating further investigation into the therapeutic potential of targeting γ-secretase.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. ascopubs.org [ascopubs.org]
- 11. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I Trial of Weekly this compound in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.rndsystems.com [resources.rndsystems.com]
The Therapeutic Potential of MK-0752 in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-0752 is a potent, orally bioavailable small molecule inhibitor of gamma-secretase, a critical enzyme in the Notch signaling pathway.[1][2][3][4] Aberrant Notch signaling is implicated in the pathogenesis of numerous cancers, playing a crucial role in tumor cell proliferation, survival, and the maintenance of cancer stem cells (CSCs).[5][6] By targeting the gamma-secretase complex, this compound prevents the cleavage and subsequent activation of Notch receptors, leading to the downregulation of downstream target genes.[3][7] This mechanism of action has demonstrated therapeutic potential in both preclinical models and early-phase clinical trials across a range of solid tumors, including breast cancer, pancreatic cancer, and glioblastoma. This technical guide provides an in-depth review of the mechanism of action, preclinical efficacy, clinical pharmacology, and therapeutic potential of this compound in oncology.
Mechanism of Action: Inhibition of the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cellular communication system that regulates cell fate decisions, proliferation, and apoptosis.[8] In the canonical pathway, the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor triggers a series of proteolytic cleavages. The final cleavage, mediated by the gamma-secretase complex, releases the Notch intracellular domain (NICD).[6] The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/Su(H)/Lag-1) and Mastermind-like (MAML) proteins, leading to the expression of target genes such as HES1 and MYC.[4][6]
This compound acts as a non-competitive inhibitor of the gamma-secretase enzyme complex, preventing the release of the NICD.[8] This blockade of Notch signaling can induce growth arrest and apoptosis in tumor cells where this pathway is overactivated.[5]
Preclinical Efficacy
Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, primarily through its effects on cancer stem cells (CSCs).
-
Breast Cancer: In human breast tumorgraft models, treatment with a gamma-secretase inhibitor, including this compound, reduced the population of breast CSCs (BCSCs) characterized by CD44+/CD24- and ALDH+ markers.[3][7] Furthermore, gamma-secretase inhibition enhanced the efficacy of docetaxel chemotherapy in these preclinical models.[3][7] In Notch3-expressing breast cancer cells, this compound, while suppressing tumor growth, was observed to potentially increase the CSC population through the induction of IL-6, an effect that could be reversed by co-administration of an IL-6R antibody.[6][9]
-
Pancreatic Cancer: In preclinical models of pancreatic cancer, gamma-secretase inhibitors have shown efficacy, particularly in combination with gemcitabine.[10][11] Treatment with this compound or another GSI, RO4929097, with or without gemcitabine, led to a decrease in CSCs, inhibition of tumorsphere formation, and blocked tumor growth in mouse models.[9] The combination of a GSI with gemcitabine resulted in a higher percentage of apoptosis compared to either agent alone.[9]
-
Glioblastoma: In glioblastoma, treatment with this compound decreased the proliferation and self-renewal capacity of glioblastoma stem cells (GSCs), as evidenced by a reduction in the formation of secondary neurospheres.[9] This was associated with the differentiation of GSCs into less proliferative progenitor cells.[9]
Clinical Pharmacology and Pharmacokinetics
Phase I clinical trials have evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with advanced solid tumors.[1][2][4]
Dosing and Administration
This compound has been administered orally in various schedules, including continuous once-daily dosing, intermittent dosing (3 of 7 days), and once-weekly dosing.[1][2][4] The once-weekly schedule was found to be generally well-tolerated and has been the preferred schedule for further development.[1][2][4] In a Phase I study, doses ranged from 600 mg to 4,200 mg once weekly.[1][2] The recommended Phase II dose (RP2D) of this compound as a single agent was determined to be 1800 mg weekly, and this dose was also found to be safe in combination with gemcitabine.[10][11]
Pharmacokinetics
Following oral administration, this compound is absorbed slowly, with time to peak plasma concentration ranging from 3 to 8.4 hours.[4] The drug exhibits a half-life of approximately 15 hours.[1][2][4] Pharmacokinetic analyses have shown that exposure (as measured by AUC and Cmax) increases in a less than dose-proportional manner.[1][2][4] Notably, no significant increase in drug exposure was observed for doses beyond 1800 mg.[10][11]
| Parameter | Value | Reference |
| Half-life (t½) | ~15 hours | [1][2][4] |
| Time to Peak Concentration (Tmax) | 3 - 8.4 hours | [4] |
| Exposure Increase | Less than dose-proportional | [1][2][4] |
| Recommended Phase II Dose (weekly) | 1800 mg | [10][11] |
| Half Maximal Inhibitory Concentration (IC50) | ~50 nmol/L | [4] |
Table 1: Summary of Pharmacokinetic Parameters for this compound
Clinical Efficacy and Safety
Efficacy in Clinical Trials
The clinical activity of this compound has been evaluated in Phase I studies, both as a single agent and in combination with chemotherapy.
-
Advanced Solid Tumors (Single Agent): In a Phase I study involving 103 patients with advanced solid tumors, clinical benefit was observed, particularly in patients with high-grade gliomas. One patient achieved an objective complete response, and ten other glioma patients had stable disease for longer than four months.[1][2] Significant inhibition of the Notch signaling pathway, confirming target engagement, was observed at weekly doses of 1,800 mg to 4,200 mg.[1][2]
-
Pancreatic Cancer (in Combination with Gemcitabine): A Phase I trial evaluated this compound in combination with gemcitabine in 44 patients with pancreatic ductal adenocarcinoma.[10][11] In the 19 patients evaluable for tumor response, 13 achieved stable disease, and one patient had a confirmed partial response.[10][11]
-
Breast Cancer (in Combination with Docetaxel): A clinical trial in 30 patients with advanced breast cancer assessed escalating doses of this compound with docetaxel.[3][7] The combination was found to be feasible with manageable toxicity.[3][7] Serial tumor biopsies from patients showed a decrease in BCSC markers (CD44+/CD24− and ALDH+) and a reduction in mammosphere-forming efficiency, providing clinical evidence for the preclinical observations.[3][7]
| Trial Population | N | Treatment | Key Efficacy Results | Reference |
| Advanced Solid Tumors | 103 | This compound monotherapy | 1 complete response (glioma), 10 stable disease > 4 months (glioma) | [1][2] |
| Pancreatic Ductal Adenocarcinoma | 44 (19 evaluable) | This compound + Gemcitabine | 1 partial response, 13 stable disease | [10][11] |
| Advanced Breast Cancer | 30 | This compound + Docetaxel | Decrease in BCSC markers in tumor biopsies | [3][7] |
Table 2: Summary of Clinical Efficacy of this compound
Safety and Tolerability
The toxicity profile of this compound has been shown to be schedule-dependent.[1][2][4] The most commonly reported drug-related adverse events are generally gastrointestinal in nature and include diarrhea, nausea, vomiting, and fatigue.[1][2][4][8] With a weekly dosing schedule, these toxicities were generally manageable.[1][2]
Experimental Protocols
Preclinical Evaluation of this compound in Breast Tumorgrafts
This protocol provides a generalized workflow for assessing the efficacy of this compound in combination with docetaxel in patient-derived xenograft (PDX) models of breast cancer, based on published studies.[3][7]
Phase I Clinical Trial Design
The following represents a typical workflow for a Phase I dose-escalation study of this compound in combination with a standard-of-care chemotherapy agent, based on published trial designs.[10][11]
References
- 1. Phase I Pharmacologic and Pharmacodynamic Study of the Gamma Secretase (Notch) Inhibitor this compound in Adult Patients With Advanced Solid Tumors [cancer.fr]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Facebook [cancer.gov]
- 6. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Notch signalling pathway of cancer stem cells - Venkatesh - Stem Cell Investigation [sci.amegroups.org]
- 9. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy [mdpi.com]
- 10. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MK-0752 for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gamma-secretase inhibitor MK-0752, with a specific focus on its investigation for Alzheimer's disease (AD). This document details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visualizations of the core biological pathways and experimental workflows.
Introduction to this compound and its Rationale in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2][3] The amyloid hypothesis posits that the production and aggregation of Aβ peptides, particularly the Aβ42 isoform, are central to the pathogenesis of AD.[2][4] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[5][6]
This compound is a potent, orally bioavailable small molecule that functions as a gamma-secretase inhibitor (GSI).[7][8] By inhibiting the γ-secretase complex, this compound blocks the final step in Aβ production, thereby reducing the levels of Aβ peptides.[9][10] Initially developed for the treatment of Alzheimer's disease, its mechanism of action also led to its investigation in oncology, due to the role of γ-secretase in Notch signaling.[5][6][7]
Mechanism of Action: Targeting Gamma-Secretase
Gamma-secretase is an intramembrane protease complex responsible for the cleavage of multiple type I transmembrane proteins, including APP and the Notch receptor.[9][11] this compound non-selectively inhibits the proteolytic activity of this complex.[5]
Inhibition of Amyloid-Beta (Aβ) Production
The primary therapeutic rationale for this compound in Alzheimer's disease is its ability to lower Aβ levels. In the amyloidogenic pathway, β-secretase first cleaves APP to generate a C-terminal fragment (C99). Gamma-secretase then cleaves C99 at various positions to produce Aβ peptides of different lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[5] this compound blocks this latter cleavage step, leading to a decrease in the production of all Aβ isoforms.
Inhibition of Notch Signaling and Associated Toxicities
A significant challenge with non-selective GSIs like this compound is the simultaneous inhibition of Notch signaling.[4][9] The Notch pathway is crucial for cell-fate decisions, and its disruption can lead to various side effects.[12][13][14][15] Cleavage of the Notch receptor by γ-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression.[7] Inhibition of this process by this compound has been associated with gastrointestinal toxicity, fatigue, and other adverse events observed in clinical trials.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro and Preclinical Efficacy of this compound
| Parameter | Value | Species/Model | Source |
| IC50 (γ-secretase) | 50 nmol/L | In vitro | [7] |
| IC50 (Notch cleavage) | 55 nM | In vitro | [5] |
| IC50 (T-ALL cell lines) | 6.2 µmol/L | In vitro | [7] |
| Aβ Reduction (Plasma) | 50% | Animal models | [7] |
| Brain Concentration for 50% Plasma Aβ Reduction | 154 nmol/L | Animal models | [7] |
| Plasma Concentration for 50% Plasma Aβ Reduction | 594 nmol/L | Animal models | [7] |
Table 2: Pharmacokinetics of this compound in Humans
| Parameter | Value | Population | Source |
| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours | Healthy young men | [5] |
| Half-life (t1/2) | ~20 hours | Healthy young men | [5] |
| CNS Penetration | Good | Humans | [6] |
| Apparent Oral Clearance | 0.444 L/h/m² | Children with CNS malignancies | [7] |
| Apparent Volume of Distribution | 7.36 L/m² | Children with CNS malignancies | [7] |
Table 3: Pharmacodynamics of this compound in Human Clinical Trials
| Dose | Effect on CSF Aβ40 | Duration of Effect | Population | Source |
| 500 mg (single oral dose) | -35% (peak inhibition) | 12 hours | Healthy young men | [5] |
| 1000 mg (single oral dose) | Sustained inhibition | 24 hours | Healthy young men | [5] |
Table 4: Safety and Tolerability of this compound in Clinical Trials
| Population | Dose | Key Adverse Events | Source |
| Healthy young men | 110 - 1000 mg (single dose) | Generally well tolerated | [5] |
| Pediatric and adult patients with leukemia | N/A | Gastrointestinal toxicity, fatigue | [5][6] |
| Children with refractory CNS malignancies | 260 mg/m²/dose (once daily, 3 days on/4 days off) | Fatigue, lymphopenia, neutropenia, anemia | [7][8] |
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate this compound.
In Vitro Gamma-Secretase Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of γ-secretase.
Protocol:
-
Enzyme Source Preparation: Isolate cell membranes containing the γ-secretase complex from a suitable cell line (e.g., HEK293 cells overexpressing APP).[16]
-
Substrate: Utilize a recombinant APP C-terminal fragment (e.g., C99 or a fluorogenic substrate) as the substrate for the enzyme.[16][17]
-
Incubation: Incubate the membrane preparation with the substrate in a suitable buffer (e.g., containing CHAPSO for solubilization) at 37°C.[16][17]
-
Inhibitor Addition: Perform parallel incubations in the presence of varying concentrations of this compound.
-
Detection of Aβ Production: Quantify the amount of Aβ produced using an Aβ-specific ELISA (Enzyme-Linked Immunosorbent Assay).[18]
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay for Aβ and Notch Inhibition
This assay assesses the effect of this compound on Aβ production and Notch signaling in a cellular context.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., SNC-204B8, a stable cell line for dual-assay) that expresses both APP and a Notch reporter system.[18]
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified period.
-
Aβ Quantification: Collect the conditioned media and measure the concentration of secreted Aβ (e.g., Aβ40 and Aβ42) using ELISA.[18]
-
Notch Signaling Assessment: Lyse the cells and measure the activity of the Notch reporter (e.g., luciferase assay) or quantify the levels of Notch signaling downstream targets like HES1 via qPCR or Western blot.[19]
-
Data Analysis: Determine the dose-response curves for both Aβ inhibition and Notch signaling inhibition to evaluate the compound's selectivity.
In Vivo Efficacy Studies in Transgenic Mouse Models
These studies evaluate the ability of this compound to reduce brain Aβ levels in animal models of Alzheimer's disease.
Protocol:
-
Animal Model: Use a transgenic mouse model of AD that develops Aβ pathology (e.g., PDAPP or Tg2576 mice).[18]
-
Drug Administration: Administer this compound to the mice orally at various doses and for a specified duration (acute or chronic).
-
Sample Collection: At the end of the treatment period, collect brain tissue and plasma samples.
-
Aβ Quantification: Homogenize the brain tissue and measure the levels of soluble and insoluble Aβ using ELISA.[20]
-
Pharmacokinetic Analysis: Measure the concentration of this compound in plasma and brain to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[20]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound research.
Caption: Amyloid Precursor Protein (APP) processing pathway and inhibition by this compound.
Caption: Notch signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for the development of a γ-secretase inhibitor like this compound.
Conclusion
This compound is a well-characterized gamma-secretase inhibitor that has been extensively studied for its potential as an Alzheimer's disease therapeutic. While it effectively reduces Aβ production, its non-selective inhibition of Notch signaling presents significant safety challenges that have hindered its clinical development for AD.[9][11] The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of Alzheimer's drug discovery and development, highlighting the critical balance between efficacy and on-target toxicity for this class of compounds. Future research in this area may focus on developing more selective gamma-secretase modulators that can reduce amyloidogenic Aβ production without impacting Notch signaling.[2][3][9]
References
- 1. fastercapital.com [fastercapital.com]
- 2. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 4. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Trial of Weekly this compound in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-secretase targeting in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Role of Notch signaling in neurovascular aging and Alzheimer’s disease [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. Role of Notch Signaling in Neurovascular Aging and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imaging of Cancer γ-Secretase Activity Using an Inhibitor-based PET Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Evaluation of Clinical Candidates of γ-Secretase Inhibitors: Effects on Notch Inhibition and Promoting Beige Adipogenesis and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rupress.org [rupress.org]
The Role of MK-0752 in Cell Fate Determination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0752, a potent and orally bioavailable small molecule inhibitor of gamma-secretase, has emerged as a significant tool in the investigation of cell fate determination. By targeting the gamma-secretase enzymatic complex, this compound effectively modulates the Notch signaling pathway, a highly conserved signaling cascade critical for regulating cellular differentiation, proliferation, and apoptosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its impact on cell fate decisions, particularly in the context of cancer and cancer stem cells (CSCs), and detailed protocols for key experimental assays. Quantitative data from preclinical and clinical studies are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's role in cellular biology and its potential as a therapeutic agent.
Introduction to this compound and Cell Fate Determination
Cell fate determination is the process by which a cell commits to a specific developmental path, leading to a particular cell type. This intricate process is governed by a network of signaling pathways, among which the Notch signaling pathway plays a pivotal role. The Notch pathway is a juxtacrine signaling system that influences a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the Notch pathway is implicated in a variety of developmental disorders and cancers.
This compound is a synthetic small molecule that acts as a potent inhibitor of gamma-secretase, a multi-protein complex essential for the final proteolytic cleavage and activation of the Notch receptor.[3][4] By inhibiting this crucial step, this compound effectively blocks the entire downstream signaling cascade, making it a valuable pharmacological tool for studying Notch-dependent cellular processes and a potential therapeutic agent for diseases driven by aberrant Notch signaling.[2]
Mechanism of Action: Inhibition of Notch Signaling
The canonical Notch signaling pathway is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the gamma-secretase complex, releases the Notch Intracellular Domain (NICD). The liberated NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), to activate the transcription of target genes, such as those in the Hes and Hey families. These target genes, in turn, regulate the expression of other genes that control cell fate.
This compound's primary mechanism of action is the direct inhibition of the gamma-secretase enzyme.[4] By preventing the S3 cleavage of the Notch receptor, this compound blocks the release of NICD.[2][3] This abrogation of NICD production leads to a downstream suppression of Notch target gene expression, thereby inhibiting the pathway and influencing cell fate decisions.
References
The Discovery and Development of MK-0752: A Gamma-Secretase Inhibitor Targeting the Notch Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0752 is a potent, orally bioavailable, small-molecule inhibitor of gamma-secretase, a critical enzyme in the Notch signaling pathway.[1][2] Initially investigated for the treatment of Alzheimer's disease due to gamma-secretase's role in processing the amyloid precursor protein, the development of this compound has primarily shifted towards oncology.[3] Aberrant Notch signaling is implicated in the pathogenesis of numerous cancers, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, pancreatic cancer, and central nervous system (CNS) malignancies, making it a compelling therapeutic target.[3][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.
Mechanism of Action
This compound exerts its biological effects by inhibiting the activity of the gamma-secretase complex, a multi-subunit protease.[6] In the Notch signaling cascade, the binding of a ligand (e.g., Jagged or Delta-like) to the Notch receptor triggers a series of proteolytic cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD).[5][7] The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Suppressor of Hairless/Lag-1) and activates the transcription of downstream target genes, such as those from the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families.[2][3] These target genes are crucial regulators of cell proliferation, differentiation, and survival.[4] By blocking the gamma-secretase-mediated cleavage of the Notch receptor, this compound prevents the release of NICD and its subsequent nuclear translocation, thereby inhibiting the downstream signaling cascade.[2][8] This inhibition can lead to cell cycle arrest, decreased cell viability, and apoptosis in cancer cells that are dependent on Notch signaling.[9][10]
Signaling Pathway Diagram
Caption: Inhibition of the Notch signaling pathway by this compound.
Preclinical Development
In Vitro Studies
This compound has demonstrated potent inhibitory activity against gamma-secretase in various cell-based assays. In human SH-SY5Y neuroblastoma cells, this compound reduced the production of amyloid-beta 40 (Aβ40), another substrate of gamma-secretase, with an IC50 of 5 nM.[8] In T-ALL cell lines harboring Notch-activating mutations, this compound induced G0/G1 cell cycle arrest with an IC50 of approximately 6.2 µM.[3] Furthermore, studies in head and neck squamous cell carcinoma (HNSCC) cell lines showed that this compound has cytotoxic and antimigratory effects, with particularly strong pro-apoptotic effects observed in HPV-positive cells.[10]
In Vivo Studies
Preclinical in vivo studies have provided evidence for the anti-tumor activity of this compound. In rhesus monkeys, a 240 mg/kg dose of this compound resulted in a 90% decrease in the generation of newly produced Aβ in the brain.[8] In guinea pigs, oral administration of this compound at doses of 10-30 mg/kg led to a dose-dependent reduction of Aβ40 in the plasma, brain, and cerebrospinal fluid (CSF), with a brain IC50 of 440 nM.[8] In oncology models, the preclinical analog of this compound, MRK-003, has been shown to attenuate pancreatic cancer growth.[5] Combination studies in breast cancer tumorgraft models have demonstrated that gamma-secretase inhibitors can reduce the breast cancer stem cell population and enhance the efficacy of docetaxel.[11]
Clinical Development
This compound has been evaluated in several Phase I and Phase II clinical trials across a range of solid and hematological malignancies.
Phase I Studies in Solid Tumors
A Phase I study in adult patients with advanced solid tumors explored different dosing schedules of this compound: continuous once-daily, intermittent (3 of 7 days), and once-weekly.[1] The most common drug-related toxicities included diarrhea, nausea, vomiting, and fatigue.[12] The maximum tolerated dose (MTD) was found to be schedule-dependent.[1] The once-weekly dosing schedule was generally well-tolerated and demonstrated significant inhibition of the Notch signaling pathway, as measured by a gene signature in hair follicles, at doses between 1,800 mg and 4,200 mg.[1][12] Pharmacokinetic analysis revealed that this compound has a half-life of approximately 15 hours.[1]
A Phase I trial in children with refractory CNS malignancies established a recommended Phase II dose of 260 mg/m²/dose once daily for 3 consecutive days every 7 days.[3] Another pediatric study investigating a once-weekly schedule found the 1,400 mg/m² dose to be biologically effective and well-tolerated.[13]
Combination Therapy Trials
Given the cytostatic nature of Notch inhibition, this compound has been investigated in combination with cytotoxic chemotherapies. A Phase I trial in patients with advanced breast cancer evaluated this compound in combination with docetaxel, demonstrating the feasibility of the combination with manageable toxicity.[6][11] Another Phase I study in patients with pancreatic ductal adenocarcinoma combined this compound with gemcitabine. The recommended Phase II dose for the combination was established as 1800 mg of this compound once weekly with 1000 mg/m² of gemcitabine on days 1, 8, and 15 of a 28-day cycle.[14]
Quantitative Data Summary
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | System | Value | Reference |
| IC50 (Aβ40 reduction) | Human SH-SY5Y cells | 5 nM | [8] |
| IC50 (G0/G1 arrest) | T-ALL cell lines | 6.2 µM | [3] |
| IC50 (Aβ40 reduction) | Guinea pig brain | 440 nM | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Dosing Schedule | Value | Reference |
| Half-life (t1/2) | Multiple schedules | ~15 hours | [1] |
| Time to peak concentration (Tmax) | Oral administration | 3 to 8.4 hours | [15] |
| Apparent oral clearance | Pediatric, 3 days on/4 days off | 0.444 L/h/m² | [3] |
| Apparent volume of distribution | Pediatric, 3 days on/4 days off | 7.36 L/m² | [3] |
Table 3: Phase I Clinical Trial Dosing and MTD
| Population | Dosing Schedule | Dose Range | MTD/Recommended Phase II Dose | Reference |
| Adult Solid Tumors | Continuous once-daily | 450 and 600 mg | - | [1] |
| Adult Solid Tumors | Intermittent (3 of 7 days) | 450 and 600 mg | - | [1] |
| Adult Solid Tumors | Once-weekly | 600 to 4,200 mg | 3,200 mg | [1][14] |
| Pediatric CNS Malignancies | Intermittent (3 of 7 days) | 200 and 260 mg/m² | 260 mg/m² | [3] |
| Pediatric CNS Malignancies | Once-weekly | 1,000 and 1,400 mg/m² | Not determined | [13] |
| T-ALL and other leukemias | Once-daily | 150, 225, and 300 mg/m² | Not established (DLT at 300 mg/m²) | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Seeding: Cancer cell lines (e.g., FaDu, Cal27, SCC154) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours.[10]
-
Drug Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) and then diluted in cell culture medium to achieve a range of final concentrations (e.g., 2.5–60 µM).[10] Cells are exposed to the various concentrations of this compound, with a vehicle control (e.g., 0.1% DMSO) included.[10]
-
Incubation: The treated cells are incubated for a specified period, typically 72 hours.[10]
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay. The medium is replaced with a resazurin solution (e.g., 56 µM), and the plates are incubated for 90 minutes to 3 hours.[10] Absorbance is measured using a plate reader to determine the extent of cell death.[10] The half-maximal inhibitory concentration (IC50) is then calculated.[10]
Phase I Clinical Trial Design and Conduct
-
Patient Population: Patients with advanced, refractory solid tumors or specific hematological malignancies for whom standard therapies have failed are enrolled.[1][3]
-
Study Design: A dose-escalation study design is typically employed, such as a 3+3 design or a modified continual reassessment method, to determine the MTD and dose-limiting toxicities (DLTs).[3][15] Different dosing schedules (e.g., daily, intermittent, weekly) may be evaluated in separate cohorts.[1]
-
Drug Administration: this compound is administered orally as capsules.[3]
-
Toxicity Monitoring: Patients are monitored for adverse events, which are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).[15] DLTs are defined based on the severity and duration of specific adverse events occurring during the first cycle of treatment.
-
Pharmacokinetic Analysis: Blood samples are collected at predefined time points before and after drug administration to determine the plasma concentrations of this compound using a validated method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][14] Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated.[14]
-
Pharmacodynamic Analysis: To confirm target engagement, biological samples such as hair follicles or peripheral blood mononuclear cells are collected to assess the modulation of the Notch signaling pathway, for instance, by analyzing the expression of a gene signature of Notch inhibition.[1][3]
-
Tumor Response: Tumor response is assessed at baseline and at regular intervals during the study using imaging techniques and evaluated according to established criteria like the Response Evaluation Criteria in Solid Tumors (RECIST).[13]
Experimental Workflow Diagram
Caption: A representative workflow for a Phase I clinical trial of this compound.
Conclusion
This compound is a well-characterized gamma-secretase inhibitor that has demonstrated target engagement and clinical activity in a variety of preclinical and clinical settings. Its development has provided valuable insights into the therapeutic potential of targeting the Notch signaling pathway in oncology. While single-agent efficacy has been modest, the tolerability of this compound, particularly with a weekly dosing schedule, supports its further investigation in combination with other anti-cancer agents.[1][16] Ongoing and future research will continue to define the optimal clinical application of this compound and other gamma-secretase inhibitors in the treatment of cancer.
References
- 1. ascopubs.org [ascopubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I Trial of Weekly this compound in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. mdpi.com [mdpi.com]
Preclinical Profile of MK-0752: A Gamma-Secretase Inhibitor for Solid Tumor Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MK-0752 is a potent, orally bioavailable small molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1] Dysregulation of the Notch pathway is implicated in the pathogenesis of a variety of solid tumors, making it a compelling target for therapeutic intervention.[2][3] this compound has been investigated in numerous preclinical studies across a range of solid tumor types, demonstrating its potential as an anti-cancer agent, both as a monotherapy and in combination with other treatments. This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Mechanism of Action: Inhibition of the Notch Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting gamma-secretase, a multi-protein complex responsible for the intramembranous cleavage of several transmembrane proteins, including the Notch receptors.[4] This cleavage event is a critical step in the activation of the canonical Notch signaling pathway.
Upon binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor, a series of proteolytic cleavages occur. The final cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators of the Mastermind-like (MAML) family. This complex activates the transcription of downstream target genes, including those in the Hairy/Enhancer of Split (HES) and HES-related with YRPW motif (HEY) families.[5][6] These target genes regulate crucial cellular processes such as proliferation, differentiation, and apoptosis.
By inhibiting gamma-secretase, this compound prevents the release of the NICD, thereby blocking the downstream signaling cascade.[6] This leads to the downregulation of Notch target genes like HES1, HEY1, and c-Myc, ultimately resulting in cell cycle arrest, reduced proliferation, and induction of apoptosis in cancer cells with aberrant Notch signaling.[6]
In Vitro Efficacy
The in vitro activity of this compound has been evaluated in various solid tumor cell lines, demonstrating its cytostatic and cytotoxic effects.
Table 1: In Vitro Activity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Leukemia | Cell Viability | IC50 | 6.2 µM | [7] |
| SK-UT-1B | Uterine Leiomyosarcoma | Cell Viability | IC50 | 128.4 µM | [8] |
| SK-LMS-1 | Uterine Leiomyosarcoma | Cell Viability | IC50 | 427.4 µM | [8] |
| FaDu | Head and Neck Squamous Cell Carcinoma (HPV-negative) | Cytotoxicity, Migration, Clonogenic | Inhibition | Demonstrated antineoplastic effects | [9] |
| Cal27 | Head and Neck Squamous Cell Carcinoma (HPV-negative) | Cytotoxicity, Migration, Clonogenic | Inhibition | Demonstrated antineoplastic effects | [9] |
| SCC154 | Head and Neck Squamous Cell Carcinoma (HPV-positive) | Cytotoxicity, Migration, Clonogenic, Apoptosis | Inhibition, Induction | Demonstrated antineoplastic effects, induced apoptosis | [9] |
Experimental Protocols: In Vitro Assays
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound (or vehicle control) and incubate for 72 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence or absorbance to determine cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with this compound at the desired concentration for 48-72 hours.
-
Reagent Addition: Add Caspase-Glo 3/7 reagent to each well and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence, which is proportional to caspase-3/7 activity.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound in various solid tumors.
Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models
| Cancer Type | Animal Model | Treatment | Key Findings | Citation |
| Pancreatic Cancer | Patient-derived xenografts | MRK-003 (preclinical analog of this compound) 150 mg/kg p.o. once weekly, alone or with gemcitabine | Significant reduction in tumor growth in 4 out of 9 xenografts in the combination therapy group compared to gemcitabine alone. | [10] |
| Breast Cancer | Human breast tumorgrafts (MC1 and BCM-2147) | GSI (unspecified, but in studies of this compound) | Reduced breast cancer stem cells and enhanced the efficacy of docetaxel. | [4] |
Experimental Protocols: In Vivo Xenograft Study
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are typically used to prevent rejection of human tumor cells.
-
Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment groups. This compound is typically administered orally via gavage at a specified dose and schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry for biomarkers, can also be performed.
Pharmacokinetics
Preclinical pharmacokinetic studies in rodents provide essential information on the absorption, distribution, metabolism, and excretion of this compound. While detailed preclinical pharmacokinetic data is limited in the public domain, clinical studies in humans provide some insights into its profile.
Table 3: Pharmacokinetic Parameters of this compound (from Clinical Studies)
| Parameter | Value | Species | Citation |
| Time to Peak Concentration (Tmax) | 3 to 8.4 hours | Human | [11][12] |
| Half-life (t1/2) | Approximately 15 hours | Human | [12][13] |
| Absorption | Slow | Human | [11] |
| Exposure (AUC and Cmax) | Increases in a less than dose-proportional manner | Human | [12] |
Experimental Protocols: Pharmacokinetic Studies in Rodents
-
Animal Dosing: Administer this compound to rats or mice via intravenous (IV) and oral (PO) routes at a specified dose.
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of this compound using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Use pharmacokinetic software to calculate key parameters, including maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2). Bioavailability (F%) is calculated by comparing the AUC from oral and IV administration.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for solid tumors with aberrant Notch signaling. Its mechanism of action is well-defined, and it has demonstrated both in vitro and in vivo anti-tumor activity. Further preclinical investigations to identify predictive biomarkers of response and to optimize combination therapies will be crucial for its successful clinical translation. This technical guide provides a foundational understanding of the preclinical profile of this compound to aid researchers and drug development professionals in their ongoing efforts to combat cancer.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Targeting Notch signalling pathway of cancer stem cells - Venkatesh - Stem Cell Investigation [sci.amegroups.org]
- 4. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I Pharmacologic and Pharmacodynamic Study of the Gamma Secretase (Notch) Inhibitor this compound in Adult Patients With Advanced Solid Tumors [cancer.fr]
The Gamma-Secretase Inhibitor MK-0752: A Technical Overview of its Impact on T-cell Acute Lymphoblastic Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy frequently driven by activating mutations in the NOTCH1 signaling pathway. This dependency on NOTCH1 has positioned gamma-secretase, a key enzyme in the NOTCH1 activation cascade, as a prime therapeutic target. MK-0752, a potent, orally bioavailable gamma-secretase inhibitor (GSI), has been investigated as a targeted therapy for T-ALL. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy, and clinical findings in T-ALL. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways and experimental workflows are included to support further research and development in this area.
Introduction to T-cell Acute Lymphoblastic Leukemia and the Role of NOTCH1
T-cell acute lymphoblastic leukemia is a cancer of the T-lymphocytes, characterized by the rapid proliferation of immature T-cells. A significant portion of T-ALL cases, estimated at over 50%, harbor activating mutations in the NOTCH1 gene.[1][2] The NOTCH1 signaling pathway is crucial for normal T-cell development, but its constitutive activation in T-ALL leads to uncontrolled cell growth, proliferation, and survival. This reliance of T-ALL cells on aberrant NOTCH1 signaling provides a clear rationale for targeted therapeutic intervention.
This compound: A Gamma-Secretase Inhibitor
This compound is a small molecule inhibitor of gamma-secretase, a multi-protein complex that plays a critical role in the final step of NOTCH1 receptor activation.[1][3] By inhibiting gamma-secretase, this compound prevents the cleavage and release of the active Notch intracellular domain (NICD), thereby blocking the downstream signaling cascade that promotes leukemogenesis.[1][3]
Mechanism of Action: Inhibition of the NOTCH1 Signaling Pathway
The canonical NOTCH1 signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to the NOTCH1 receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages. The final cleavage, mediated by the gamma-secretase complex, releases the NICD. The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family. This transcriptional activation complex then upregulates the expression of target genes, including key regulators of cell proliferation and survival such as HES1 and c-MYC.
This compound directly inhibits the catalytic activity of the gamma-secretase complex. This prevents the release of NICD, leading to the downregulation of NOTCH1 target genes and subsequent cell cycle arrest and apoptosis in NOTCH1-dependent T-ALL cells.[4][5]
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent anti-leukemic activity in preclinical studies using T-ALL cell lines, particularly those with activating NOTCH1 mutations. Treatment with this compound leads to a dose-dependent inhibition of cell proliferation and induction of apoptosis.
Table 1: In Vitro Activity of this compound in T-ALL Cell Lines
| Cell Line | NOTCH1 Mutation Status | IC50 (µM) | Effect | Reference |
| T-ALL cell lines with activating NOTCH1 mutations | Mutated | 6.2 | G0/G1 arrest | [1] |
| General | Not specified | ~0.05 | Inhibition of gamma-secretase | [4] |
In Vivo Efficacy
While specific in vivo data for this compound in T-ALL xenograft models is limited in the provided search results, a clinical trial reported a notable response in one patient.[4] A patient with a NOTCH1 activating mutation treated with 150 mg/m² of this compound daily experienced a 45% reduction in a mediastinal mass after 28 days.[4] However, this response was transient, and the disease subsequently progressed.[4]
Clinical Data: Phase I Trial in T-ALL
A phase I clinical trial (NCT00100152) evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory T-ALL and other leukemias.[4][6]
Table 2: Summary of Phase I Clinical Trial of this compound in T-ALL
| Parameter | Finding | Reference |
| Patient Population | 7 T-ALL patients (4 with NOTCH1 mutations) | [4] |
| Dosing Regimen | Once-daily oral dosing at 150, 225, and 300 mg/m² in 28-day cycles | [4] |
| Maximum Tolerated Dose (MTD) | Not fully established in this study, but enrollment was ongoing to determine it. | [4] |
| Dose-Limiting Toxicity (DLT) | Grade 3/4 diarrhea at 300 mg/m² | [4] |
| Pharmacokinetics (Day 1) | 150 mg/m²: AUC0-24hr = 723 µM·hr, Cmax = 55 µM | [4] |
| 225 mg/m²: AUC0-24hr = 754 µM·hr, Cmax = 40 µM | [4] | |
| 300 mg/m²: AUC0-24hr = 1592 µM·hr, Cmax = 121 µM | [4] | |
| Pharmacodynamics | 24-69% decrease in plasma Aβ40 levels on Day 14, indicating gamma-secretase inhibition. | [4] |
| Efficacy | One patient with a NOTCH1 mutation had a 45% reduction in a mediastinal mass, but the response was not sustained. | [4] |
The trial was ultimately terminated due to excessive gastrointestinal toxicity, a known on-target effect of pan-Notch inhibition.[6]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the effects of this compound on T-ALL cells. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NOTCH signaling pathway: role in the pathogenesis of T-cell acute lymphoblastic leukemia and implication for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Molecular pathogenesis and targeted therapies for NOTCH1-induced T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of MK-0752 in Inhibiting Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cancer stem cell (CSC) hypothesis posits that a subpopulation of tumor cells with stem-like properties is responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1][2] These cells possess self-renewal capabilities and can differentiate into the heterogeneous lineages of cancer cells that comprise a tumor. A key signaling pathway implicated in the maintenance and survival of CSCs across various cancer types is the Notch pathway.[1][3] Dysregulation of this pathway is a common feature in many malignancies, making it an attractive target for novel anti-cancer therapeutics.[3] MK-0752 is a potent, orally bioavailable small molecule inhibitor of gamma-secretase, a critical enzyme in the activation of the Notch signaling pathway.[1][4][5][6] This technical guide provides an in-depth overview of the role of this compound in inhibiting cancer stem cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.
Mechanism of Action: Targeting the Notch Signaling Pathway
This compound functions as a gamma-secretase inhibitor (GSI).[1][4][5][6] Gamma-secretase is a multi-protein complex that performs the final intramembranous cleavage of the Notch receptor. This cleavage event releases the Notch intracellular domain (NICD), which then translocates to the nucleus.[1][3][5][6] In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcription of Notch target genes such as those in the HES and HEY families.[3][4] These target genes are crucial for maintaining the undifferentiated, self-renewing state of CSCs. By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby blocking the downstream signaling cascade and suppressing the CSC phenotype.[1][4][5][6]
Figure 1: Mechanism of action of this compound in the Notch signaling pathway.
Quantitative Data: In Vitro and In Vivo Efficacy
The efficacy of this compound has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cal27 | Head and Neck Squamous Cell Carcinoma (HPV-) | 33 | [7] |
| FaDu | Head and Neck Squamous Cell Carcinoma (HPV-) | 33 | [7] |
| SCC154 | Head and Neck Squamous Cell Carcinoma (HPV+) | 25 | [7] |
| SK-UT-1B | Uterine Leiomyosarcoma | 128.4 | [8][9] |
| SK-LMS-1 | Uterine Leiomyosarcoma | 427.4 | [8][9] |
Table 2: In Vitro and In Vivo Effects on Cancer Stem Cell Populations
| Cancer Type | Model | Treatment | Effect on CSCs | Reference |
| Breast Cancer | Human Tumorgrafts | This compound | Reduced ALDH+ and CD44+/CD24- subpopulations; Reduced mammosphere-forming efficiency | [4] |
| Breast Cancer | Human Tumorgrafts | This compound + Docetaxel | Enhanced reduction of CSCs compared to single agents | [4] |
| Pancreatic Cancer | In vitro & In vivo | This compound + Gemcitabine | Decreased number of CSCs and inhibited tumorsphere formation | [4] |
| Glioblastoma | In vitro | This compound (25 µM) | Decreased proliferation and self-renewal of glioblastoma stem cells (GSCs); Reduced secondary neurosphere formation | [4] |
Table 3: Clinical Trial Dosages of this compound
| Phase | Cancer Type | Dosing Schedule | Dosage | Reference |
| Phase I | Advanced Solid Tumors | Weekly | 600 - 4200 mg | [10][11] |
| Phase I/II | Advanced or Metastatic Breast Cancer | Days 1-3 of a 21-day cycle (with Docetaxel) | 300 - 800 mg | [12] |
| Phase I | Pancreatic Ductal Adenocarcinoma | Weekly (with Gemcitabine) | Recommended Phase 2 Dose: 1800 mg | [13] |
| Phase I | Refractory CNS Malignancies (Pediatric) | Weekly | 1000 - 1400 mg/m² | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of this compound against cancer stem cells.
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
For MTT assay, add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals.[14] Add a solubilization solution to dissolve the crystals.[14]
-
For MTS assay, add a combined MTS/PES solution to each well and incubate for 1-4 hours.[14][15]
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[14][15]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Figure 2: Workflow for a typical cell viability assay.
Sphere Formation Assay (Tumorsphere/Mammosphere)
This assay assesses the self-renewal capacity of cancer stem cells in non-adherent conditions.
Protocol:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 500-2000 cells/mL) in serum-free media supplemented with growth factors (e.g., EGF and bFGF) in ultra-low attachment plates.[16][17]
-
Treat the cells with this compound or a vehicle control.
-
Incubate the plates for 7-14 days to allow for sphere formation.[18]
-
Count the number of spheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculate the sphere formation efficiency (SFE) as: (Number of spheres / Number of cells seeded) x 100%.[17]
ALDH Activity Assay
Aldehyde dehydrogenase (ALDH) is an enzyme with high activity in many types of cancer stem cells.
Protocol:
-
Prepare a single-cell suspension of the cancer cells.
-
Resuspend the cells in an ALDH assay buffer.
-
Divide the cell suspension into a "test" sample and a "control" sample.
-
Add an ALDH inhibitor (e.g., DEAB) to the "control" sample.[4][10]
-
Add the activated ALDH substrate (e.g., ALDEFLUOR™) to the "test" sample and immediately transfer a portion to the "control" tube.[4][10]
-
Incubate both samples at 37°C for 30-60 minutes.
-
Analyze the cells using a flow cytometer to quantify the percentage of ALDH-positive cells in the "test" sample, using the "control" sample to set the gate for background fluorescence.[4][10]
Western Blot for Notch Signaling Proteins
This technique is used to detect and quantify specific proteins in the Notch signaling pathway.
Protocol:
-
Lyse cells treated with this compound and control cells to extract total protein.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[19]
-
Block the membrane to prevent non-specific antibody binding.[19]
-
Incubate the membrane with primary antibodies specific for Notch pathway proteins (e.g., NICD, Hes1, Hey1).[19]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[19]
Flow Cytometry for CD44+/CD24- Breast Cancer Stem Cells
This method is used to identify and quantify the population of breast cancer stem cells characterized by the CD44+/CD24- surface marker profile.
Protocol:
-
Prepare a single-cell suspension from breast cancer cells or dissociated tumors.
-
Incubate the cells with fluorescently labeled antibodies against CD44 and CD24.
-
Wash the cells to remove unbound antibodies.
-
Analyze the stained cells using a flow cytometer.
-
Gate on the viable cell population and then analyze the expression of CD44 and CD24 to determine the percentage of CD44+/CD24- cells.[13][20]
Figure 3: General experimental workflow for evaluating the anti-CSC effects of this compound.
Conclusion and Future Directions
This compound has demonstrated significant potential as a cancer stem cell-targeting agent by effectively inhibiting the Notch signaling pathway. Preclinical studies have consistently shown its ability to reduce CSC populations and sensitize tumors to conventional chemotherapies. Clinical trials have established tolerable dosing schedules, although monotherapy efficacy has been modest in many solid tumors.
Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound. Further investigation into rational combination therapies is also warranted to overcome resistance mechanisms and enhance clinical benefit. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to develop more effective treatments for cancer by targeting the critical population of cancer stem cells.
References
- 1. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. stemcell.com [stemcell.com]
- 11. researchgate.net [researchgate.net]
- 12. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 17. protocols.io [protocols.io]
- 18. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 19. Western Blot protocol specific for Notch1 antibody (NBP1-78292) WB: Novus Biologicals [novusbio.com]
- 20. researchgate.net [researchgate.net]
The Impact of MK-0752 on Gene Expression in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0752 is a potent, orally bioavailable small-molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1] Aberrant Notch signaling is a well-documented driver of tumorigenesis in a variety of cancers, promoting cancer stem cell (CSC) maintenance, proliferation, and resistance to therapy. By inhibiting gamma-secretase, this compound prevents the cleavage and activation of Notch receptors, thereby downregulating the expression of downstream target genes critical for cancer cell survival and proliferation. This technical guide provides an in-depth overview of the effects of this compound on gene expression in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the Notch Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the gamma-secretase complex, a multi-protein enzyme responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors (Notch1-4). This cleavage is a critical step in the activation of the Notch signaling pathway.
Upon binding of a ligand (e.g., Jagged or Delta-like), the Notch receptor undergoes a conformational change, leading to two successive proteolytic cleavages. The second cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators of the Mastermind-like (MAML) family. This complex activates the transcription of a host of downstream target genes, including those in the Hairy/Enhancer of Split (HES) and Hairy/Enhancer of Split-related with YRPW motif (HEY) families, as well as other critical regulators of cell fate, proliferation, and survival such as MYC.
This compound, by inhibiting gamma-secretase, effectively blocks the generation of NICD, leading to the downregulation of these critical downstream target genes.
Quantitative Effects of this compound on Gene Expression
This compound treatment leads to significant alterations in the gene expression profiles of cancer cells. The most consistently observed changes involve the downregulation of direct Notch target genes. However, broader effects on other cancer-related pathways have also been reported.
Downregulation of Notch Target Genes
Studies across various cancer models have demonstrated the potent ability of this compound and other gamma-secretase inhibitors to suppress the transcription of canonical Notch target genes.
| Gene | Cancer Type | Fold Change/Percent Reduction | p-value | Reference |
| HES1 | Breast Cancer (Tumorgraft) | Reduced to 40% of control | - | [2] |
| Uterine Leiomyosarcoma | Decreased | - | [3] | |
| HEY1 | Breast Cancer (Tumorgraft) | Reduced to 50% of control | - | [2] |
| HES5 | Breast Cancer (Tumorgraft) | Reduced to 25% of control | - | [2] |
| MYC | Breast Cancer (Tumorgraft) | Reduced to 40% of control | - | [2] |
| Notch1 | Breast Cancer (Clinical Trial) | Downregulated in 12 of 17 patients | <0.05 | [1] |
| Notch4 | Breast Cancer (Clinical Trial) | Downregulated in 13 of 17 patients | <0.05 | [1] |
Note: Specific fold changes and p-values are often not reported in abstracts; the table reflects the available quantitative or qualitative data.
Modulation of Other Cancer-Related Genes and Pathways
Beyond direct Notch targets, microarray analyses have revealed that this compound can influence a wider array of genes involved in critical cancer pathways.
| Gene/Pathway | Regulation | Cancer Type | Significance | Reference |
| Cell Proliferation | ||||
| Ki67 | Downregulated | Breast Cancer (Clinical Trial) | 13 of 17 patients showed downregulation (p<0.05) | [1] |
| CCND1 (Cyclin D1) | Downregulated | Breast Cancer (Clinical Trial) | 10 of 17 patients showed downregulation (p<0.05) | [1] |
| Apoptosis | ||||
| NOXA | Upregulated | Breast Cancer (Clinical Trial) | 13 of 17 patients showed upregulation (p<0.05) | [1] |
| Fas | Upregulated | Breast Cancer (Clinical Trial) | - | [1] |
| Caspases | Upregulated | Breast Cancer (Clinical Trial) | - | [1] |
| Stem Cell & Metastasis | ||||
| RUNX1 | Downregulated | Breast Cancer (Clinical Trial) | 13 of 17 patients showed downregulation (p<0.05) | [1] |
| ADAM19 | Downregulated | Breast Cancer (Clinical Trial) | 12 of 17 patients showed downregulation (p<0.05) | [1] |
| MMP7 | Downregulated | Breast Cancer (Clinical Trial) | 11 of 17 patients showed downregulation (p<0.05) | [1] |
| Other Signaling Pathways | ||||
| Wnt5a | Downregulated | Breast Cancer (Clinical Trial) | - | [1] |
| FGFs | Downregulated | Breast Cancer (Clinical Trial) | - | [1] |
| FGFR | Downregulated | Breast Cancer (Clinical Trial) | - | [1] |
| IGF-1R | Downregulated | Breast Cancer (Clinical Trial) | - | [1] |
A microarray analysis in a clinical trial of this compound in combination with endocrine therapy for early-stage breast cancer revealed that of the genes regulated by the gamma-secretase inhibitor alone, 4036 genes were upregulated and 3978 genes were downregulated.[1] This highlights the broad impact of Notch inhibition on the cancer cell transcriptome.
Experimental Protocols
The investigation of this compound's effects on gene expression typically involves a series of well-established molecular biology techniques. Below are detailed methodologies for key experiments.
Experimental Workflow
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines with known Notch pathway activity.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Plate cells at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO alone) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
RNA Extraction and Quality Control
-
Harvesting: After treatment, wash cells with phosphate-buffered saline (PBS) and lyse them directly in the culture dish using a lysis buffer from a commercial RNA extraction kit.
-
RNA Isolation: Isolate total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/280 and A260/230 ratios. Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure the RNA is not degraded.
Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Primer Design: Design or obtain validated primers specific to the target genes (e.g., HES1, HEY1, MYC) and a reference gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and specific primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Microarray Analysis
-
Sample Preparation: Prepare labeled cRNA from the total RNA samples using a commercial kit.
-
Hybridization: Hybridize the labeled cRNA to a microarray chip containing probes for thousands of genes.
-
Scanning: Scan the microarray chip to detect the fluorescence intensity of each probe.
-
Data Analysis: Process the raw data, including background correction, normalization, and summarization. Perform statistical analysis to identify differentially expressed genes between the this compound-treated and control groups. Software such as dCHIP and Red-R with packages like Limma can be used for this purpose.[1] Further pathway analysis can be performed using tools like DAVID to identify enriched biological pathways among the differentially expressed genes.
RNA-Sequencing (RNA-Seq)
-
Library Preparation: Construct RNA-seq libraries from the total RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Process the raw sequencing reads, including quality control, adapter trimming, and alignment to a reference genome. Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
Conclusion
This compound exerts its anti-cancer effects primarily through the potent and specific inhibition of the Notch signaling pathway, leading to the downregulation of a cascade of genes essential for tumor growth and survival. Quantitative gene expression analyses have confirmed the significant reduction of key Notch targets such as HES1, HEY1, and MYC. Furthermore, global transcriptomic studies have revealed a broader impact on other critical cancer-related pathways, including those involved in cell proliferation, apoptosis, and metastasis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other gamma-secretase inhibitors on gene expression in various cancer contexts, ultimately contributing to the development of more effective targeted therapies.
References
Foundational Research on MK-0752's Oral Bioavailability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the oral bioavailability and pharmacokinetics of MK-0752, a potent, orally active gamma-secretase inhibitor. The information is compiled from preclinical and clinical studies to serve as a comprehensive resource for professionals in the field of drug development.
Introduction to this compound
This compound is a small molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1] Dysregulation of the Notch pathway is implicated in various cancers, making it a target for therapeutic intervention.[2][3] this compound inhibits the cleavage of the Notch receptor, thereby preventing the release of the Notch intracellular domain (NICD) and its subsequent translocation to the nucleus to activate target genes.[2] Initially developed for Alzheimer's disease, its role in oncology has been the primary focus of later clinical investigations.[4][5] This document summarizes the key findings related to its oral delivery and pharmacokinetic profile.
Mechanism of Action: Inhibition of the Notch Signaling Pathway
This compound exerts its therapeutic effect by inhibiting gamma-secretase, a multi-protein complex responsible for the final proteolytic cleavage of the Notch receptor. This cleavage is a critical step in the activation of the Notch signaling pathway. The diagram below illustrates the canonical Notch signaling pathway and the point of intervention for this compound.
Quantitative Pharmacokinetic Data
Table 1: Summary of Clinical Pharmacokinetics of this compound in Adult Patients with Advanced Solid Tumors
| Dosing Schedule | Dose | n | Cmax (µM) | Tmax (hr) | AUC0-24hr (µM·hr) | t1/2 (hr) | Reference |
| Once Daily | 450 mg | 2 | 72 | 3 | 1036 | ~15 | [6][7] |
| Once Daily | 600 mg | 5 | 61 | 7 | 1065 | ~15 | [6][7] |
| 3 Days on/4 Days off | 450 mg | 17 | - | - | - | ~15 | [7] |
| 3 Days on/4 Days off | 600 mg | 17 | - | - | - | ~15 | [7] |
| Once Weekly | 600-4200 mg | 65 | Varies | 3-8.4 | Varies | ~15 | [7] |
Data presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-24hr: Area under the plasma concentration-time curve from 0 to 24 hours; t1/2: Half-life.
Table 2: Summary of Clinical Pharmacokinetics of this compound in Pediatric Patients with Refractory CNS Malignancies
| Dosing Schedule | Dose (mg/m²) | n | Cmax (µg/mL) | Tmax (hr) | Apparent Oral Clearance (L/h/m²) | Apparent Volume of Distribution (L/m²) | Reference |
| 3 Days on/4 Days off | 200 | 1 | 23 | 12 | 0.444 | 7.36 | [4] |
| 3 Days on/4 Days off | 260 | 17 | - | - | 0.444 | 7.36 | [4] |
| Once Weekly | 1000 | 7 | 88.2 (40.6-109) | 3.0 (1-8.6) | - | - | [8] |
| Once Weekly | 1400 | 3 | 60.3 (59.2-91.9) | 8.1 (6.1-24.1) | - | - | [8] |
Data presented as median (range) where available. Note the different units for Cmax between the adult and pediatric studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of foundational research. Below are summaries of the methodologies employed in the key studies cited.
Clinical Pharmacokinetic Study Protocol (Adults)
-
Study Design: An open-label, dose-escalation Phase I study was conducted in patients with advanced solid tumors. Three different dosing schedules were explored: continuous daily dosing, intermittent dosing (3 days on, 4 days off), and once-per-week dosing.[6][7]
-
Drug Administration: this compound was administered orally.[6]
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points over 24 hours on Day 1 and Day 28 of the treatment cycle.[6]
-
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters, including Cmax, Tmax, and AUC.[9]
Clinical Pharmacokinetic Study Protocol (Pediatrics)
-
Study Design: A Phase I trial was conducted in children with recurrent CNS malignancies to determine the maximum tolerated dose and characterize the pharmacokinetics of this compound.[4]
-
Drug Administration: this compound was supplied in capsules and administered orally once daily for 3 consecutive days every 7 days. For patients unable to swallow capsules, the contents could be mixed with a nonacidic beverage or food.[4]
-
Pharmacokinetic Sampling: Pharmacokinetic studies were performed after the first dose of the first course of treatment.[4]
-
Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a lower limit of quantitation of 50 ng/mL.[4]
-
Pharmacokinetic Analysis: Population pharmacokinetic modeling was used to determine parameters such as apparent oral clearance and apparent volume of distribution. Cmax and Tmax were determined from observed values.[4]
General Preclinical Protocol for Oral Bioavailability Assessment
While specific preclinical data for this compound is limited in the public literature, a general experimental workflow for determining the oral bioavailability of a novel compound is outlined below.
Summary and Future Directions
The available data from clinical trials demonstrate that this compound is orally absorbed in humans, with a half-life of approximately 15 hours.[7] The pharmacokinetic profile appears to be less than dose-proportional, suggesting that absorption or clearance mechanisms may become saturated at higher doses.[7] The toxicity of this compound has been shown to be schedule-dependent, with weekly dosing being generally better tolerated.[7]
While clinical data provides valuable insights, a more complete understanding of the foundational oral bioavailability of this compound would be greatly enhanced by the availability of preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) data. Future research and publications in this area would be beneficial for the continued development and understanding of this class of compounds. The combination of this compound with other chemotherapeutic agents is an area of ongoing investigation.[10]
References
- 1. New tricks for an old pathway: emerging Notch-based biotechnologies and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase I Trial of Weekly this compound in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Initial In Vitro Efficacy of MK-0752: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies investigating the efficacy of MK-0752, a potent γ-secretase inhibitor. The document details the compound's mechanism of action, summarizes key quantitative data from various cell-based assays, and provides detailed experimental protocols for the methodologies cited.
Core Mechanism of Action: Inhibition of γ-Secretase and Notch Signaling
This compound is a small molecule inhibitor of γ-secretase, a multi-protein complex essential for the intramembrane cleavage of several type I transmembrane proteins, including the Notch receptor and the amyloid precursor protein (APP). By inhibiting γ-secretase, this compound effectively blocks the proteolytic release of the Notch intracellular domain (NICD). This prevents the translocation of NICD to the nucleus, where it would otherwise activate the transcription of target genes involved in cell proliferation, differentiation, and survival.[1][2] The inhibition of APP cleavage by this compound also leads to a reduction in the production of amyloid-beta (Aβ) peptides.[3][4]
References
Methodological & Application
Application Notes and Protocols for MK-0752 Assay in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0752 is a potent, orally bioavailable gamma-secretase (γ-secretase) inhibitor.[1] γ-secretase is a multi-subunit protease complex that plays a crucial role in the processing of various type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors.[2][3] In the context of neurodegenerative diseases such as Alzheimer's disease, the cleavage of APP by γ-secretase is a key step in the generation of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ40 and Aβ42 isoforms.[4] By inhibiting γ-secretase, this compound effectively reduces the production of these Aβ peptides. In human SH-SY5Y neuroblastoma cells, this compound has been shown to inhibit the production of Aβ40 with a half-maximal inhibitory concentration (IC50) of 5 nM.[1]
Furthermore, γ-secretase is essential for the activation of Notch signaling, a highly conserved pathway involved in cell-fate determination, proliferation, and differentiation.[2][5] The binding of a ligand to the Notch receptor triggers a series of proteolytic cleavages, with the final cleavage being mediated by γ-secretase. This releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus to regulate gene expression.[2][5] this compound, by inhibiting γ-secretase, also blocks the cleavage and subsequent nuclear translocation of the Notch-intracellular domain (ICD).[1]
The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model in neuroscience research.[6][7][8][9] These cells can be differentiated into a more mature neuronal phenotype and endogenously express APP and the components of the γ-secretase complex, making them a suitable model for studying the effects of γ-secretase inhibitors on Aβ production and Notch signaling.[10]
This document provides detailed protocols for performing in vitro assays with this compound in SH-SY5Y cells to assess its inhibitory effects on Aβ40 production and Notch signaling.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Protocols
SH-SY5Y Cell Culture
A consistent and healthy cell culture is paramount for reliable and reproducible results.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Complete Growth Medium: 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (96-well, 24-well, or 6-well)
-
Incubator (37°C, 5% CO2, 95% humidity)
Protocol:
-
Thawing and Plating:
-
Rapidly thaw a cryovial of SH-SY5Y cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
-
Cell Maintenance and Passaging:
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new T-75 flasks at a density of 2-5 x 10^4 cells/cm² or plate cells for experiments.[8]
-
This compound Dose-Response Assay for Aβ40 Reduction
This protocol details the steps to determine the dose-dependent effect of this compound on the secretion of Aβ40 from SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
Complete Growth Medium
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well cell culture plates
-
Human Aβ40 ELISA Kit
-
Microplate reader
Protocol:
Caption: Workflow for Aβ40 reduction assay.
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 4 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is from 0.01 nM to 1 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (e.g., ≤ 0.1%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for Aβ40 analysis. The supernatant can be stored at -80°C if not used immediately.
-
Aβ40 Quantification (ELISA):
-
Quantify the concentration of Aβ40 in the collected supernatants using a commercially available Human Aβ40 ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.[11][12][13][14][15]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the provided Aβ40 standards.
-
Calculate the concentration of Aβ40 in each sample based on the standard curve.
-
Normalize the Aβ40 concentrations to the vehicle-treated control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Assessment of Notch Signaling Inhibition
The inhibition of Notch signaling can be assessed by measuring the levels of the cleaved Notch Intracellular Domain (NICD) via Western blotting.
Materials:
-
SH-SY5Y cells
-
Complete Growth Medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-Notch1-ICD, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or vehicle control for 24 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the Notch1-ICD overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane for a loading control, such as β-actin.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the NICD band intensity to the corresponding β-actin band intensity. Compare the normalized NICD levels in the this compound-treated samples to the vehicle control to determine the extent of Notch signaling inhibition.
Data Presentation
The quantitative data from the Aβ40 dose-response assay should be summarized in a clear and structured table. Below is a representative example of how to present such data.
Table 1: Dose-Dependent Inhibition of Aβ40 Secretion by this compound in SH-SY5Y Cells
| This compound Concentration (nM) | Aβ40 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 500.0 ± 25.0 | 0 |
| 0.1 | 475.0 ± 20.0 | 5 |
| 1 | 350.0 ± 15.0 | 30 |
| 5 | 250.0 ± 12.5 | 50 |
| 10 | 150.0 ± 10.0 | 70 |
| 50 | 50.0 ± 5.0 | 90 |
| 100 | 25.0 ± 2.5 | 95 |
| 1000 | 10.0 ± 1.0 | 98 |
Note: The data presented in this table is representative and serves as an example. Actual results may vary depending on experimental conditions.
Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers to investigate the in vitro effects of the γ-secretase inhibitor this compound on Aβ40 production and Notch signaling in SH-SY5Y cells. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of this compound and other γ-secretase inhibitors in neurodegenerative diseases and other conditions where this pathway is implicated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 3. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. SH-SY5Y Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 7. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 9. cyagen.com [cyagen.com]
- 10. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nordicbiosite.com [nordicbiosite.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. static.fn-test.com [static.fn-test.com]
- 14. assets.exkitstore.com [assets.exkitstore.com]
- 15. content.abcam.com [content.abcam.com]
Application Notes and Protocols: Utilizing MK-0752 in Combination with Docetaxel for Breast Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining the gamma-secretase inhibitor (GSI) MK-0752 with the chemotherapeutic agent docetaxel in breast cancer research. Detailed protocols for key experiments are provided to facilitate further investigation into this promising therapeutic strategy.
Introduction
Breast cancer remains a significant global health challenge, with resistance to conventional therapies posing a major obstacle to successful treatment. A growing body of evidence suggests that a subpopulation of cells within tumors, known as breast cancer stem cells (BCSCs), are responsible for tumor initiation, metastasis, and resistance to chemotherapy.[1][2][3][4][5] The Notch signaling pathway is a critical regulator of BCSC self-renewal and survival, making it an attractive target for therapeutic intervention.[6][7][8][9]
This compound is a potent, orally bioavailable gamma-secretase inhibitor that effectively blocks the Notch signaling pathway.[1][10][11] Docetaxel is a taxane-based chemotherapeutic agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[12][13][14] The combination of this compound and docetaxel is based on the hypothesis that inhibiting the Notch pathway with this compound will sensitize BCSCs to the cytotoxic effects of docetaxel, leading to a more durable therapeutic response.
Preclinical and Clinical Data Summary
Preclinical studies using human breast cancer tumorgraft models have demonstrated that the combination of this compound and docetaxel is more effective at inhibiting tumor growth than either agent alone.[1][15] This enhanced efficacy is associated with a significant reduction in the BCSC population, as measured by a decrease in the percentage of cells with the CD44+/CD24- surface marker profile and high aldehyde dehydrogenase (ALDH) activity, as well as a reduction in mammosphere forming efficiency (MSFE).[1][2][10][15]
A phase Ib/II clinical trial (NCT00645333) was conducted to evaluate the safety and efficacy of this compound in combination with docetaxel in patients with advanced or metastatic breast cancer.[10][16][17] The study established a maximum tolerated dose (MTD) for the combination and demonstrated that the regimen was generally well-tolerated with manageable toxicities.[1][4] Preliminary evidence of clinical activity was observed, with some patients experiencing a decrease in BCSC markers in serial tumor biopsies.[1][2][4]
Quantitative Data from Preclinical Studies
| Parameter | Control | Docetaxel | This compound | This compound + Docetaxel | Reference |
| Tumor Growth Inhibition | - | + | ++ | +++ | [1][15] |
| CD44+/CD24- Cells (%) | High | High | Reduced | Significantly Reduced | [1] |
| ALDH+ Cells (%) | High | High | Reduced | Significantly Reduced | [1] |
| Mammosphere Forming Efficiency (MSFE) | High | High | Reduced | Significantly Reduced | [1][15] |
Note: The table provides a qualitative summary of the reported data. Specific quantitative values can be found in the cited literature.
Key Findings from the Phase Ib/II Clinical Trial (NCT00645333)
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | Escalating doses of this compound (300, 450, 600, and 800 mg) orally on days 1-3, with a fixed dose of docetaxel (80 mg/m²) on day 8 of a 21-day cycle. | [8][17] |
| Safety and Tolerability | The combination was found to have a manageable toxicity profile. | [1][4] |
| Efficacy | Preliminary evidence of efficacy was observed, including a decrease in BCSC markers in some patients. | [1][2][4] |
Signaling Pathway
The combination of this compound and docetaxel targets two distinct but complementary pathways in breast cancer.
Caption: Signaling pathways of this compound and docetaxel.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound and docetaxel on breast cancer cells and in vivo models.
Experimental Workflow
Caption: Overall experimental workflow.
Mammosphere Formation Efficiency (MSFE) Assay
This assay is used to quantify the self-renewal capacity of breast cancer stem cells.
Materials:
-
Breast cancer cell lines or primary tumor cells
-
DMEM/F12 medium
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
Penicillin/Streptomycin
-
Trypsin-EDTA
-
Ultra-low attachment plates
-
This compound and Docetaxel
Protocol:
-
Culture breast cancer cells to 70-80% confluency.
-
Harvest cells and dissociate into a single-cell suspension using trypsin.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Seed 20,000 viable cells/mL in mammosphere culture medium (DMEM/F12 with B27, EGF, bFGF, and Penicillin/Streptomycin) in ultra-low attachment 6-well plates.
-
Add this compound, docetaxel, or the combination at desired concentrations. Include a vehicle control.
-
Incubate for 7-10 days at 37°C in a 5% CO2 incubator.
-
Count the number of mammospheres (spheres > 50 µm in diameter) in each well using an inverted microscope.
-
Calculate the Mammosphere Forming Efficiency (MSFE) as: (Number of mammospheres / Number of cells seeded) x 100%.[1][3]
ALDEFLUOR Assay for ALDH+ Cells
This assay identifies cells with high aldehyde dehydrogenase (ALDH) activity, a characteristic of breast cancer stem cells.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Breast cancer cells
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of breast cancer cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the ALDH inhibitor DEAB to the "control" tube.
-
Add the activated ALDEFLUOR™ substrate to the "test" tube and immediately transfer half of the cell suspension to the "control" tube.
-
Incubate both tubes for 30-60 minutes at 37°C.
-
Centrifuge the cells and resuspend in ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells in the "test" sample that are absent in the "control" sample.[4][6][13][18]
FACS Analysis for CD44+/CD24- Breast Cancer Stem Cells
This protocol is for the identification and quantification of the CD44+/CD24- BCSC population using fluorescence-activated cell sorting (FACS).
Materials:
-
Breast cancer cells
-
FACS buffer (PBS with 2% FBS)
-
Anti-human CD44-APC antibody
-
Anti-human CD24-PE antibody
-
Isotype control antibodies
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of 1 x 10^6 cells in 100 µL of FACS buffer.
-
Add the anti-CD44 and anti-CD24 antibodies (or isotype controls) at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells using a flow cytometer. Gate on the viable cell population and then analyze the expression of CD44 and CD24. The CD44+/CD24- population represents the breast cancer stem cells.[5][11][19][20][21]
In Vivo Human Breast Cancer Tumorgraft Studies
This protocol outlines a general procedure for evaluating the efficacy of this compound and docetaxel in a preclinical in vivo model.
Materials:
-
NOD/SCID mice
-
Human breast cancer cells or patient-derived tumor fragments
-
Matrigel
-
This compound
-
Docetaxel
-
Calipers
Protocol:
-
Subcutaneously implant human breast cancer cells (mixed with Matrigel) or small fragments of patient-derived tumors into the mammary fat pad of female NOD/SCID mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, docetaxel alone, and this compound + docetaxel.
-
Administer treatments as per the established dosing schedule. For example, this compound can be administered orally daily for a set number of days, followed by intravenous administration of docetaxel.[1][15][22][23][24]
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Western Blot Analysis of the Notch Signaling Pathway
This protocol is for detecting the expression and activation of key proteins in the Notch signaling pathway.
Materials:
-
Protein lysates from treated and control cells or tumors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Notch1, anti-NICD, anti-Hes1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[9][14][15][25]
Immunohistochemistry (IHC) for Notch Intracellular Domain (NICD)
This protocol is for the detection of the activated form of the Notch1 receptor in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against NICD
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Protocol:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary anti-NICD antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the slides under a microscope to assess the localization and intensity of NICD staining.[26][27][28][29][30]
Conclusion
The combination of this compound and docetaxel represents a promising strategy for targeting both the bulk tumor population and the resistant breast cancer stem cell population. The provided application notes and protocols offer a framework for researchers to further investigate the mechanisms of action and therapeutic potential of this combination therapy in breast cancer. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, ultimately contributing to the development of more effective treatments for breast cancer patients.
References
- 1. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. abscience.com.tw [abscience.com.tw]
- 8. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Phase I/II Trial of this compound Followed by Docetaxel in Locally Advanced or Metastatic Breast Cancer: A Study By the Stem Cell Clinical Consortium | Dana-Farber Cancer Institute [dana-farber.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 16. a-detailed-mammosphere-assay-protocol-for-the-quantification-of-breast-stem-cell-activity - Ask this paper | Bohrium [bohrium.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Aldehyde dehydrogenase (ALDH) flow cytometry assay [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Association of human breast cancer CD44-/CD24- cells with delayed distant metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro and In Vivo Effects of Docetaxel and Dasatinib in Triple-Negative Breast Cancer: A Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro and In Vivo Effects of Docetaxel and Dasatinib in Triple-Negative Breast Cancer: A Research Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Application of Immunohistochemistry in Clinical Practices as a Standardized Assay for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bosterbio.com [bosterbio.com]
- 29. Standardization of Manual Method of Immunohistochemical Staining for Breast Cancer Biomarkers at Tertiary Cancer Care Center: An Audit - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for MK-0752 Administration in Rhesus Monkeys
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0752 is a potent, orally bioavailable gamma-secretase inhibitor (GSI) that has been investigated for its therapeutic potential in various conditions, including solid tumors and Alzheimer's disease.[1][2] Its mechanism of action involves the inhibition of γ-secretase, a key enzyme in the Notch signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[1][2][3] This document provides detailed protocols for the oral administration of this compound to rhesus monkeys, along with procedures for sample collection and analysis to assess its pharmacokinetic and pharmacodynamic effects.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving the administration of this compound to rhesus monkeys.
Table 1: this compound Dosage and Pharmacokinetic Parameters in Rhesus Monkeys
| Dosage (Oral) | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Drug Clearance |
| 60 mg/kg | Dose-dependent increase | ~2 hours[4] | Majority cleared by 36 hours[4] |
| 240 mg/kg | Dose-dependent increase | ~2 hours[4] | Majority cleared by 36 hours[4] |
Table 2: Pharmacodynamic Effects of this compound on Amyloid-beta (Aβ) Levels in Rhesus Monkeys
| Treatment | Analyte | Matrix | Effect |
| 60 mg/kg this compound (oral) | Aβ40 | Plasma | Dose-related reduction[4] |
| 240 mg/kg this compound (oral) | Aβ40 | Plasma | Dose-related reduction[4] |
| This compound (oral) | Aβ40 | Cerebrospinal Fluid (CSF) | Dose-related reduction[4] |
| This compound (oral) | Aβ42 | Cerebrospinal Fluid (CSF) | Dose-related reduction[4] |
Experimental Protocols
Oral Administration of this compound
This protocol describes the procedure for the oral administration of this compound to rhesus monkeys. Positive reinforcement training is recommended to ensure voluntary and stress-free dosing.[5]
Materials:
-
This compound capsules (formulation as per study design)
-
Preferred food item for the monkey (e.g., fruit, yogurt, or a custom blend)[5]
-
Syringe (for administering a "chaser" liquid)
-
Preferred liquid "chaser" (e.g., fruit juice)[5]
-
Personal Protective Equipment (PPE): lab coat, gloves
Procedure:
-
Acclimation and Training: Prior to the study, acclimate the monkeys to the dosing procedure using positive reinforcement. Train the animals to voluntarily accept the drugged food item.[5]
-
Dose Preparation:
-
Accurately weigh the required dose of this compound.
-
If using capsules, they can be opened and the contents mixed with a small amount of a palatable food item.[6]
-
Ensure the entire dose is thoroughly mixed with the food to be consumed.
-
-
Administration:
-
Present the food containing this compound to the monkey.
-
Observe the animal to ensure the entire dose is consumed.
-
Immediately following consumption, offer a liquid "chaser" via a syringe to ensure the full dose is swallowed.[5]
-
-
Post-Administration Monitoring: Monitor the animal for any adverse reactions for a specified period post-dosing.
Blood Sample Collection
This protocol outlines the procedure for collecting blood samples from rhesus monkeys to analyze plasma concentrations of this compound and Aβ levels.
Materials:
-
Anesthetic agent (if required and approved by IACUC)
-
Appropriate gauge needles and syringes or blood collection tubes (e.g., EDTA tubes for plasma)
-
Tourniquet
-
Alcohol swabs
-
Centrifuge
-
Cryovials for plasma storage
-
PPE
Procedure:
-
Animal Restraint: For trained animals, blood can be collected from a leg vein while the animal is in its home cage.[6] If required, anesthetize the animal according to the approved institutional protocol.
-
Site Preparation: Shave and sterilize the venipuncture site (e.g., saphenous vein) with alcohol swabs.
-
Blood Collection:
-
Apply a tourniquet proximal to the collection site.
-
Perform venipuncture and collect the required volume of blood. The safe collection volume should not exceed 10% of the total circulating blood volume.[7][8]
-
Release the tourniquet and withdraw the needle. Apply pressure to the site to prevent hematoma formation.
-
-
Sample Processing:
-
If plasma is required, centrifuge the blood-filled EDTA tubes (e.g., at 1,500 x g for 15 minutes at 4°C).
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Aliquot the plasma into labeled cryovials.
-
-
Storage: Store plasma samples at -80°C until analysis.
Cerebrospinal Fluid (CSF) Collection
This protocol describes the collection of CSF from the cisterna magna of rhesus monkeys. This procedure requires anesthesia and should be performed by trained personnel using aseptic techniques.
Materials:
-
Anesthetic agents
-
Clippers and surgical scrub
-
Sterile drapes, gloves, and needles (e.g., 22-25 gauge spinal needle)
-
Sterile collection tubes (e.g., polypropylene tubes)
-
PPE
Procedure:
-
Anesthesia and Positioning: Anesthetize the monkey and place it in lateral or sternal recumbency with the neck flexed to open the atlanto-occipital space.[3][4]
-
Site Preparation: Shave the area over the cisterna magna and perform a sterile surgical preparation of the site.[3][4]
-
CSF Collection:
-
Palpate the anatomical landmarks to identify the injection site.
-
Insert the spinal needle through the skin and muscle layers into the cisterna magna. A "pop" may be felt as the needle penetrates the dura mater.
-
Remove the stylet and allow CSF to drip into the collection tube. Do not aspirate, as this can cause hemorrhage.
-
Collect the desired volume of CSF.
-
-
Post-Procedure:
-
Withdraw the needle and apply gentle pressure to the site.
-
Monitor the animal closely during recovery from anesthesia.
-
-
Sample Processing and Storage:
-
Centrifuge the CSF sample to pellet any cellular debris.
-
Transfer the clear supernatant to a clean, labeled polypropylene tube.
-
Store the CSF sample at -80°C until analysis.
-
Aβ40 and Aβ42 Quantification by ELISA
This protocol provides a general workflow for quantifying Aβ40 and Aβ42 levels in plasma and CSF samples using a sandwich enzyme-linked immunosorbent assay (ELISA). Specific antibody pairs and concentrations may need to be optimized.
Materials:
-
ELISA plate (e.g., 96-well high-binding plate)
-
Capture antibody (specific for Aβ40 or Aβ42)
-
Detection antibody (biotinylated, specific for Aβ)
-
Recombinant Aβ40 and Aβ42 standards
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of the ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Standard and Sample Incubation:
-
Prepare a standard curve using serial dilutions of the recombinant Aβ peptides.
-
Add standards and samples (plasma or CSF) to the wells and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until a color change is observed.
-
Reaction Stoppage and Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the concentrations of Aβ40 and Aβ42 in the samples by interpolating from the standard curve.
Visualizations
Signaling Pathway
References
- 1. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Association of Primate Veterinarians Guidelines for Cerebrospinal Fluid Aspiration for Nonhuman Primates in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prisysbiotech.com [prisysbiotech.com]
- 5. Training rhesus macaques to take daily oral antiretroviral therapy for preclinical evaluation of HIV prevention and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. awionline.org [awionline.org]
- 7. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 8. aalas [aalas.kglmeridian.com]
Application Notes and Protocols for Western Blot Analysis of Notch Activation Following MK-0752 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the activation state of the Notch signaling pathway in response to treatment with MK-0752, a potent gamma-secretase inhibitor. The protocol is intended for researchers in oncology, developmental biology, and drug discovery who are investigating Notch-dependent cellular processes.
Introduction
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in regulating cell fate decisions, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway has been implicated in a variety of diseases, including numerous cancers.[3][4][5] Activation of Notch signaling is initiated by ligand binding, which triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ-secretase enzyme complex, releases the Notch intracellular domain (NICD).[2][6] The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and co-activators to induce the transcription of target genes, such as those from the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.[6][7]
This compound is a small molecule inhibitor of γ-secretase.[3][4][6] By blocking the activity of this enzyme, this compound prevents the S3 cleavage of the Notch receptor, thereby inhibiting the release of NICD and subsequent downstream signaling.[7] Western blot analysis is a fundamental technique to monitor the efficacy of this compound by detecting changes in the levels of cleaved Notch (NICD) and its downstream target proteins.
Signaling Pathway Diagram
Caption: this compound inhibits γ-secretase, blocking Notch receptor cleavage and NICD release.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of Notch activation after this compound treatment.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on Notch pathway activation. The data represents the relative protein expression levels normalized to a loading control (e.g., β-actin or GAPDH) and then to the vehicle-treated control group.
| Target Protein | Treatment Group | Concentration (µM) | Duration (hours) | Relative Protein Expression (Fold Change vs. Vehicle) |
| Cleaved Notch1 (NICD) | Vehicle (DMSO) | - | 24 | 1.00 |
| This compound | 1 | 24 | 0.45 | |
| This compound | 5 | 24 | 0.15 | |
| This compound | 10 | 24 | 0.05 | |
| Hes1 | Vehicle (DMSO) | - | 48 | 1.00 |
| This compound | 1 | 48 | 0.62 | |
| This compound | 5 | 48 | 0.28 | |
| This compound | 10 | 48 | 0.11 | |
| Hey1 | Vehicle (DMSO) | - | 48 | 1.00 |
| This compound | 1 | 48 | 0.58 | |
| This compound | 5 | 48 | 0.22 | |
| This compound | 10 | 48 | 0.09 | |
| Full-Length Notch1 | Vehicle (DMSO) | - | 24 | 1.00 |
| This compound | 10 | 24 | ~1.00 (or slight increase) | |
| β-actin (Loading Control) | All | - | - | 1.00 |
Note: The expected outcome of this compound treatment is a dose-dependent decrease in the levels of cleaved Notch1 (NICD) and its downstream targets, Hes1 and Hey1.[6][7] The expression of full-length Notch1 may remain unchanged or slightly accumulate due to the blockage of its cleavage.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., a cancer cell line with known active Notch signaling) in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for the specific cell line and target proteins.
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalization: Based on the concentrations obtained, normalize all samples to the same concentration with lysis buffer.
Western Blotting
-
Sample Preparation: Mix the normalized protein samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins). Also, load a molecular weight marker. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[8]
-
Final Washes: Repeat the washing step (step 6) three times.
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control. Calculate the fold change in protein expression relative to the vehicle-treated control.
References
- 1. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a gamma‐secretase inhibitor of notch signalling on transforming growth factor β1‐induced urethral fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Western Blot protocol specific for Notch1 antibody (NBP1-78292) WB: Novus Biologicals [novusbio.com]
- 9. Phase I Trial of Weekly this compound in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vascularcell.com [vascularcell.com]
Application Notes: Evaluating the Anti-Cancer Effects of MK-0752 on Uterine Leiomyosarcoma Cells
Introduction
Uterine leiomyosarcoma (uLMS) is an aggressive malignancy with limited therapeutic options. The Notch signaling pathway is a critical regulator of cell fate, proliferation, and survival, and its aberrant activation has been implicated in various cancers. MK-0752 is a potent, orally bioavailable small molecule inhibitor of γ-secretase, a key enzyme required for the activation of the Notch signaling pathway. By blocking this pathway, this compound has emerged as a potential therapeutic agent for cancers with overactive Notch signaling. These application notes provide detailed protocols for assessing the effects of this compound on the viability of uterine leiomyosarcoma cells.
Mechanism of Action
This compound functions by inhibiting the γ-secretase complex, which is responsible for the final proteolytic cleavage and activation of Notch receptors. This inhibition prevents the release of the Notch intracellular domain (NICD), its translocation to the nucleus, and the subsequent activation of downstream target genes, such as HES1, that are involved in cell proliferation and survival.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on two human uterine leiomyosarcoma cell lines, SK-UT-1B and SK-LMS-1.
Table 1: Cytotoxicity of this compound in Uterine Leiomyosarcoma Cell Lines
| Cell Line | IC50 of this compound (µM) | Reference |
| SK-UT-1B | 128.4 | [1] |
| SK-LMS-1 | 427.4 | [1] |
Table 2: Effect of this compound on Apoptosis and Invasion in Uterine Leiomyosarcoma Cell Lines
| Cell Line | Treatment | Fold Increase in Sub-G1 (Apoptotic) Population | Fold Decrease in Cell Invasion | Reference |
| SK-UT-1B | This compound (IC30) | 1.4 | Not Assessed | [2][3] |
| SK-LMS-1 | This compound (IC30) | 2.7 | Not Impacted | [1][2] |
Signaling Pathway
References
- 1. Gamma Secretase Inhibitors as Potential Therapeutic Targets for Notch Signaling in Uterine Leiomyosarcoma [mdpi.com]
- 2. Combined Treatment of Uterine Leiomyosarcoma with Gamma Secretase Inhibitor this compound and Chemotherapeutic Agents Decreases Cellular Invasion and Increases Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined Treatment of Uterine Leiomyosarcoma with Gamma Secretase Inhibitor this compound and Chemotherapeutic Agents Decreases Cellular Invasion and Increases Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring MK-0752 Induced Apoptosis with Caspase-Glo® 3/7 Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0752 is a potent, orally bioavailable gamma-secretase inhibitor that targets the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and survival.[1][2][3] Aberrant Notch signaling is implicated in the pathogenesis of various cancers.[4][5] By inhibiting gamma-secretase, this compound prevents the cleavage and activation of Notch receptors, leading to the induction of apoptosis in tumor cells with an overactive Notch pathway.[1][2] A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.
The Caspase-Glo® 3/7 Assay is a sensitive, homogeneous luminescent assay designed to measure the activity of caspase-3 and caspase-7 in cell culture.[6][7][8] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[6][7] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[7][8] This "add-mix-measure" protocol is simple, rapid, and ideal for high-throughput screening.[6][9]
These application notes provide a detailed protocol for utilizing the Caspase-Glo® 3/7 Assay to quantify apoptosis induced by this compound in cancer cell lines.
Signaling Pathway of this compound Induced Apoptosis
References
- 1. Facebook [cancer.gov]
- 2. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phase I Pharmacologic and Pharmacodynamic Study of the Gamma Secretase (Notch) Inhibitor this compound in Adult Patients With Advanced Solid Tumors [cancer.fr]
- 5. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. Caspase-Glo® 3/7 3D Assay [promega.com]
Application Notes: Preclinical Pharmacokinetic Analysis of MK-0752
Introduction
MK-0752 is a potent, selective, and orally bioavailable small-molecule inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway.[1] The Notch pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in the pathogenesis of numerous cancers.[2][3] this compound functions by blocking the cleavage of the Notch receptor, which prevents the release of the Notch Intracellular Domain (NICD). This in turn inhibits the translocation of NICD to the nucleus and the subsequent activation of target genes like Hes1 and Hey1.[1]
For the purpose of preclinical evaluation, the analog compound MRK-003 has been utilized in various animal models. MRK-003 is the direct preclinical equivalent of this compound, and its studies in models of pancreatic ductal adenocarcinoma (PDAC) and other cancers provide the foundational data for the pharmacokinetic and pharmacodynamic properties of this class of γ-secretase inhibitors prior to clinical development.[4][5] These application notes summarize the available preclinical pharmacokinetic data and provide detailed protocols for its analysis.
Signaling Pathway of this compound (MRK-003) Action
Caption: Mechanism of this compound/MRK-003 action on the Notch signaling pathway.
Preclinical Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of MRK-003, the preclinical analog of this compound, in mouse models. This data is essential for designing efficacious dosing schedules in preclinical oncology and pharmacology studies.
| Parameter | Value | Species | Model | Route of Administration |
| Half-life (t½) | ~12 hours | Mouse | Pancreatic Ductal Adenocarcinoma (PDAC) Model | Oral (p.o.) |
| Bioavailability | Orally bioavailable | Mouse | General | Oral (p.o.) |
| Cmax | Data not publicly available in searched literature. | - | - | - |
| Tmax | Data not publicly available in searched literature. | - | - | - |
| AUC | Data not publicly available in searched literature. | - | - | - |
| Data is for MRK-003, the preclinical analog of this compound.[2] |
Protocols
Protocol 1: In Vivo Pharmacokinetic Study in a Mouse Xenograft Model
This protocol outlines the procedure for determining the pharmacokinetic profile of MRK-003 following oral administration to immunocompromised mice bearing patient-derived xenografts (PDX).
1. Materials
-
MRK-003
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
6-8 week old female athymic nude mice
-
Patient-derived pancreatic ductal adenocarcinoma (PDAC) tumor fragments
-
Standard laboratory equipment for animal handling, dosing, and blood collection (e.g., oral gavage needles, microcentrifuge tubes with anticoagulant)
-
Equipment for plasma processing and storage (-80°C freezer)
2. Animal Model Preparation
-
Acclimate athymic nude mice for at least one week under standard laboratory conditions.
-
Surgically implant patient-derived PDAC tumor fragments subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a volume of approximately 200 mm³, randomize the mice into pharmacokinetic study groups (n=3-5 mice per time point).[4]
3. Dosing Regimen
-
Prepare a suspension of MRK-003 in the selected vehicle at the desired concentration.
-
Administer a single dose of MRK-003 to each mouse via oral gavage (p.o.). A typical dose used in efficacy studies is 150 mg/kg.[4]
4. Sample Collection
-
Collect blood samples (~50-100 µL) via a suitable method (e.g., retro-orbital sinus, tail vein) at designated time points. Recommended time points for a 12-hour half-life compound include: pre-dose (0 hr), 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Immediately following collection, centrifuge the blood samples (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
5. Bioanalysis
-
Drug concentrations in plasma and homogenized tissue are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]
-
Isolate the drug from plasma samples via protein precipitation, typically using cold acetonitrile.[6]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the resulting supernatant by LC-MS/MS to quantify the concentration of MRK-003 against a standard curve.
Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Inhibition of γ-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRK003, a Gamma Secretase Inhibitor exhibits promising in vitro pre-clinical activity in Multiple Myeloma and Non Hodgkin's Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The gamma secretase inhibitor MRK-003 attenuates pancreatic cancer growth in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gamma secretase inhibition promotes hypoxic necrosis in mouse pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Migration and clonogenic assays using MK-0752 in HNSCC cell lines.
Topic: Migration and Clonogenic Assays using MK-0752 in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Head and Neck Squamous Cell Carcinoma (HNSCC) is a significant global health concern, with often poor prognosis for patients with advanced disease.[1] The Notch signaling pathway is frequently dysregulated in HNSCC and plays a crucial role in tumor development, progression, and resistance to therapy.[2][3] This makes it a compelling target for therapeutic intervention. This compound is an orally bioavailable, potent gamma-secretase inhibitor (GSI) that blocks the activation of the Notch signaling pathway.[4][5] By inhibiting gamma-secretase, this compound prevents the cleavage of the Notch receptor, which is a necessary step for the intracellular domain to translocate to the nucleus and activate downstream target genes involved in cell proliferation, survival, and migration.[4] Recent studies have demonstrated the antineoplastic potential of this compound in HNSCC cell lines, highlighting its effects on cell migration and clonogenic survival.[6]
These application notes provide detailed protocols for assessing the efficacy of this compound in HNSCC cell lines through migration and clonogenic assays, based on established research.[6]
Mechanism of Action: this compound in the Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved system critical for cell fate decisions.[1] In the canonical pathway, the binding of a ligand (e.g., Jagged or Delta-like) to the Notch receptor on a neighboring cell initiates a series of proteolytic cleavages. The final cleavage is mediated by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD).[1][7] The NICD then moves to the nucleus, where it forms a complex with other transcription factors to regulate the expression of target genes, such as those in the HES and HEY families.[8] In many HNSCC tumors, this pathway is overactive, promoting cancer cell proliferation and invasion.[2][8]
This compound, as a gamma-secretase inhibitor, directly interferes with this process. It blocks the final proteolytic cleavage of the Notch receptor, thereby preventing the release of NICD.[4] This inhibition leads to a downregulation of Notch target gene expression, which in turn can reduce cancer cell proliferation, induce apoptosis, and inhibit migration and invasion.[6][9]
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on HNSCC cell lines as reported in the literature.[6] The IC50 values were used to determine the treatment concentrations for the functional assays.
| Cell Line | HPV Status | This compound IC50 (µM) | Assay Type | Observations |
| FaDu | Negative | 33 | Migration | Strong antimigratory potential observed at 24h and 48h. |
| Cal27 | Negative | 33 | Migration | Strong antimigratory potential observed at 24h and 48h. |
| Cal27 | Negative | 33 | Clonogenic | Anticlonogenic effects demonstrated. |
| SCC154 | Positive | 25 | Migration | Significant antimigratory effect observed. |
| SCC154 | Positive | 25 | Clonogenic | Anticlonogenic effects demonstrated. |
Experimental Protocols
Cell Migration (Wound Healing / Scratch) Assay
This protocol is designed to assess the effect of this compound on the migratory capacity of HNSCC cells in vitro.
Materials:
-
HNSCC cell lines (e.g., FaDu, Cal27, SCC154)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin)
-
Starvation medium (DMEM with 1% FBS, 1% Penicillin/Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Culture plates with inserts for creating a defined gap (e.g., ibidi Culture-Inserts) or a sterile 200 µL pipette tip
-
Microscope with imaging capabilities
Protocol:
-
Cell Seeding: Seed HNSCC cells into the wells of a culture plate containing culture inserts to create a defined cell-free gap. Allow cells to grow to 100% confluency.
-
Wound Creation: Gently remove the culture inserts to create a uniform "wound" or gap in the cell monolayer. If not using inserts, carefully create a scratch using a sterile pipette tip.
-
Washing: Wash the wells with PBS to remove any detached cells and debris.
-
Treatment: Replace the medium with starvation medium (to minimize cell proliferation) containing either this compound at the predetermined IC50 concentration (e.g., 33 µM for FaDu and Cal27, 25 µM for SCC154) or a vehicle control (e.g., 0.1% DMSO).[6]
-
Imaging (Time 0): Immediately after adding the treatment, capture initial images of the wound area for each well using a microscope. This will serve as the baseline (0 h).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Subsequent Imaging: Capture images of the same wound areas at subsequent time points, such as 24 and 48 hours, to monitor cell migration into the gap.[6]
-
Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of gap closure relative to the initial (0 h) area. Compare the rate of closure between this compound-treated and vehicle-treated cells.
Clonogenic Survival Assay
This assay evaluates the ability of a single cell to proliferate and form a colony, thereby assessing the long-term cytotoxic effects of this compound.
Materials:
-
HNSCC cell lines (e.g., Cal27, SCC154)
-
Complete culture medium
-
This compound
-
Vehicle control (DMSO)
-
6-well culture plates
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in methanol)
-
PBS
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for a period sufficient for colony formation (typically 10-14 days), ensuring the medium is changed every 2-3 days.
-
Colony Fixation: After the incubation period, remove the medium and wash the wells with PBS. Fix the colonies by adding 100% methanol and incubating for 15 minutes.
-
Colony Staining: Remove the methanol and add crystal violet solution to each well, ensuring the colonies are completely covered. Incubate for 15-30 minutes at room temperature.
-
Washing: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the vehicle control to determine the anticlonogenic effect of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Notch signaling pathway in head and neck squamous cell carcinoma: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NOTCH Pathway in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Activation of the NOTCH pathway in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A γ-Secretase Inhibitor Attenuates Cell Cycle Progression and Invasion in Human Oral Squamous Cell Carcinoma: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Solubilization and Use of MK-0752 in In Vitro Experiments
Application Notes
MK-0752 is a potent and specific inhibitor of gamma-secretase, a key enzyme involved in the cleavage of amyloid precursor protein (APP) and the Notch signaling pathway.[1][2][3][4] In vitro, this compound has been utilized to study its effects on amyloid-beta (Aβ) production and Notch-dependent cellular processes such as proliferation and apoptosis.[2][3][5] This document provides a detailed protocol for the preparation and use of this compound for in vitro experiments, tailored for researchers in cell biology and drug development.
This compound is a solid powder that is practically insoluble in water.[2] Therefore, organic solvents are required for its dissolution to prepare stock solutions. The most commonly used solvent is dimethyl sulfoxide (DMSO).[2][3][5][6][7][8] It is crucial to use anhydrous DMSO as hygroscopic DMSO can negatively impact the solubility of the compound.[1][3] For some applications, ethanol can also be used, often in conjunction with ultrasonication to aid dissolution.[1][4][6][7]
The prepared stock solutions should be stored at low temperatures, typically -20°C or -80°C, to maintain stability.[1][4][6] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] When preparing working solutions for cell culture experiments, the final concentration of the organic solvent should be kept low (typically below 0.1% v/v) to minimize solvent-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C₂₁H₂₁ClF₂O₄S[2][4] |
| Molecular Weight | 442.90 g/mol [2][4] |
| Appearance | Solid powder[2] |
| Solubility in DMSO | ≥ 100 mg/mL (225.78 mM)[1][4] 89 mg/mL (200.94 mM)[3] ≥ 22.15 mg/mL[6] 10 mg/mL[7] |
| Solubility in Ethanol | ≥ 48.8 mg/mL (with sonication)[6] 10 mg/mL (22.58 mM; with sonication)[1][4] 5 mg/mL[7] |
| Solubility in Water | Insoluble[2] |
| In Vitro IC₅₀ | 5 nM for Aβ40 reduction in human SH-SY5Y cells[1][3][6][7] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years[4] In Solvent: -80°C for 2 years, -20°C for 1 year[1][4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.429 mg of this compound (Molecular Weight = 442.9 g/mol ).
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[6]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium. This can be done in a stepwise manner to ensure accuracy.
-
Ensure the final concentration of DMSO in the cell culture medium is below a level that is toxic to the specific cell line being used (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Add the prepared working solutions to the cells. For optimal results, it is recommended to replace the medium with freshly prepared this compound every 24-48 hours.[3]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits γ-secretase, blocking APP and Notch cleavage.
Experimental Workflow for In Vitro Studies
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Combining MK-0752 with Gemcitabine in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, preclinical data, and clinical findings for the combination of MK-0752, a gamma-secretase inhibitor targeting the Notch signaling pathway, and gemcitabine, a standard-of-care chemotherapy, in the context of pancreatic cancer research. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further investigation into this therapeutic strategy.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and inherent resistance to conventional therapies. The Notch signaling pathway is frequently dysregulated in pancreatic cancer, contributing to tumor initiation, progression, and the maintenance of cancer stem cells (CSCs), which are implicated in therapeutic resistance and relapse.
This compound is a potent, orally bioavailable small molecule inhibitor of γ-secretase, a key enzyme required for the activation of Notch receptors. By blocking γ-secretase, this compound prevents the cleavage and subsequent nuclear translocation of the Notch intracellular domain (NICD), thereby inhibiting the transcription of Notch target genes involved in cell proliferation and survival.
Gemcitabine, a nucleoside analog of deoxycytidine, is a cornerstone of pancreatic cancer chemotherapy. Following intracellular phosphorylation, its active metabolites inhibit DNA synthesis and induce apoptosis in rapidly dividing cancer cells.
The combination of this compound and gemcitabine is predicated on a synergistic mechanism. Inhibition of the Notch pathway by this compound is hypothesized to sensitize pancreatic cancer cells, particularly the CSC population, to the cytotoxic effects of gemcitabine. Preclinical and clinical studies have explored this combination to overcome chemoresistance and improve therapeutic outcomes in pancreatic cancer.
Data Presentation
Preclinical In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of gemcitabine in various human pancreatic cancer cell lines, demonstrating the variable sensitivity of these models to the drug.
| Cell Line | Gemcitabine IC50 (µM) | Exposure Time (hours) | Assay Method |
| MIA PaCa-2 | >100 | 2 | Human Tumor Colony Forming Assay |
| MIA PaCa-2 | 15 | 4 | Human Tumor Colony Forming Assay |
| MIA PaCa-2 | 0.2 | 24 | Human Tumor Colony Forming Assay |
| PMH2/89 | 18 | 2 | Human Tumor Colony Forming Assay |
| PMH2/89 | 1.2 | 4 | Human Tumor Colony Forming Assay |
| PMH2/89 | 0.1 | 24 | Human Tumor Colony Forming Assay |
| PANC-1 | 16 mg/L (~60 µM) | 48 | AlamarBlue Assay |
| BxPC-3 | Not specified | - | - |
| AsPC-1 | Not specified | - | - |
Data compiled from multiple sources.
Clinical Trial Data: Phase I Study of this compound and Gemcitabine in Advanced Pancreatic Cancer
A Phase I clinical trial evaluated the safety and efficacy of combining this compound with gemcitabine in patients with advanced pancreatic ductal adenocarcinoma.
| Parameter | Value |
| Number of Patients | 44 |
| Patient Population | Stage III and IV unresectable pancreatic cancer |
| Recommended Phase II Dose (RP2D) | This compound: 1800 mg weekly (oral), Gemcitabine: 1000 mg/m² (IV, Days 1, 8, 15 of a 28-day cycle) |
| Tumor Response (evaluable patients, n=19) | |
| Confirmed Partial Response | 1 (5.3%) |
| Stable Disease | 13 (68.4%) |
| Disease Progression | 5 (26.3%) |
This study concluded that the combination of this compound and gemcitabine at their full single-agent recommended doses is feasible and generally well-tolerated.
Signaling Pathways and Experimental Workflows
Notch Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the Notch signaling pathway by this compound.
Gemcitabine's Mechanism of Action
Caption: Intracellular activation and mechanism of action of gemcitabine.
Proposed Synergistic Mechanism of this compound and Gemcitabine
Caption: Synergistic interaction between this compound and gemcitabine.
Experimental Workflow for In Vivo Studies
Caption: General workflow for preclinical in vivo efficacy studies.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effects of this compound and gemcitabine, alone and in combination, on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
Gemcitabine (dissolved in sterile water or PBS)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and gemcitabine in culture medium.
-
Single Agent: Add 100 µL of the drug dilutions to the respective wells.
-
Combination: Add 50 µL of this compound and 50 µL of gemcitabine at various concentrations to assess for synergistic, additive, or antagonistic effects. Include vehicle-treated (DMSO for this compound, water/PBS for gemcitabine) and untreated control wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and analyze the combination data using software such as CompuSyn to determine the combination index (CI), where CI < 1 indicates synergy.
In Vivo Pancreatic Cancer Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound and gemcitabine, alone and in combination, on the growth of pancreatic tumors in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Pancreatic cancer cells (e.g., 1 x 10^6 cells in 50 µL of a 1:1 mixture of PBS and Matrigel)
-
This compound formulation for oral gavage
-
Gemcitabine for intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneous: Inject pancreatic cancer cells subcutaneously into the flank of the mice.
-
Orthotopic: Surgically implant the pancreatic cancer cells into the pancreas of the mice for a more clinically relevant model.
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group).
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle for this compound (oral gavage) and the vehicle for gemcitabine (i.p. injection) according to the treatment schedule.
-
This compound Monotherapy: Administer this compound orally at a predetermined dose and schedule (e.g., daily or weekly).
-
Gemcitabine Monotherapy: Administer gemcitabine via i.p. injection at a standard dose (e.g., 50-100 mg/kg) on a weekly or bi-weekly schedule.
-
Combination Therapy: Administer both this compound and gemcitabine according to their respective schedules.
-
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis:
-
Measure the final tumor weight.
-
Perform histological and immunohistochemical analysis on tumor tissues to assess for changes in proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and Notch pathway activity (e.g., Hes1).
-
Analyze gene and protein expression of relevant biomarkers.
-
Conclusion
The combination of the Notch inhibitor this compound and the cytotoxic agent gemcitabine represents a rational therapeutic strategy for pancreatic cancer. The preclinical rationale is based on the targeting of both the bulk tumor cells and the putative cancer stem cell population. The provided data and protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this combination therapy, with the ultimate goal of improving outcomes for patients with this challenging disease.
Troubleshooting & Optimization
Troubleshooting MK-0752 insolubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gamma-secretase inhibitor, MK-0752. The following information addresses common issues, particularly concerning its insolubility in culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my cell culture medium. What should I do?
A1: this compound is known to be practically insoluble in aqueous solutions like cell culture media.[1] It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your culture medium. Direct dissolution in aqueous-based media will likely result in precipitation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] Ethanol can also be used, sometimes requiring sonication to achieve complete dissolution.[3][4] It is critical to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1][3]
Q3: What is the maximum concentration I can achieve for an this compound stock solution?
A3: The solubility of this compound in DMSO is quite high, with sources reporting concentrations of ≥ 100 mg/mL (225.78 mM) and 89 mg/mL (200.94 mM).[1][3] In ethanol, a solubility of around 10 mg/mL (22.58 mM) can be achieved with the help of ultrasonication.[3] For a summary of solubility data, please refer to Table 1.
Q4: How should I dilute the this compound stock solution into my culture medium to avoid precipitation?
A4: To minimize precipitation when diluting your DMSO stock solution into the culture medium, it is recommended to perform a serial dilution. The final concentration of DMSO in your culture medium should be kept low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity. A sudden change in solvent polarity from a high concentration of DMSO to the aqueous environment of the culture medium can cause the compound to precipitate. Therefore, a stepwise dilution is advisable. For a detailed procedure, refer to the Experimental Protocols section.
Q5: I've prepared my working solution in culture media, but I see a precipitate after some time. What could be the cause?
A5: Precipitation of this compound in culture media, even after initial successful dilution, can occur over time due to its low aqueous solubility and potential interaction with media components. To mitigate this, it is recommended to prepare fresh working solutions for each experiment and use them immediately.[1] Storing diluted solutions for extended periods is not advised. Additionally, ensuring the stock solution is fully dissolved before dilution is crucial.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | ≥ 100 mg/mL[3] | 225.78 mM | Use fresh, anhydrous DMSO.[1][3] |
| DMSO | 89 mg/mL[1] | 200.94 mM | |
| DMSO | ≥ 22.15 mg/mL[2][4] | > 10 mM | |
| Ethanol | 10 mg/mL[3] | 22.58 mM | Requires sonication.[3] |
| Ethanol | ≥ 48.8 mg/mL[2][4] | Requires sonication.[2][4] | |
| Water | Insoluble[1] |
Experimental Protocols
Protocol for Preparation of this compound Working Solution for Cell Culture
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period until the compound is fully dissolved.[2][4][5] Visually inspect the solution to ensure there are no visible particles.
-
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the stock solution in DMSO or your cell culture medium. This can help to gradually decrease the solvent concentration and reduce the risk of precipitation.
-
-
Final Dilution into Culture Medium:
-
Add the required volume of the stock solution (or intermediate dilution) to your pre-warmed cell culture medium to achieve the desired final concentration.
-
It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
The final concentration of DMSO in the culture medium should ideally be below 0.1%. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
-
Usage:
-
Use the freshly prepared working solution immediately for your cell culture experiments.[1] Avoid storing the diluted solution.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Inhibition of the Gamma-Secretase pathway by this compound.
References
Technical Support Center: Overcoming MK-0752 Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use the gamma-secretase inhibitor MK-0752 in cellular assays and navigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally bioavailable small molecule that functions as a gamma-secretase inhibitor.[1][2][3] Gamma-secretase is a multi-protein complex that performs the final cleavage of the Notch receptor, releasing the Notch Intracellular Domain (NICD).[4][5] The NICD then translocates to the nucleus to activate the transcription of target genes involved in cell proliferation, differentiation, and survival.[4][5] By inhibiting gamma-secretase, this compound effectively blocks this signaling cascade.[6]
Q2: I'm observing unexpected cellular phenotypes that don't seem to be related to Notch signaling. What could be the cause?
While this compound is a potent Notch inhibitor, off-target effects are a possibility with any small molecule. Potential causes for unexpected phenotypes include:
-
Inhibition of other signaling pathways: Research suggests that gamma-secretase inhibitors can sometimes influence other pathways, such as the Wnt and PI3K/Akt signaling cascades.[7][8]
-
Differential subunit selectivity: this compound may exhibit some selectivity for presenilin-1 (PS1) over presenilin-2 (PS2), the catalytic subunits of the gamma-secretase complex.[1] This could lead to varied effects in cell lines with different subunit expression levels.
-
"Pan-Assay Interference Compound" (PAINS)-like behavior: Some chemical structures can interfere with assay readouts non-specifically. While not definitively classified as a PAIN, it's a possibility to consider with unexpected results.[9][10][11]
Q3: How can I confirm that the observed effects in my assay are due to on-target Notch inhibition?
To confirm on-target activity, you should perform a series of validation experiments:
-
Directly measure Notch signaling inhibition: Use techniques like Western blotting to detect a decrease in the cleaved Notch Intracellular Domain (NICD) or quantitative PCR (qPCR) to measure the downregulation of known Notch target genes (e.g., HES1, HEY1).
-
Perform a dose-response experiment: The phenotypic changes should correlate with the concentration of this compound required to inhibit Notch signaling.
-
Rescue experiment: Overexpression of a constitutively active form of the Notch Intracellular Domain (NICD) should rescue the phenotype induced by this compound.
Q4: My results with this compound are inconsistent between experiments. What are the common causes of variability?
Inconsistency in results can stem from several factors:
-
Cell passage number and confluency: Cellular responses can change with increasing passage number. Ensure you are using cells within a consistent passage range and seeding them to reach a similar confluency for each experiment.
-
Compound stability and storage: Ensure your this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Variations in treatment time: The timing of this compound treatment can be critical. Adhere strictly to the planned incubation times.
Troubleshooting Guides
Problem 1: No observable effect on Notch signaling after this compound treatment.
Possible Causes:
-
Incorrect dosage: The concentration of this compound may be too low for your specific cell line.
-
Inactive compound: The this compound may have degraded.
-
Low Notch activity at baseline: The Notch pathway may not be active in your chosen cell line under your experimental conditions.
-
Insensitive detection method: Your assay may not be sensitive enough to detect changes in Notch signaling.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of this compound effect.
Problem 2: High cell toxicity or unexpected phenotypes observed.
Possible Causes:
-
Off-target effects: this compound may be inhibiting other cellular targets.
-
Concentration too high: The concentration used may be in the toxic range for your cell line.
-
Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high.
Troubleshooting Workflow
Caption: Troubleshooting workflow for toxicity and off-target effects.
Quantitative Data Summary
| Compound | Target | Assay | Cell Line/System | IC50 | Reference |
| This compound | γ-secretase (Notch) | G0→G1 arrest | T-cell acute lymphatic leukemia cells | 6.2 µM | [3] |
| This compound | γ-secretase (APP) | Amyloid precursor protein cleavage | - | 50 nM | [3] |
| This compound | Cell Viability | MTT Assay | SK-UT-1B (uterine leiomyosarcoma) | 128.4 µM | [1] |
| This compound | Cell Viability | MTT Assay | SK-LMS-1 (uterine leiomyosarcoma) | 427.4 µM | [1] |
| DAPT | Cell Viability | MTT Assay | SK-UT-1B (uterine leiomyosarcoma) | 90.13 µM | [1] |
| DAPT | Cell Viability | MTT Assay | SK-LMS-1 (uterine leiomyosarcoma) | 129.9 µM | [1] |
Experimental Protocols
Protocol 1: Western Blot for Notch Intracellular Domain (NICD) Cleavage
This protocol is to determine if this compound is inhibiting the cleavage of the Notch receptor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved NICD
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cleaved NICD antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system. A decrease in the band corresponding to cleaved NICD in this compound-treated samples indicates on-target activity.
-
Protocol 2: Quantitative PCR (qPCR) for Notch Target Gene Expression
This protocol measures the mRNA levels of Notch target genes to assess the downstream effects of this compound.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Notch target genes (e.g., HES1, HEY1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions with the master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene. A decrease in the expression of Notch target genes in this compound-treated samples indicates on-target activity.
-
Protocol 3: Luciferase Reporter Assay for Notch Signaling Pathway Activity
This assay provides a quantitative readout of Notch pathway activation.
Materials:
-
Cell line of interest
-
Notch-responsive luciferase reporter plasmid (containing CSL binding sites)
-
Control plasmid with a constitutive promoter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the Notch-responsive reporter plasmid and the control plasmid.
-
-
Treatment:
-
After transfection, treat the cells with various concentrations of this compound or vehicle.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in luciferase activity in this compound-treated cells indicates on-target inhibition of the Notch pathway.
-
Signaling Pathway and Workflow Diagrams
Caption: On-Target Mechanism of this compound in the Notch Signaling Pathway.
Caption: Experimental workflow for deconvoluting on-target vs. off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch Signaling Pathway: R&D Systems [rndsystems.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I Trial of Weekly this compound in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 10. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Managing Gastrointestinal Toxicity of MK-0752 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the gastrointestinal (GI) toxicity of the gamma-secretase inhibitor (GSI), MK-0752, in animal studies.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced gastrointestinal toxicity?
A1: The primary mechanism of this compound-induced GI toxicity is the on-target inhibition of the Notch signaling pathway.[1][2][3] The Notch pathway is crucial for maintaining the homeostasis of the intestinal epithelium, particularly in regulating the differentiation of intestinal stem cells.[1][3] By inhibiting gamma-secretase, this compound prevents the cleavage and activation of Notch receptors, leading to a disruption in the balance between absorptive and secretory cell lineages in the gut.[1][3] This disruption results in an overproduction of secretory goblet cells, a condition known as goblet cell metaplasia, which is a hallmark of GSI-induced intestinal toxicity.[4]
Q2: What are the common clinical signs of this compound-induced GI toxicity in animal models?
A2: Common clinical signs observed in animal models include diarrhea, weight loss, dehydration, and lethargy.[5] In severe cases, animals may exhibit signs of abdominal discomfort and anorexia. Monitoring of fecal consistency and body weight are critical early indicators of toxicity.
Q3: Is the gastrointestinal toxicity of this compound dose- and schedule-dependent?
A3: Yes, clinical and preclinical data indicate that the GI toxicity of this compound is both dose- and schedule-dependent.[6][7][8] Continuous daily dosing schedules are generally associated with more severe GI side effects compared to intermittent dosing schedules (e.g., 3 days on, 4 days off, or once weekly).[6][7][8] Weekly dosing has been shown to be better tolerated in clinical trials, allowing for higher dose administration with manageable GI toxicity.[7][8]
Q4: Are there any known strategies to mitigate this compound-induced GI toxicity?
A4: Yes, several strategies can be employed to mitigate GI toxicity. These include:
-
Intermittent Dosing: As mentioned, administering this compound on an intermittent schedule can significantly reduce the severity of GI side effects.[6][7][8]
-
Coadministration with Corticosteroids: Preclinical studies with other GSIs and clinical observations with this compound suggest that co-administration of corticosteroids, such as dexamethasone, can ameliorate intestinal goblet cell hyperplasia.[5][9]
-
Supportive Care: Providing supportive care, including fluid and electrolyte replacement to combat dehydration from diarrhea, is crucial for animal welfare.[10][11] Anti-diarrheal agents may also be considered.
Q5: Can gastrointestinal toxicity be monitored histologically?
A5: Yes, histopathological examination of the intestinal tract is a key method for assessing GI toxicity. The most prominent finding is goblet cell hyperplasia or metaplasia in the small and large intestines.[4] Other potential findings may include villous atrophy, crypt epithelial regeneration, and inflammation.[12]
II. Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Animals are experiencing severe diarrhea and rapid weight loss shortly after initiating this compound treatment. | The dose of this compound may be too high for the chosen dosing schedule. | - Immediately assess the animals for dehydration and provide supportive care (see Section IV: Experimental Protocols). - Consider reducing the dose of this compound for subsequent cohorts. - Evaluate switching to an intermittent dosing schedule (e.g., once weekly) which has been shown to be better tolerated.[7][8] |
| Significant inter-animal variability in the severity of GI toxicity is observed. | This could be due to individual differences in drug metabolism or gut microbiome composition. | - Ensure consistent dosing technique and vehicle preparation. - Increase the number of animals per group to account for variability. - Monitor individual animal food and water consumption as this can impact drug absorption and overall health. |
| Histopathological analysis reveals significant goblet cell metaplasia, but clinical signs were mild. | Goblet cell metaplasia is an early and sensitive indicator of Notch inhibition in the gut and may precede overt clinical signs. | - This is an expected on-target effect of gamma-secretase inhibition.[4] - Continue to monitor animals closely for the development of clinical signs. - Correlate the severity of histological changes with the dose and duration of treatment to establish a toxicokinetic/toxicodynamic relationship. |
| Animals on a chronic study are developing tolerance to the anti-diarrheal effects of supportive care medications (e.g., loperamide). | Prolonged use of anti-motility agents can lead to receptor downregulation or other adaptive changes. | - Consult with a veterinarian to consider alternative anti-diarrheal agents with different mechanisms of action. - Ensure that fluid and electrolyte balance is the primary focus of supportive care.[10] - Re-evaluate the dose and schedule of this compound to minimize the underlying cause of the diarrhea. |
III. Data Presentation
Table 1: Clinical Scoring System for Diarrhea in Rodents (Adapted from literature)
| Grade | Score | Clinical Description |
| Normal | 0 | Well-formed, firm pellets. |
| Mild | 1 | Soft, slightly moist pellets. |
| Moderate | 2 | Pasty, semi-formed stool. |
| Severe | 3 | Watery, unformed stool. |
This is a general scoring system and should be adapted and validated for specific study needs.
Table 2: Dosing Schedules of this compound in Clinical Trials and Potential for Preclinical Adaptation
| Schedule | Dosing Regimen | Tolerability Notes | Reference |
| Continuous Daily | 450-600 mg once daily | Dose-limiting GI toxicity (diarrhea, nausea, vomiting) | [6][7] |
| Intermittent | 450-600 mg, 3 days on/4 days off | Improved GI tolerability compared to continuous dosing, but fatigue was dose-limiting. | [6][7] |
| Weekly | 600-4200 mg once weekly | Generally well-tolerated with manageable GI toxicity, allowing for significant dose escalation. | [6][7] |
Note: These are human clinical trial doses and should be appropriately scaled for animal studies based on pharmacokinetic and pharmacodynamic data.
IV. Experimental Protocols
Protocol 1: Supportive Care for Diarrhea and Dehydration
-
Monitoring:
-
Record body weight and assess fecal consistency daily using a standardized scoring system (see Table 1).
-
Observe animals for clinical signs of dehydration such as sunken eyes, lethargy, and skin tenting.
-
-
Fluid and Electrolyte Replacement:
-
For mild to moderate dehydration, provide a supplemental source of hydration, such as a hydrogel or an electrolyte solution, in the cage.[2]
-
For moderate to severe dehydration, administer warmed subcutaneous fluids (e.g., Lactated Ringer's solution or 0.9% saline) at a volume of 1-2 mL per 100g of body weight, once or twice daily, as advised by a veterinarian.[11]
-
-
Anti-Diarrheal Medication:
-
Consult with a veterinarian regarding the use of anti-diarrheal agents such as loperamide. A common starting dose in rodents is 5-10 mg/kg, administered orally or subcutaneously.[3] The dose and frequency may need to be adjusted based on the severity of diarrhea and the animal's response.
-
Protocol 2: Necropsy and Intestinal Tissue Collection for Histopathology
-
Euthanasia and Necropsy:
-
Tissue Collection:
-
Collect sections of the duodenum, jejunum, ileum, cecum, and colon.
-
For each section, collect a 1-2 cm segment.
-
Handle tissues gently to avoid damaging the mucosal surface.[1]
-
-
Fixation:
-
Gently flush the lumen of the intestinal segments with 10% neutral buffered formalin to remove contents and ensure proper fixation of the mucosa.
-
Immerse the tissue samples in at least 10 volumes of 10% neutral buffered formalin.[13]
-
For optimal morphology, the tissue can be opened longitudinally and laid flat on a cassette foam pad before immersion in formalin.
-
Protocol 3: Quantitative Analysis of Goblet Cell Metaplasia
-
Histological Staining:
-
Process formalin-fixed, paraffin-embedded intestinal tissues for routine histology.
-
Stain sections with Alcian Blue (pH 2.5) to specifically identify acidic mucins within goblet cells.
-
-
Image Analysis:
-
Acquire digital images of the stained intestinal sections at a consistent magnification.
-
Use image analysis software to quantify the area of Alcian Blue-positive staining relative to the total mucosal area.
-
Alternatively, count the number of goblet cells per crypt or per unit length of villus.
-
V. Mandatory Visualizations
Caption: Mechanism of this compound action on the Notch signaling pathway.
References
- 1. awanuivets.co.nz [awanuivets.co.nz]
- 2. mazuri.com [mazuri.com]
- 3. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intermittent oral coadministration of a gamma secretase inhibitor with dexamethasone mitigates intestinal goblet cell hyperplasia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluid and Electrolyte Therapy During Vomiting and Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. freimann.nd.edu [freimann.nd.edu]
- 12. Principles of Toxicosis Treatment in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 13. animalcare.umich.edu [animalcare.umich.edu]
How to mitigate MK-0752-induced fatigue in preclinical models
This technical support center provides guidance for researchers and drug development professionals on mitigating fatigue as a side effect of the gamma-secretase inhibitor (GSI), MK-0752, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, orally bioavailable small molecule that inhibits gamma-secretase, a key enzyme complex involved in the cleavage of multiple transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors.[1] By inhibiting gamma-secretase, this compound prevents the release of the Notch Intracellular Domain (NICD), which subsequently cannot translocate to the nucleus to activate target genes involved in cell proliferation, differentiation, and survival.[2] This mechanism of action has been explored for therapeutic potential in both Alzheimer's disease and various cancers.
Q2: Why does this compound cause fatigue?
Fatigue is a common dose-limiting toxicity observed in clinical trials of this compound and other gamma-secretase inhibitors.[3][4] The precise mechanism is not fully elucidated, but it is strongly linked to the on-target inhibition of Notch signaling. The Notch pathway is crucial for the maintenance and regeneration of various tissues, including skeletal muscle.[5] Inhibition of Notch signaling can disrupt the function of muscle stem cells (satellite cells), which are essential for muscle repair and homeostasis.[6] This impairment of muscle function and regenerative capacity is a likely contributor to the observed fatigue.
Q3: What are the potential strategies to mitigate this compound-induced fatigue in preclinical models?
Based on preclinical and clinical studies of this compound and other GSIs, two primary strategies show promise for mitigating side effects, including fatigue:
-
Intermittent Dosing Schedules: Moving from continuous daily dosing to an intermittent schedule (e.g., 3 days on, 4 days off, or once weekly) has been shown to improve the tolerability of this compound in both preclinical models and clinical trials.[1][3][7] This approach allows for a "drug holiday" during which the Notch signaling pathway can recover, potentially reducing the cumulative toxicity that may lead to fatigue.
-
Co-administration of Glucocorticoids: Preclinical studies have demonstrated that co-administration of glucocorticoids, such as dexamethasone, can ameliorate some of the toxicities associated with GSIs, particularly gastrointestinal side effects.[8][9][10] While not directly studied for fatigue, the mechanism involves the modulation of cellular processes that are also implicated in muscle health, suggesting a potential benefit.
Q4: Are there alternative approaches to targeting gamma-secretase with a potentially better safety profile?
Research into second-generation gamma-secretase modulators (GSMs) and Notch-sparing GSIs is ongoing.[1][11][12]
-
Gamma-Secretase Modulators (GSMs): Unlike inhibitors, GSMs allosterically modulate the enzyme to shift the cleavage of APP to produce shorter, less amyloidogenic Aβ peptides, while having a lesser impact on Notch processing.[11][12]
-
Notch-Sparing GSIs: These are compounds designed to selectively inhibit the processing of APP over Notch.[1]
These approaches are being investigated to determine if they can provide a therapeutic window with reduced mechanism-based toxicities like fatigue.
Troubleshooting Guide: Managing this compound-Induced Fatigue in Animal Models
Issue: Animals are exhibiting signs of fatigue (e.g., reduced locomotor activity, decreased grip strength) after this compound administration.
| Potential Cause | Troubleshooting Steps |
| On-target Notch inhibition in skeletal muscle | 1. Implement an intermittent dosing schedule: Transition from daily administration to a 3-days-on/4-days-off or a once-weekly schedule. This has been shown to improve the overall tolerability of this compound.[3][4] 2. Evaluate co-administration with a glucocorticoid: Introduce a low dose of dexamethasone alongside this compound. This has been shown to mitigate GSI-induced toxicities in preclinical models.[8][9] 3. Dose reduction: If intermittent scheduling is not feasible or effective, consider a dose reduction of this compound while ensuring that the dose remains within the therapeutic window for the intended efficacy endpoint. |
| Off-target effects | 1. Confirm target engagement: Assess the inhibition of Notch signaling in a relevant tissue (e.g., peripheral blood mononuclear cells, spleen) to ensure the observed effects are occurring at doses that inhibit the target. 2. Comprehensive health monitoring: Conduct regular health checks, including body weight measurements and clinical observations, to identify any other signs of toxicity that may be contributing to the fatigue-like phenotype. |
| Experimental confounds | 1. Acclimatization: Ensure animals are properly acclimated to the experimental procedures and housing conditions to minimize stress-induced behavioral changes. 2. Control groups: Include appropriate vehicle control groups to differentiate drug-induced effects from other experimental variables. |
Data Summary
Table 1: Overview of this compound Dosing Schedules and Observed Toxicities in Clinical Trials
| Dosing Schedule | Patient Population | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Common Drug-Related Toxicities | Reference |
| Continuous daily | Adult | 350 mg/day (recommended due to fatigue) | Diarrhea, nausea, vomiting, fatigue | [7] |
| 3 days on / 4 days off | Adult | 450-600 mg | Diarrhea, nausea, vomiting, fatigue | [3] |
| 3 days on / 4 days off | Pediatric | 260 mg/m²/dose (RP2D) | Generally well-tolerated; fatigue not dose-limiting | [7] |
| Once weekly | Adult | 1800 mg (pharmacodynamic activity) | Generally well-tolerated | [2] |
Table 2: Preclinical Evidence for Glucocorticoid Co-administration to Mitigate GSI Toxicity
| GSI | Glucocorticoid | Preclinical Model | Key Finding | Reference |
| Various GSIs | Dexamethasone | T-cell acute lymphoblastic leukemia (T-ALL) xenograft models | Reversed GSI-induced gastrointestinal toxicity (goblet cell metaplasia). | [8] |
| PF-03084014 | Dexamethasone | T-ALL xenograft models | Effectively reversed GSI-induced gastrointestinal toxicity. | [13] |
| MRK-560 (PSEN1-selective) | Dexamethasone | T-ALL patient-derived xenograft models | Synergistic anti-leukemic effect and potential to reverse toxicities. | [10] |
Experimental Protocols
Protocol 1: Assessment of Fatigue-Like Behavior in Mice Using a Treadmill Exhaustion Test
This protocol is adapted from established methods for evaluating exercise capacity and endurance in mice.
Materials:
-
Treadmill system for mice with adjustable speed and incline, and a shock grid at the rear.
-
Timing device.
Procedure:
-
Acclimatization and Training (3 consecutive days):
-
Place mice on the treadmill (set to 0° incline and 0 m/min) for a 5-minute acclimatization period.
-
On day 1 of training, start the treadmill at a low speed (e.g., 5 m/min) for 10 minutes.
-
On days 2 and 3, gradually increase the speed and duration of the training session (e.g., 10 m/min for 15 minutes).
-
The goal of training is to accustom the mice to running on the treadmill and to the shock stimulus as a motivator to continue running.
-
-
Treadmill Exhaustion Test (at least 24 hours after the last training session):
-
Place the trained mice in their respective lanes on the treadmill.
-
Begin the test at a moderate speed (e.g., 10 m/min) for a 5-minute warm-up period.
-
After the warm-up, increase the speed by a set increment (e.g., 2 m/min) every 2 minutes.
-
Continue this incremental speed increase until the mouse reaches the point of exhaustion.
-
Definition of Exhaustion: The mouse remains on the shock grid for a predetermined period (e.g., 5-10 consecutive seconds) without attempting to resume running.
-
Record the total running time and distance for each mouse.
-
-
Data Analysis:
-
Compare the mean time to exhaustion and distance run between the vehicle control group, the this compound treated group, and the this compound plus mitigation strategy group (e.g., intermittent dosing or glucocorticoid co-administration).
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences between groups.
-
Protocol 2: Assessment of Muscle Strength Using a Grip Strength Meter
This protocol measures the maximal muscle force of the forelimbs or all four limbs.
Materials:
-
Grip strength meter with an appropriate grid or bar attachment for mice.
Procedure:
-
Acclimatization:
-
Allow the mouse to acclimatize to the testing room for at least 30 minutes before the experiment.
-
-
Grip Strength Measurement:
-
Hold the mouse by the base of its tail and lower it towards the grip strength apparatus.
-
Allow the mouse to grasp the grid or bar with its forepaws (or all four paws, depending on the apparatus).
-
Gently pull the mouse away from the meter in a horizontal plane with a steady motion until its grip is broken.
-
The meter will record the peak force exerted by the mouse.
-
Perform 3-5 consecutive measurements for each mouse, with a short rest period (e.g., 30-60 seconds) between each trial.
-
-
Data Analysis:
-
Calculate the average peak force for each mouse.
-
Normalize the grip strength to the body weight of the animal (Force in grams / Body weight in grams).
-
Compare the normalized grip strength between the different treatment groups using appropriate statistical methods.
-
Visualizations
Caption: The canonical Notch signaling pathway and the point of inhibition by this compound.
Caption: A preclinical workflow for evaluating strategies to mitigate this compound-induced fatigue.
References
- 1. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. The Notch signaling pathway in skeletal muscle health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerning consequences of blocking Notch signaling in satellite muscle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gamma-secretase inhibitors reverse glucocorticoid resistance in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination therapy of a PSEN1-selective γ-secretase inhibitor with dexamethasone and an XPO1 inhibitor to target T-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 11. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical analysis of the γ-secretase inhibitor PF-03084014 in combination with glucocorticoids in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MK-0752 Phase I Dose-Escalation Strategies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for designing and conducting phase I clinical trials involving the gamma-secretase inhibitor, MK-0752. The content is structured to address common questions and challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable small molecule that functions as a gamma-secretase inhibitor (GSI).[1] Gamma-secretase is a multi-protein complex that plays a crucial role in the cleavage of several transmembrane proteins, including the Notch receptor and the amyloid precursor protein (APP).[2][3] By inhibiting gamma-secretase, this compound prevents the cleavage and release of the Notch intracellular domain (NICD), which subsequently blocks its translocation to the nucleus and the activation of downstream target genes involved in cell proliferation and differentiation.[1][3][4] This inhibition of the Notch signaling pathway is the primary mechanism behind its potential antineoplastic activity.[4]
Q2: What were the primary objectives of the initial phase I trials for this compound?
A2: The primary objectives of the phase I trials for this compound were to determine the maximum-tolerated dose (MTD) and to describe the dose-limiting toxicities (DLTs) of the compound.[2][5] Secondary objectives included characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound and assessing preliminary evidence of its antitumor efficacy.[6][7]
Q3: What are the different dose-escalation schedules that have been investigated for this compound?
A3: Phase I trials of this compound explored three distinct dosing schedules to optimize its therapeutic window.[6][8] These schedules were:
-
Schedule A: Continuous daily dosing.[6]
-
Schedule B: Intermittent dosing for 3 consecutive days followed by 4 days off (3/7 days).[2][6]
-
Schedule C: Once-per-week dosing.[6]
The choice of schedule was found to be a critical determinant of the tolerability of this compound.[6]
Q4: What were the key findings regarding the tolerability and toxicity of this compound across different schedules?
A4: The toxicity of this compound was found to be schedule-dependent.[6][9] Continuous daily dosing was associated with significant toxicity, particularly fatigue, which limited its long-term use.[10] The intermittent (3/7 days) and once-weekly schedules were generally better tolerated.[6] The most common drug-related toxicities observed across all schedules were diarrhea, nausea, vomiting, and fatigue.[5] Gastrointestinal toxicities are a known on-target effect of gamma-secretase inhibitors due to the role of Notch signaling in maintaining intestinal cell differentiation.[11][12][13]
Dose-Escalation and MTD Data
The following tables summarize the dose-escalation schemes and maximum-tolerated doses (MTDs) determined in key phase I trials of this compound.
Table 1: Dose-Escalation Levels in Adult Patients with Advanced Solid Tumors [6]
| Schedule | Dosing Regimen | Dose Levels Explored (mg) |
| A | Continuous Daily | 300, 450, 600 |
| B | 3 of 7 Days | 450, 600 |
| C | Once-per-week | 600, 900, 1200, 1500, 1800, 2400, 3600, 4200 |
Table 2: Maximum-Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs)
| Population | Schedule | MTD | Dose-Limiting Toxicities | Reference |
| Adult Solid Tumors | Continuous Daily | Not established due to toxicity at 450mg | Fatigue, Diarrhea, Nausea, Constipation, Abdominal Cramping | [10] |
| Adult Solid Tumors | 3 of 7 Days | 450 mg/day | Diarrhea, Nausea, Vomiting, Fatigue | [2] |
| Adult Solid Tumors | Once-per-week | 3200 mg | - | [9] |
| Children with Refractory CNS Malignancies | 3 of 7 Days | 260 mg/m²/dose | Fatigue | [2][14] |
| Children with Refractory CNS Malignancies | Once-per-week | 1000 mg/m² | Fatigue | [15] |
| Combination with Gemcitabine (Pancreatic Cancer) | Once-per-week | 1800 mg | Hypokalaemia, Fatigue | [7][9] |
Experimental Protocols and Troubleshooting
Pharmacokinetic Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Methodology:
-
Collect blood samples at predetermined time points before and after drug administration (e.g., predose, 1, 2, 4, 8, and 24 hours post-dose).[2][6]
-
Process blood samples to separate plasma.
-
Analyze this compound plasma concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[2]
-
-
Troubleshooting:
-
High Inter-patient Variability: This is common in phase I trials. Ensure strict adherence to sample collection and processing times. Normalize doses by body surface area where appropriate, especially in pediatric populations.[2]
-
Unexpected PK Profile: Re-evaluate the bioanalytical method for potential matrix effects or interference. Confirm patient compliance with dosing instructions.
-
Pharmacodynamic Analysis
-
Objective: To confirm target engagement and assess the biological effects of this compound.
-
Methodology 1: Aβ40 Plasma Levels
-
Collect plasma samples at baseline and at various time points after this compound administration.
-
Measure the concentration of amyloid-beta 40 (Aβ40), another substrate of gamma-secretase, using a validated immunoassay (e.g., ELISA).[10]
-
A significant decrease in plasma Aβ40 levels post-dose indicates target engagement.[10]
-
-
Methodology 2: Notch Signaling in Tumor Biopsies
-
Obtain tumor biopsies at baseline and after treatment with this compound.
-
Perform immunohistochemical (IHC) analysis to assess the levels of the Notch intracellular domain (NICD).[10] A reduction in nuclear NICD staining indicates inhibition of the Notch pathway.
-
-
Methodology 3: Notch Gene Signature in Hair Follicles
-
Collect hair follicles from patients before and after treatment.
-
Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of Notch target genes (e.g., HES1).[5] Downregulation of these genes confirms pharmacodynamic activity.
-
-
Troubleshooting:
-
No Change in PD Markers: Verify the timing of sample collection relative to Tmax. For tissue-based assays, ensure the quality of the biopsy and proper sample handling. Consider that some patients may have tumors that are not dependent on Notch signaling.
-
Inconsistent Results: Standardize all pre-analytical and analytical procedures. Use control samples and run assays in duplicate or triplicate.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: this compound Phase I Workflow.
Caption: this compound Dosing Schedules.
References
- 1. mdpi.com [mdpi.com]
- 2. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Combination therapy of a PSEN1-selective γ-secretase inhibitor with dexamethasone and an XPO1 inhibitor to target T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonclinical Safety Assessment of the γ-Secretase Inhibitor Avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. γ-secretase inhibitors: Notch so bad - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I Trial of Weekly this compound in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
MK-0752 Technical Support Center: Navigating Research and Overcoming Efficacy Challenges
Welcome to the technical support center for MK-0752. This resource is designed for researchers, scientists, and drug development professionals investigating the gamma-secretase inhibitor this compound. Given the observed limitations of this compound as a monotherapy, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help optimize your research and explore rational combination strategies.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues and questions that may arise during your experiments with this compound.
Q1: Why am I observing limited cytotoxicity with this compound in my cancer cell line?
A1: The limited efficacy of this compound as a single agent is a known challenge. Several factors could be contributing to this observation in your experiments:
-
Intrinsic or Acquired Resistance: Your cell line may possess intrinsic resistance mechanisms to Notch pathway inhibition or may have acquired resistance during culture. A key described mechanism is the mutational loss of the phosphoinositide-3-kinase regulatory subunit 1 (PIK3R1), which leads to the upregulation of the PI3K/AKT signaling pathway, a parallel survival pathway that can compensate for Notch inhibition.[1][2]
-
Cell Line Specificity: The dependence on Notch signaling varies significantly across different cancer types and even between cell lines of the same cancer. This compound is likely to be more effective in cell lines with activating mutations in the Notch pathway.
-
Suboptimal Drug Concentration or Exposure Time: It is crucial to perform a dose-response curve to determine the optimal IC50 for your specific cell line. Insufficient drug concentration or a short exposure time may not be enough to induce a significant cytotoxic effect.
-
Experimental System: The in vitro environment may not fully recapitulate the tumor microenvironment, where Notch signaling can play a more critical role in processes like angiogenesis and immune evasion.
Q2: How can I confirm that this compound is effectively inhibiting the Notch signaling pathway in my experimental model?
A2: It is essential to verify target engagement to ensure that the observed effects (or lack thereof) are due to the modulation of the Notch pathway. This can be achieved by:
-
Western Blotting: Assess the protein levels of the cleaved, active form of Notch1 (Notch1 Intracellular Domain, NICD). Effective inhibition by this compound should lead to a significant decrease in NICD levels.
-
Quantitative RT-PCR (qRT-PCR): Measure the mRNA expression of downstream target genes of the Notch pathway, such as HES1 and HEY1. A significant downregulation of these genes would indicate successful pathway inhibition.
-
Pharmacodynamic Biomarkers: In clinical studies, inhibition of the Notch pathway has been assessed in surrogate tissues like hair follicles.[3]
Q3: What are the potential mechanisms of resistance to this compound and other gamma-secretase inhibitors?
A3: Resistance to gamma-secretase inhibitors can arise from several mechanisms that bypass the need for Notch signaling for survival and proliferation:
-
Activation of Parallel Signaling Pathways: As mentioned, the activation of the PI3K/AKT/mTOR pathway is a significant resistance mechanism.[1][2] Other pro-survival pathways, such as the WNT and TGF-β pathways, can also contribute to resistance.[4]
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells can upregulate anti-apoptotic proteins like BCL-2 and XIAP to evade cell death induced by Notch inhibition.
-
Tumor Microenvironment: The tumor microenvironment can provide survival signals to cancer cells, rendering them less dependent on Notch signaling. This includes signals from cancer-associated fibroblasts and immune cells.[4]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound from the cancer cells, reducing its intracellular concentration and efficacy.
Q4: What combination strategies have been investigated to enhance the efficacy of this compound?
A4: Given the limited monotherapy efficacy, this compound has been primarily investigated in combination with other anti-cancer agents. The rationale is to target multiple signaling pathways simultaneously or to sensitize cancer cells to conventional therapies. Notable combinations include:
-
With Chemotherapy:
-
Gemcitabine: In pancreatic cancer, the combination of this compound and gemcitabine has been explored in clinical trials.[5]
-
Cisplatin: Preclinical studies in ovarian cancer have shown that sequential treatment with cisplatin followed by this compound can significantly enhance apoptosis and inhibit tumor growth.[6]
-
Docetaxel: In breast cancer models, combining a gamma-secretase inhibitor with docetaxel has been shown to reduce the cancer stem cell population and enhance anti-tumor efficacy.[7][8]
-
-
With Endocrine Therapy:
-
Tamoxifen or Letrozole: For ERα+ breast cancer, combining this compound with endocrine therapies has been investigated.
-
-
With Targeted Therapies:
-
PI3K/AKT Inhibitors: Given the role of the PI3K/AKT pathway in resistance, combining this compound with inhibitors of this pathway is a rational approach being explored.
-
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on this compound.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma (HPV-) | 33 | [9] |
| Cal27 | Head and Neck Squamous Cell Carcinoma (HPV-) | 33 | [9] |
| SCC154 | Head and Neck Squamous Cell Carcinoma (HPV+) | 25 | [9] |
| SK-UT-1B | Uterine Leiomyosarcoma | 128.4 | [8] |
| SK-LMS-1 | Uterine Leiomyosarcoma | 427.4 | [8] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 6.2 | [10] |
Table 2: Preclinical In Vivo Efficacy of this compound in Combination Therapies
| Cancer Model | Treatment Groups | Outcome | Reference |
| Ovarian Cancer Xenograft (A2780 cells) | Control | Tumor volume increased | [6] |
| This compound (25 mg/kg) | Modest tumor growth inhibition | [6] | |
| Cisplatin (2 mg/kg) | Significant tumor growth inhibition | [6] | |
| Cisplatin + this compound | Strongest tumor growth inhibition and increased apoptosis | [6] | |
| Breast Cancer Tumorgraft (MC1) | Vehicle | Tumor growth | [7] |
| Docetaxel (10 mg/kg) | Tumor growth inhibition | [7] | |
| GSI (this compound preclinical analog) (100 mg/kg) | Slower tumor growth | [7] | |
| GSI + Docetaxel | Prevention of tumor growth | [7] |
Table 3: Clinical Trial Response to this compound Combination Therapy
| Cancer Type | Combination Agent | Phase | Number of Evaluable Patients | Best Response | Reference |
| Pancreatic Ductal Adenocarcinoma | Gemcitabine | I | 19 | 1 Partial Response, 13 Stable Disease | [5] |
| Advanced Solid Tumors | Monotherapy | I | 103 | 1 Complete Response (High-grade glioma), 10 Stable Disease > 4 months | [3] |
| Advanced Breast Cancer | Docetaxel | I | 30 | Preliminary evidence of efficacy, decrease in cancer stem cell markers | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.
Protocol 1: Western Blotting for Notch1 Intracellular Domain (NICD)
Objective: To determine if this compound inhibits the cleavage of Notch1, leading to a reduction in the active NICD.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-cleaved Notch1 (Val1744)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse cells in ice-cold lysis buffer.
-
Quantify protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cleaved Notch1 antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines and determine the IC50 value.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Notch Target Genes
Objective: To measure the effect of this compound on the transcription of Notch target genes HES1 and HEY1.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR instrument
-
Primers for HES1, HEY1, and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
Treat cells with this compound as described in the other protocols.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qRT-PCR reaction with the SYBR Green or TaqMan master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Run the qRT-PCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Notch signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for troubleshooting the limited efficacy of this compound.
Logical Relationship Diagram
Caption: Key mechanisms contributing to the limited monotherapy efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential combination therapy of ovarian cancer with cisplatin and γ-secretase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and clinical studies of gamma secretase inhibitors with docetaxel on human breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Notch signaling pathway - Wikipedia [en.wikipedia.org]
Improving the therapeutic index of MK-0752 in combination therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the therapeutic index of the gamma-secretase inhibitor MK-0752 in combination therapies. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable small molecule that acts as a gamma-secretase inhibitor (GSI).[1][2] Gamma-secretase is a multi-protein complex that plays a crucial role in the Notch signaling pathway. By inhibiting this enzyme, this compound prevents the cleavage and release of the Notch intracellular domain (NICD), which is necessary for the activation of downstream target genes involved in cell proliferation, differentiation, and survival.[1] Aberrant Notch signaling is implicated in the pathogenesis of various cancers.[3]
Q2: What is the rationale for using this compound in combination with conventional chemotherapy?
A2: The primary rationale for combining this compound with cytotoxic agents like cisplatin is to enhance the overall anti-tumor effect and overcome drug resistance.[1][4] Preclinical studies suggest that sequential combination therapy, where cisplatin is administered before this compound, can significantly promote cancer cell apoptosis and inhibit tumor growth more effectively than either agent alone.[1] This approach targets both the bulk of rapidly dividing tumor cells with chemotherapy and the cancer stem cell population, which is often dependent on the Notch signaling pathway, with this compound.
Q3: What are the common toxicities associated with this compound in clinical trials?
A3: In phase I clinical trials, the most frequently reported drug-related toxicities for this compound include diarrhea, nausea, vomiting, and fatigue.[3] The toxicity profile of this compound has been found to be schedule-dependent, with weekly dosing regimens being generally better tolerated.[3][5]
Q4: How should this compound be prepared for in vitro experiments?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to use fresh DMSO as moisture absorption can reduce the solubility of the compound.[6]
Troubleshooting Guides
In Vitro Cell-Based Assays
Problem: High variability in cell viability (MTT) assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells is seeded in each well. Optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in the logarithmic growth phase during the experiment.[7] For A2780 ovarian cancer cells, a density of 10⁴–10⁵ cells/well in a 96-well plate is a common starting point.[8]
-
-
Possible Cause 2: Uneven drug distribution.
-
Solution: After adding this compound and/or the combination drug, mix the contents of the wells gently but thoroughly by pipetting up and down.
-
-
Possible Cause 3: Interference from phenol red or serum in the medium.
-
Solution: Use a serum-free medium during the MTT incubation step if possible. If serum is required, ensure the concentration is consistent across all wells. Phenol red can also interfere with absorbance readings, so using a phenol red-free medium is advisable.
-
Problem: Difficulty in interpreting drug interaction from combination studies (e.g., isobologram analysis).
-
Possible Cause 1: Inappropriate range of drug concentrations.
-
Solution: Determine the IC50 value for each drug individually first. Then, for combination studies, use a range of concentrations both above and below the respective IC50 values for each drug.[9]
-
-
Possible Cause 2: Incorrect experimental design for isobologram analysis.
-
Possible Cause 3: Misinterpretation of the isobologram.
-
Solution: A data point for a drug combination that falls on the line connecting the IC50 values of the individual drugs indicates an additive effect. Points below the line suggest synergism, while points above the line indicate antagonism.[10]
-
In Vivo Xenograft Studies
Problem: High variability in tumor growth within the same treatment group.
-
Possible Cause 1: Inconsistent number of viable tumor cells injected.
-
Possible Cause 2: Variation in tumor cell injection site.
-
Solution: Inject the tumor cells into the same subcutaneous location for all animals, for example, the lower flank.[12]
-
-
Possible Cause 3: Inaccurate tumor volume measurement.
Problem: Unexpected toxicity or mortality in the combination treatment group.
-
Possible Cause 1: Overlapping toxicities of the combined agents.
-
Solution: Review the known toxicity profiles of both this compound and the combination drug. Consider a dose de-escalation of one or both agents. In preclinical studies with cisplatin and this compound, doses of 2 mg/kg for cisplatin and 25 mg/kg for this compound administered every 4 days have been used in a mouse model.[1]
-
-
Possible Cause 2: Suboptimal dosing schedule.
-
Solution: The sequence and timing of drug administration can significantly impact toxicity and efficacy. For the combination of cisplatin and this compound, a sequential schedule with cisplatin administered prior to this compound has shown promise.[1]
-
Quantitative Data Summary
Table 1: IC50 Values of Cisplatin in Human Ovarian Cancer Cell Lines (48h treatment)
| Cell Line | IC50 (µM) |
| SKOV3 | 19.18 ± 0.91[15] |
| OVCAR-3 | ~10 µM (estimated from graphical data)[16] |
| A2780 | 6.84 ± 0.66 (24h treatment)[17] |
Note: IC50 values can vary depending on experimental conditions such as cell seeding density and assay duration.
Table 2: Preclinical In Vivo Efficacy of Sequential Cisplatin and this compound in an A2780 Ovarian Cancer Xenograft Model
| Treatment Group | Drug Doses | Schedule | Outcome |
| Control | Solvent | Every 4 days | Progressive tumor growth[1] |
| This compound | 25 mg/kg | Every 4 days | Inhibition of tumor growth[1] |
| Cisplatin | 2 mg/kg | Every 4 days | Inhibition of tumor growth[1] |
| Combination | Cisplatin (2 mg/kg) followed by this compound (25 mg/kg) | Every 4 days | Significant inhibition of subcutaneous xenograft growth[1] |
Key Experimental Protocols
Cell Viability Assessment: MTT Assay for this compound and Cisplatin Combination in Ovarian Cancer Cell Lines (A2780, OVCAR3, SKOV3, HO8910PM)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment (Sequential):
-
Treat cells with varying concentrations of cisplatin for a predetermined time (e.g., 24 hours).
-
Remove the cisplatin-containing medium and wash the cells with PBS.
-
Add fresh medium containing varying concentrations of this compound and incubate for an additional period (e.g., 48 hours).
-
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug alone and in combination. For drug interaction analysis, use the isobologram method.[1][9]
Protein Expression Analysis: Western Blot for Notch Signaling Pathway
-
Cell Lysis: Treat cells with this compound, cisplatin, or the combination as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Notch1, Hes1, XIAP, c-Myc, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Growth Inhibition: A2780 Xenograft Model
-
Tumor Cell Implantation: Subcutaneously inject 3 x 10⁶ A2780 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of female nude mice.[12][18]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)² x length/2.[12]
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=6-8 per group).[1]
-
Sequential Drug Administration:
-
Administer cisplatin (2 mg/kg) via intraperitoneal injection.
-
After a specified time interval (e.g., 4 hours), administer this compound (25 mg/kg) orally.
-
Repeat the treatment cycle every 4 days.[1]
-
-
Endpoint: Continue treatment for a defined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined maximum size. Monitor the body weight of the mice as an indicator of toxicity. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[19]
Visualizations
Caption: this compound inhibits gamma-secretase, blocking Notch signaling.
Caption: Workflow for in vitro this compound and cisplatin combination studies.
References
- 1. Sequential combination therapy of ovarian cancer with cisplatin and γ-secretase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Notch, a key pathway for ovarian cancer stem cells, sensitizes tumors to platinum therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of cisplatin and carboplatin cytotoxicity in human ovarian cancer cell lines using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. yeasenbio.com [yeasenbio.com]
- 19. researchgate.net [researchgate.net]
Why does MK-0752 show schedule-dependent toxicity?.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gamma-secretase inhibitor, MK-0752.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit schedule-dependent toxicity?
A1: The schedule-dependent toxicity of this compound is primarily linked to its on-target inhibition of the Notch signaling pathway in healthy tissues, particularly the gastrointestinal (GI) tract.[1][2] The Notch pathway is essential for maintaining the balance of proliferation and differentiation in the intestinal crypt stem cell niche.[3][4][5][6] Continuous or frequent inhibition of gamma-secretase by this compound disrupts this delicate equilibrium, leading to an excess of secretory cells (goblet cell metaplasia) and impairing the regenerative capacity of the intestinal lining.[7] This disruption manifests as common GI toxicities such as diarrhea, nausea, and vomiting.[2][4][8]
Intermittent dosing schedules, such as once-weekly administration, allow for a "drug holiday" during which the intestinal epithelium can recover and regenerate. This recovery period mitigates the severity of the GI side effects, making the treatment more tolerable.[2] Clinical studies have demonstrated that weekly dosing of this compound is generally better tolerated than continuous daily or more frequent intermittent schedules.[2][4][8]
Q2: What are the most common toxicities observed with this compound and how do they vary with the dosing schedule?
A2: The most frequently reported drug-related toxicities for this compound are diarrhea, nausea, vomiting, and fatigue.[2][4][8] The severity and incidence of these adverse events are directly correlated with the dosing schedule.
-
Continuous Daily Dosing: This schedule is associated with the highest incidence and severity of gastrointestinal toxicities, which are often dose-limiting.[2]
-
Intermittent Dosing (3 days on, 4 days off): While GI toxicity is somewhat reduced compared to continuous dosing, fatigue can become a significant and dose-limiting factor with this regimen.[2][3][7]
-
Once-Weekly Dosing: This schedule is the best-tolerated, with notably less severe gastrointestinal toxicity and fatigue, allowing for the administration of higher cumulative doses.[2][4][8]
Troubleshooting Guides
Problem: High incidence of Grade 3/4 diarrhea in our preclinical animal model.
Troubleshooting Steps:
-
Review Dosing Schedule: Continuous daily dosing is known to induce significant GI toxicity. Consider switching to an intermittent or, preferably, a once-weekly dosing schedule to allow for intestinal recovery.
-
Dose Reduction: If a specific schedule must be maintained, consider a dose reduction. The maximum tolerated dose (MTD) is highly dependent on the schedule.
-
Supportive Care: In preclinical models, ensure adequate hydration and nutritional support to manage the effects of diarrhea. In clinical settings, anti-diarrheal medications may be considered.[2]
-
Pharmacodynamic Analysis: Assess the level of Notch inhibition in the GI tract. It's possible that the current dose is achieving a level of target engagement that is too high for sustained administration.
Problem: Unexpected fatigue observed in our study subjects.
Troubleshooting Steps:
-
Evaluate Dosing Regimen: Fatigue has been noted as a significant, and sometimes dose-limiting, toxicity, particularly with the "3 days on, 4 days off" intermittent schedule.[2][3][7]
-
Consider a Weekly Schedule: Switching to a once-weekly dosing regimen has been shown to reduce the incidence and severity of fatigue.[2]
-
Monitor for Other Contributing Factors: Rule out other potential causes of fatigue, such as anemia or electrolyte imbalances, which can also be associated with this compound treatment.[7]
Data Presentation
Table 1: Summary of this compound Dosing Schedules and Maximum Tolerated Doses (MTDs) in Adult Clinical Trials
| Dosing Schedule | Dose Levels Studied | MTD | Dose-Limiting Toxicities (DLTs) | Reference |
| Continuous Daily | 450 mg, 600 mg | Not established due to toxicity | Diarrhea, nausea, vomiting | [2][4][8] |
| 3 Days on, 4 Days off | 450 mg, 600 mg | 450 mg/day | Fatigue, diarrhea, nausea, vomiting, constipation | [2][3][4][7] |
| Once Weekly | 600 mg - 4200 mg | 3200 mg | Diarrhea, nausea, vomiting, fatigue (less severe) | [2][4][8] |
Table 2: Common Adverse Events (All Grades) Associated with Different this compound Dosing Schedules in Adults
| Adverse Event | Continuous Daily Dosing (450 mg) | 3 Days on, 4 Days off (450 mg) | Once Weekly (1800-4200 mg) |
| Diarrhea | High | Moderate | Low to Moderate |
| Nausea | High | Moderate | Low to Moderate |
| Vomiting | Moderate | Low to Moderate | Low |
| Fatigue | Moderate | High | Low to Moderate |
| Data synthesized from multiple clinical trial reports.[2][4][8] |
Experimental Protocols
Protocol 1: Western Blot for Notch Intracellular Domain (NICD) Cleavage
This protocol is to assess the pharmacodynamic effect of this compound by measuring the inhibition of Notch1 intracellular domain (NICD) cleavage.
Materials:
-
Cell or tissue lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-Notch1 Cleaved (Val1744) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved Notch1 (NICD) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence and intensity of the NICD band (approximately 120 kDa) indicate the level of Notch1 cleavage.
Mandatory Visualization
Caption: Mechanism of this compound action on the Notch signaling pathway.
Caption: Workflow for preclinical evaluation of this compound schedule-dependent toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Notch receptor regulation of intestinal stem cell homeostasis and crypt regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch signaling modulates proliferation and differentiation of intestinal crypt base columnar stem cells | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing variability in in vivo responses to MK-0752
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in in vivo responses to MK-0752, a potent gamma-secretase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable small molecule that functions as a gamma-secretase inhibitor (GSI).[1][2][3] Its primary mechanism of action is the inhibition of the gamma-secretase enzyme complex, which is crucial for the cleavage and activation of multiple transmembrane proteins, most notably the Notch receptors and the amyloid precursor protein (APP).[3][4][5] By inhibiting gamma-secretase, this compound prevents the release of the Notch intracellular domain (NICD), which subsequently blocks the downstream signaling cascade that regulates cell proliferation, differentiation, and survival.[4][6]
Q2: What are the main applications of this compound in in vivo research?
This compound has been investigated in both preclinical and clinical settings for its potential therapeutic effects in oncology and Alzheimer's disease. In cancer research, it is used to target aberrant Notch signaling, which is implicated in the pathogenesis of various solid tumors and hematological malignancies.[2][3][4] In the context of Alzheimer's disease, this compound was initially developed to reduce the production of amyloid-beta (Aβ) peptides, which are key components of amyloid plaques in the brain.[1]
Q3: What are the known off-target effects of this compound?
As a gamma-secretase inhibitor, this compound can affect the processing of other substrates besides Notch and APP. The gamma-secretase complex has over 90 known substrates, and inhibition can lead to a range of biological effects. The most well-documented off-target effects are related to the inhibition of Notch signaling in healthy tissues, which can lead to gastrointestinal toxicities, such as diarrhea, due to the disruption of intestinal cell differentiation.[2]
Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Inhibition
Q: We are observing significant variability in tumor growth inhibition in our mouse xenograft model treated with this compound. What are the potential causes and how can we mitigate this?
A: High variability in tumor response is a common challenge in in vivo studies. Several factors can contribute to this issue when using this compound.
Potential Causes:
-
Inconsistent Drug Exposure: Variability in the pharmacokinetics (PK) of this compound among individual animals can lead to different levels of target engagement. Studies have shown some variability in the maximum plasma concentration (Cmax) of this compound.[7]
-
Tumor Heterogeneity: The genetic and phenotypic heterogeneity within the tumor itself can lead to varied responses to Notch inhibition.[8]
-
Host Factors: Differences in the age, weight, and overall health of the animals can influence drug metabolism and tumor growth.
-
Dosing Schedule: The toxicity and efficacy of this compound are highly dependent on the dosing schedule.[2] An intermittent dosing schedule is often better tolerated and may lead to more consistent long-term responses.
Troubleshooting Steps:
-
Optimize Dosing Regimen: If using a continuous daily dosing schedule, consider switching to an intermittent schedule (e.g., 3 days on, 4 days off, or once weekly).[2][7] This can improve tolerability and may lead to more sustained target inhibition.
-
Monitor Pharmacokinetics: If feasible, conduct satellite PK studies to correlate drug exposure with tumor response in a subset of animals. This can help identify if inconsistent exposure is the primary driver of variability.
-
Standardize Animal Cohorts: Ensure that all animals in the study are closely matched in terms of age, weight, and tumor volume at the start of treatment.
-
Characterize Your Tumor Model: Perform baseline characterization of your xenograft model to understand the level of Notch pathway activation. Tumors with higher Notch signaling may exhibit a more robust and consistent response to this compound.
Issue 2: Unexpected Toxicity and Weight Loss
Q: Our animals are experiencing significant weight loss and gastrointestinal side effects, leading to early removal from the study. How can we manage the toxicity of this compound?
A: Gastrointestinal toxicity is a known mechanism-based side effect of gamma-secretase inhibitors due to the role of Notch signaling in maintaining the integrity of the gut epithelium.[2]
Potential Causes:
-
Dosing Regimen: Continuous daily dosing is often associated with more severe GI toxicity.[2]
-
Dose Level: The administered dose may be too high for the specific animal model.
-
Animal Strain: Different mouse or rat strains can have varying sensitivities to drug-induced toxicities.
Troubleshooting Steps:
-
Implement an Intermittent Dosing Schedule: As mentioned previously, switching to a weekly or "3 days on, 4 days off" schedule can significantly reduce toxicity.[2][7]
-
Dose De-escalation: If toxicity persists with an intermittent schedule, consider reducing the dose of this compound.
-
Supportive Care: Provide supportive care to the animals, such as dietary supplements and hydration, to help manage side effects.
-
Monitor for Early Signs of Toxicity: Closely monitor the animals for early signs of toxicity, such as changes in behavior, food and water intake, and body weight, to intervene before severe adverse events occur.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans (Single Dose)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| 100 mg | 1550 | 4.0 | 23100 |
| 300 mg | 3280 | 6.0 | 68400 |
| 600 mg | 4560 | 8.0 | 115000 |
Data compiled from publicly available clinical trial information.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Gamma-Secretase | 5.8 |
| Notch-1 Cleavage | 6.2 |
Data from preclinical studies.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., a cell line with known Notch pathway activation) in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation: Prepare this compound in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Dosing: Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 100 mg/kg, once weekly). The control group should receive the vehicle only.
-
Endpoint Analysis:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for NICD and Hes1).
-
Collect blood samples for pharmacokinetic analysis.
-
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy | MDPI [mdpi.com]
- 4. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
How to handle MK-0752 resistance in cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling resistance to the gamma-secretase inhibitor (GSI), MK-0752, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable small molecule that functions as a gamma-secretase inhibitor (GSI).[1] Its primary mechanism of action is the inhibition of the Notch signaling pathway.[2] Gamma-secretase is a multi-protein enzyme complex essential for the final proteolytic cleavage of the Notch receptor.[3] This cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus to activate the transcription of downstream target genes (e.g., HES1, HEY1, MYC) that regulate cell proliferation, differentiation, and survival.[3][4] By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby blocking Notch pathway activation.[1]
Figure 1. Mechanism of action of this compound in the Notch signaling pathway.
Q2: My cell line is showing reduced sensitivity to this compound. How can I quantitatively confirm resistance?
The most common method to confirm and quantify drug resistance is to determine the half-maximal inhibitory concentration (IC50) and compare the value between your potentially resistant cell line and the parental (sensitive) cell line. A significant increase in the IC50 value for the treated line indicates the development of resistance.
Experimental Approach: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) on both the parental and suspected resistant cell lines. Treat the cells with a range of this compound concentrations for a fixed period (e.g., 72 hours). The resulting dose-response curves will allow you to calculate and compare the IC50 values.
Data Interpretation: The Resistance Index (RI) can be calculated as follows: RI = IC50 (Resistant Line) / IC50 (Parental Line)
An RI significantly greater than 1 confirms a resistant phenotype.
Table 1: Example IC50 Values for this compound in Uterine Leiomyosarcoma (uLMS) Cell Lines
| Cell Line | Origin | Baseline IC50 (24h) | Reference |
| SK-UT-1B | Uterine Primary | 128.4 µM | [5][6] |
| SK-LMS-1 | Vulvar Metastasis | 427.4 µM | [5][6] |
Note: These values represent baseline sensitivity. A derived resistant line would be expected to exhibit a significantly higher IC50.
Q3: What are the potential molecular mechanisms of resistance to this compound?
Resistance to gamma-secretase inhibitors like this compound can be complex and arise from various molecular changes within the cancer cells. Key potential mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for Notch inhibition by upregulating parallel survival pathways. The PI3K/Akt/mTOR and MAPK/ERK pathways are common culprits that can promote cell survival and proliferation independently of Notch signaling.
-
Alterations in Downstream Notch Targets: Cells may acquire mutations or epigenetic modifications that lead to the constitutive expression of critical Notch target genes, such as MYC.[7] This uncouples their expression from the need for NICD, rendering this compound ineffective.
-
Mutations in the Gamma-Secretase Complex: Although less common, mutations in the components of the gamma-secretase complex (e.g., Presenilin-1) could potentially alter the binding site of this compound, reducing its inhibitory effect.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration and thus its efficacy.
-
Heterogeneity in Notch Signaling: In some contexts, different Notch receptors (NOTCH1-4) may be inhibited with varying potency by a given GSI.[8] Resistance could emerge from a clonal population that relies on a less-inhibited Notch paralog. One study on uLMS cells resistant to this compound showed that one cell line had reduced Notch activity while the other had increased activity, highlighting cellular heterogeneity in response.[5]
Figure 2. Potential mechanisms of resistance to this compound.
Troubleshooting Guide
Q4: I am observing high variability or unexpected results in my cell viability assays with this compound. What could be the cause?
High variability in GSI experiments can stem from several factors. Consider the following troubleshooting steps:
-
Drug Stability and Solubilization: Ensure that this compound is fully solubilized in its vehicle (typically DMSO) before diluting in culture medium. Precipitates can lead to inconsistent dosing. Prepare fresh dilutions for each experiment.
-
Cell Seeding Density: Inconsistent initial cell numbers can dramatically affect the final readout. Ensure a uniform, single-cell suspension and optimize seeding density so that control wells are in a logarithmic growth phase at the end of the assay.
-
Assay Duration: The effects of GSIs can be cytostatic (inhibiting growth) rather than cytotoxic (killing cells). An assay that is too short may not capture the full effect of the drug. A 72-hour incubation is a common starting point.
-
Confounding Effect of Growth Rate: Traditional IC50 values can be confounded by differences in cell proliferation rates.[9][10] If comparing cell lines with different doubling times, consider using growth rate inhibition (GR) metrics, which normalize for proliferation.[9]
-
Paradoxical Effects: Some GSIs have been reported to cause an increase in the production of certain gamma-secretase substrates at low concentrations or a "rebound" effect after withdrawal.[7][11] Be mindful of this possibility when interpreting dose-response curves that are not monotonically decreasing.
Q5: My Western blot for NICD is not showing the expected decrease after this compound treatment. What should I check?
Confirming target engagement by observing a decrease in NICD levels is a critical control experiment. If you do not see the expected result, consider the following:
-
Antibody Specificity: Use a validated antibody that specifically recognizes the cleaved, active form of the Notch receptor you are studying (e.g., Val1744 for Notch1). The full-length receptor will not decrease upon GSI treatment.
-
Protein Extraction and Stability: NICD is a transient protein that can be rapidly degraded. Use fresh lysates and include protease inhibitors in your lysis buffer.
-
Treatment Time and Dose: The timing of NICD reduction can be cell-line dependent. Perform a time-course (e.g., 4, 8, 24 hours) and dose-response experiment with this compound to find the optimal conditions for observing NICD inhibition.
-
Loading Controls: Ensure equal protein loading by using a reliable loading control like β-actin or GAPDH.
-
Upstream Pathway Activation: Ensure the Notch pathway is active in your cell line under baseline conditions. If there is no ligand-dependent activation, there will be no NICD to inhibit.
Figure 3. Troubleshooting workflow for investigating this compound resistance.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating resistant cancer cell lines through continuous, dose-escalating exposure to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Sterile culture flasks and plates
Method:
-
Determine Initial Dose: First, determine the IC50 of this compound for the parental cell line using a 72-hour cell viability assay. Begin the resistance induction protocol with a starting concentration of approximately the IC10-IC20.[12]
-
Initial Exposure: Culture the parental cells in medium containing the starting concentration of this compound.
-
Monitor and Passage: Monitor the cells daily. Initially, significant cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have a stable growth rate at a given concentration (typically after 2-3 passages), increase the this compound concentration by 1.5- to 2.0-fold.[12]
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. The goal is to select for a population of cells that can proliferate in the presence of high concentrations of this compound.
-
Characterization: Periodically (e.g., every 4-6 weeks), freeze down vials of the resistant cells. Once a desired level of resistance is achieved (e.g., cells are tolerant to 10x the parental IC50), characterize the new resistant cell line by re-evaluating its IC50 and comparing it to the parental line.
-
Maintenance: Maintain the established resistant cell line in a continuous low dose of this compound to prevent reversion of the resistant phenotype.
Protocol 2: IC50 Determination using MTT Assay
Materials:
-
Parental and resistant cell lines
-
96-well cell culture plates
-
Complete culture medium
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Method:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-10,000 cells per well (optimize for your cell line) in 100 µL of medium into a 96-well plate. Leave a column of wells with medium only for a blank control. Incubate for 24 hours to allow cells to attach.
-
Drug Treatment: Prepare 2x serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the appropriate wells. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution.[5]
-
Read Absorbance: Measure the absorbance of each well at 490 or 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability for each drug concentration: (Absorbance of treated well / Absorbance of vehicle control well) * 100.
-
Plot the percent viability against the log of the drug concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 3: Western Blot Analysis of Notch Pathway Activation
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Notch1, anti-HES1, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Method:
-
Cell Treatment and Lysis: Plate cells and treat with this compound or vehicle for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control (e.g., β-actin).
References
- 1. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch signaling, gamma-secretase inhibitors, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Gamma Secretase Inhibitors as Potential Therapeutic Targets for Notch Signaling in Uterine Leiomyosarcoma [mdpi.com]
- 7. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholar.harvard.edu [scholar.harvard.edu]
- 10. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of γ-Secretase Leads to an Increase in Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MK-0752 and Docetaxel Dosing Schedules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of MK-0752, a gamma-secretase inhibitor (GSI), and the chemotherapeutic agent docetaxel. The aim is to help optimize dosing schedules to reduce toxicity while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and docetaxel?
A1: this compound is a potent inhibitor of gamma-secretase, an enzyme crucial for the activation of the Notch signaling pathway.[1][2][3] By inhibiting gamma-secretase, this compound prevents the cleavage and release of the Notch intracellular domain (NICD), which in turn blocks the transcription of target genes involved in cell proliferation, survival, and differentiation.[2][3]
Docetaxel, a member of the taxane family, functions as an anti-mitotic agent.[4][5][6] It stabilizes microtubules by preventing their depolymerization, which disrupts the normal dynamic reorganization of the microtubule network essential for mitotic and interphase cellular functions.[5][7] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[7]
Q2: What is the rationale for combining this compound and docetaxel?
A2: The combination of this compound and docetaxel is based on the hypothesis that targeting cancer stem cells (CSCs) with a Notch inhibitor can enhance the efficacy of conventional chemotherapy.[8][9][10] The Notch pathway is critical for the self-renewal and maintenance of CSCs, which are often resistant to standard therapies like docetaxel.[8][9][10] By inhibiting the Notch pathway with this compound, it is proposed that the CSC population can be reduced, making the tumor more susceptible to the cytotoxic effects of docetaxel.[3][10] Preclinical studies have shown that this combination can reduce the proportion of breast cancer stem cells and enhance the efficacy of docetaxel.[8][9][10]
Q3: What are the common dose-limiting toxicities (DLTs) observed with this compound and docetaxel as single agents?
A3:
-
This compound: As a single agent, the most common dose-limiting toxicities are gastrointestinal, including diarrhea, nausea, vomiting, and fatigue.[11][12] In some studies, elevated liver transaminases have also been observed as a DLT.[11][13]
-
Docetaxel: The primary dose-limiting toxicity of docetaxel is neutropenia.[14] Other significant toxicities include mucositis, dermatitis, fluid retention, and neurotoxicity.[14][15][16]
Q4: What toxicities have been observed with the combination of this compound and docetaxel?
A4: In a phase I clinical trial combining this compound and docetaxel, the observed dose-limiting toxicities included pneumonitis, hand-foot syndrome, elevated liver function tests (LFTs), and diarrhea.[8] One instance of a grade 5 toxicity (death) was reported, potentially attributable to docetaxel-induced pneumonitis in a patient with pre-existing lymphangitic spread of cancer.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving the co-administration of this compound and docetaxel.
| Issue | Potential Cause | Troubleshooting Steps |
| Increased animal mortality or severe weight loss in preclinical models. | - Overlapping toxicities of the two agents.- Inappropriate dosing schedule leading to cumulative toxicity. | - Staggered Dosing: Preclinical evidence suggests that a sequential dosing schedule, where this compound is administered prior to docetaxel, may be better tolerated.[8] In a clinical trial, this compound was given on days 1-3, followed by docetaxel on day 8 of a 21-day cycle to avoid the toxicity seen in mice with concurrent administration.[8]- Dose Reduction: Systematically reduce the dose of one or both agents. It is often recommended to first reduce the dose of the agent with the more overlapping or severe toxicity profile. For docetaxel, a 20% dose reduction is often mandated for certain toxicities.[8][17]- Supportive Care: Implement supportive care measures such as G-CSF (granulocyte colony-stimulating factor) to manage neutropenia, a known DLT of docetaxel.[14] |
| Unexpected or severe gastrointestinal toxicity (diarrhea, nausea). | - Known side effect of this compound.[11][12]- Potential exacerbation of docetaxel-induced gastrointestinal side effects. | - Dose Modification of this compound: Reduce the dose of this compound as this is the more likely primary contributor to severe GI toxicity.[11][12]- Symptomatic Treatment: Administer anti-diarrheal and anti-emetic agents as needed.- Dietary Modification: Provide a bland and easily digestible diet to experimental animals. |
| Elevated liver function tests (ALT, AST). | - Potential hepatotoxicity of both agents.[8][13] | - Monitor Liver Enzymes: Regularly monitor ALT and AST levels.[17]- Dose Interruption/Reduction: Temporarily halt treatment or reduce the dose of both agents until liver function returns to baseline. A 20% reduction in the docetaxel dose may be required.[8][17] |
| Poor tumor response despite combination therapy. | - Sub-optimal dosing or scheduling.- Development of drug resistance.- Tumor heterogeneity. | - Dose Escalation (with caution): If toxicity is manageable, consider a cautious dose escalation of one or both agents to determine the maximally tolerated and effective dose.- Pharmacodynamic Analysis: In preclinical models, assess target engagement by measuring the inhibition of the Notch signaling pathway in tumor tissue.[3]- Evaluate Alternative Schedules: Explore different intervals between the administration of this compound and docetaxel. |
Experimental Protocols
Preclinical In Vivo Toxicity and Efficacy Study
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) bearing human tumor xenografts relevant to the cancer type being studied.
-
Drug Formulation and Administration:
-
This compound: Formulate for oral gavage. Dosing can be based on previous studies, for example, starting at doses around 240 mg/kg.[1]
-
Docetaxel: Formulate for intravenous or intraperitoneal injection. A common starting dose is in the range of 10-20 mg/kg.
-
-
Dosing Schedule:
-
Monotherapy Arms:
-
Group 1: Vehicle control.
-
Group 2: this compound alone (e.g., daily for 3 days).
-
Group 3: Docetaxel alone (e.g., once on day 4).
-
-
Combination Therapy Arm:
-
Group 4: this compound (e.g., daily for 3 days) followed by docetaxel (e.g., once on day 4).
-
-
-
Toxicity Monitoring:
-
Monitor animal weight and overall health daily.
-
Perform complete blood counts (CBCs) at baseline and at specified time points post-treatment to assess for hematological toxicities.
-
Collect blood for serum chemistry analysis (including liver enzymes) at the end of the study.
-
-
Efficacy Assessment:
-
Measure tumor volume twice weekly using calipers.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for Notch pathway markers).
-
Data Presentation
Table 1: Dose Escalation and Toxicities in a Phase I Clinical Trial of this compound and Docetaxel
| Dose Level | This compound Dose (oral, days 1-3) | Docetaxel Dose (IV, day 8) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 1 | 300 mg | 80 mg/m² | 3 | 0 |
| 2 | 450 mg | 80 mg/m² | 6 | 1 (Pneumonitis) |
| 3 | 600 mg | 80 mg/m² | 6 | 1 (Hand-foot syndrome) |
| 4 | 800 mg | 80 mg/m² | 8 | 2 (Elevated LFTs, Diarrhea) |
| Data adapted from a study in advanced breast cancer patients.[8] |
Table 2: Recommended Dose Modifications for Docetaxel Toxicity
| Toxicity | Recommended Dose Modification |
| Febrile neutropenia, neutrophils <500 cells/mm³ for >1 week, severe cutaneous reactions | Withhold treatment until resolution, then resume at a reduced dose (e.g., from 75 mg/m² to 55 mg/m²). |
| Grade ≥3 peripheral neuropathy | Discontinue treatment. |
| Grade 3 or 4 stomatitis | Reduce dose (e.g., to 60 mg/m²). |
| Platelet count <25,000 cells/mm³ | Reduce dose in subsequent cycles (e.g., from 75 mg/m² to 65 mg/m²). |
| General recommendations for docetaxel dose adjustments.[18] |
Visualizations
Caption: Mechanisms of action for this compound and docetaxel.
Caption: Workflow for preclinical toxicity and efficacy studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. Docetaxel - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical and clinical studies of gamma secretase inhibitors with docetaxel on human breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Presentation and management of docetaxel-related adverse effects in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Managing taxane toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. drugs.com [drugs.com]
Technical Support Center: Navigating the Translational Challenges of MK-0752
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address the complexities encountered when translating preclinical data of the gamma-secretase inhibitor, MK-0752, into clinical trial settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable small molecule that functions as a gamma-secretase inhibitor (GSI).[1][2] Its primary mechanism involves the inhibition of the gamma-secretase enzyme complex, which is crucial for the intramembrane cleavage of several transmembrane proteins, most notably the Notch receptors and the amyloid precursor protein (APP).[3][4][5][6] By blocking this cleavage, this compound prevents the release of the Notch intracellular domain (NICD), which subsequently cannot translocate to the nucleus to activate the transcription of target genes involved in cell proliferation, differentiation, and survival.[2][3][7][8]
Q2: What were the primary therapeutic areas targeted for this compound development?
Initially, this compound was developed for the treatment of Alzheimer's disease, with the rationale of reducing the production of amyloid-beta (Aβ) peptides, which are generated by gamma-secretase cleavage of APP.[3][9] Subsequently, due to the critical role of Notch signaling in various cancers, its development shifted towards oncology.[3][7][10] Dysregulation of the Notch pathway is implicated in the pathogenesis of numerous malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, pancreatic cancer, and central nervous system (CNS) tumors.[3][4][11]
Q3: What are the major challenges observed in translating preclinical efficacy of this compound to clinical trials?
The translation of promising preclinical efficacy of this compound to robust clinical benefit has been challenging. A key issue is the therapeutic window. The doses required for significant anti-tumor activity in preclinical models often lead to dose-limiting toxicities (DLTs) in humans, primarily gastrointestinal issues such as diarrhea, nausea, and vomiting, as well as fatigue.[12][13][14][15] This is largely attributed to the on-target inhibition of Notch signaling in normal tissues, particularly the gut. Furthermore, while preclinical models often show potent tumor growth inhibition, the clinical response in patients has been modest, with disease stabilization being more common than objective tumor responses.[1][12]
Q4: How does the dosing schedule impact the tolerability and efficacy of this compound?
Clinical studies have demonstrated that the toxicity of this compound is highly schedule-dependent.[1][9][12][14] Continuous daily dosing schedules were poorly tolerated, leading to significant gastrointestinal side effects.[14][15] Intermittent dosing schedules, such as a 3-days-on/4-days-off or a once-weekly regimen, were found to be better tolerated and allowed for the administration of higher doses, which resulted in better target engagement as measured by the inhibition of Notch signaling signatures.[1][3][9][12]
Q5: What biomarkers have been used to assess the pharmacodynamic activity of this compound in clinical trials?
Several biomarkers have been employed to confirm the biological activity of this compound in patients. A common pharmacodynamic marker is the reduction of plasma Aβ40 levels, as gamma-secretase is also responsible for its production.[13] In oncology trials, inhibition of the Notch signaling pathway has been assessed by measuring changes in the expression of downstream target genes like HES1 and HES5 in peripheral blood mononuclear cells (PBMCs) or in tumor biopsies.[3] Hair follicles have also been used as a surrogate tissue to assess the gene signature of Notch inhibition.[1][12]
Troubleshooting Guides
This section provides guidance on specific issues that researchers may encounter during experiments with this compound or similar gamma-secretase inhibitors.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent in vitro IC50 values for cell viability assays. | Cell line-specific sensitivity to Notch inhibition. Differences in assay duration and confluence. Compound stability in culture media. | - Ensure the selected cell lines have a documented dependence on Notch signaling. - Standardize cell seeding density and treatment duration across experiments. - Prepare fresh drug dilutions for each experiment and minimize exposure to light. |
| High levels of toxicity in animal models at doses required for tumor regression. | On-target toxicity due to Notch inhibition in the gastrointestinal tract. | - Consider intermittent dosing schedules (e.g., 3 days on, 4 days off) which have shown better tolerability in clinical trials.[3][12] - Closely monitor animals for signs of gastrointestinal distress (weight loss, diarrhea) and adjust dosing accordingly. - Prophylactic supportive care, such as hydration, may be necessary. |
| Lack of correlation between in vitro potency and in vivo efficacy. | Poor pharmacokinetic properties of the compound in the animal model. Insufficient tumor penetration. Redundancy of signaling pathways in the in vivo tumor microenvironment. | - Perform pharmacokinetic studies to determine the plasma and tumor concentrations of this compound. - Assess target engagement in tumor tissue by measuring Notch pathway inhibition (e.g., NICD levels or Hes1 expression). - Consider combination therapies to target parallel survival pathways. |
| Difficulty in detecting a clear pharmacodynamic response in tumor tissue. | Suboptimal timing of tissue collection. Insufficient drug exposure at the tumor site. Rapid recovery of Notch signaling. | - Conduct a time-course experiment to determine the optimal time point for observing maximal Notch inhibition after dosing. - Correlate pharmacodynamic effects with pharmacokinetic data to ensure adequate drug concentrations in the tumor. - Analyze downstream targets of Notch signaling which may have a more sustained response. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Activity of this compound
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (Aβ40 reduction) | 5 nM | Human SH-SY5Y cells | [16] |
| IC50 (Notch cleavage) | 50 nM | - | [3][9] |
| IC50 (G0/G1 arrest) | 6.2 µM | T-cell acute lymphatic leukemia cell lines | [3] |
Table 2: Clinical Pharmacokinetics and Dosing of this compound
| Population | Dosing Schedule | Recommended Phase II Dose / MTD | Dose-Limiting Toxicities | Reference |
| Adults (Advanced Solid Tumors) | 3 days on / 4 days off | 350 mg/day (recommended) | Diarrhea, nausea, vomiting, constipation, fatigue | [3] |
| Adults (Advanced Solid Tumors) | Once weekly | - | Diarrhea, nausea, vomiting, fatigue | [1][12] |
| Children (Refractory CNS Malignancies) | 3 days on / 4 days off | 260 mg/m²/dose | Grade 3 ALT and AST elevation | [3] |
| Children (Refractory CNS Malignancies) | Once weekly | 1000 mg/m²/dose | Fatigue | [9] |
| T-cell ALL/Lymphoma | Continuous daily | < 300 mg/m² | Grade 3/4 diarrhea | [13] |
Experimental Protocols
1. In Vitro Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., a Notch-dependent cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the percentage of viable cells against the drug concentration. Calculate the IC50 value using a non-linear regression analysis.
2. Western Blot for Notch Pathway Inhibition
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cleaved Notch1 (NICD) or Hes1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: The Notch signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the development of this compound.
References
- 1. ascopubs.org [ascopubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phase I Trial of Weekly this compound in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gamma Secretase Inhibitors as Potential Therapeutic Targets for Notch Signaling in Uterine Leiomyosarcoma [mdpi.com]
- 12. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
- 16. selleckchem.com [selleckchem.com]
Navigating the Nuances of MK-0752: A Guide to Interpreting In Vitro and In Vivo Discrepancies
Welcome to the technical support center for researchers utilizing the gamma-secretase inhibitor, MK-0752. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and potentially reconcile conflicting results between your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We observe potent inhibition of Notch signaling and cancer cell proliferation in our in vitro assays with this compound, but the anti-tumor effects in our mouse xenograft models are modest. Why might this be the case?
A1: This is a common challenge observed with gamma-secretase inhibitors like this compound. Several factors can contribute to this discrepancy:
-
Pharmacokinetics and Bioavailability: The in vitro potency (IC50) of this compound is in the low nanomolar range[1]. However, achieving and sustaining these concentrations at the tumor site in vivo is complex. Oral administration of this compound in animal models and humans results in variable pharmacokinetics, with a half-life of approximately 15 hours[2][3]. The concentration of the drug that effectively reaches the tumor may be significantly lower than in your cell culture media and may not be sustained long enough for a robust anti-tumor response.
-
Dosing Schedule and Toxicity: Continuous daily dosing of this compound, which might mimic the constant exposure in vitro, is often not feasible in vivo due to toxicities such as diarrhea, nausea, and fatigue[2][3]. Clinical trials have explored intermittent dosing schedules (e.g., 3 days on, 4 days off, or weekly) to manage these side effects[2][3][4]. These less frequent dosing regimens may not provide the sustained Notch inhibition required for significant tumor regression.
-
Tumor Microenvironment: In vitro cultures lack the complexity of the in vivo tumor microenvironment. Factors such as stromal cell interactions, hypoxia, and the presence of growth factors in the tumor microenvironment can activate alternative signaling pathways that promote tumor survival and resistance to Notch inhibition.
-
Drug Metabolism: this compound is subject to metabolism in vivo, which can reduce its effective concentration. The metabolites may have lower activity than the parent compound.
Q2: Our in vitro studies show this compound induces apoptosis in our cancer cell line, but we primarily see a cytostatic effect (growth inhibition) in our animal models. What could explain this difference?
A2: The shift from an apoptotic to a cytostatic effect is a key discrepancy often encountered. Here are some potential explanations:
-
Concentration-Dependent Effects: The high, sustained concentrations of this compound used in vitro may be sufficient to trigger apoptosis. In contrast, the lower, fluctuating concentrations achieved in vivo might only be sufficient to induce cell cycle arrest (e.g., G0/G1 arrest) without pushing the cells into apoptosis[4].
-
Redundancy and Crosstalk in Signaling Pathways: Cancer cells in vivo can adapt to the inhibition of one pathway by upregulating others. The Notch pathway has significant crosstalk with other signaling pathways like Wnt, Hedgehog, PI3K/Akt, and MAPK[5][6][7]. In an in vivo setting, these alternative pathways can provide survival signals that counteract the pro-apoptotic effects of this compound.
-
Tumor Heterogeneity: Tumors are composed of heterogeneous cell populations. While a subset of cells might be sensitive to this compound-induced apoptosis, a larger, more resistant population may only undergo growth inhibition, leading to an overall cytostatic effect.
Troubleshooting Guides
Issue: Inconsistent results between different in vivo studies using this compound.
Possible Cause & Troubleshooting Steps:
-
Different Dosing Regimens: Compare the dosing schedules (e.g., daily, intermittent, weekly), dose levels, and route of administration between the studies. Toxicity is highly schedule-dependent, and this will impact the maximum tolerated dose and, consequently, the efficacy[2][3].
-
Pharmacokinetic Variability: If possible, perform pharmacokinetic analysis on a subset of your animals to determine the plasma and tumor concentrations of this compound. This can help you correlate drug exposure with the observed efficacy.
-
Animal Model Differences: The type of animal model (e.g., cell line-derived xenograft vs. patient-derived xenograft), the site of tumor implantation, and the mouse strain can all influence the outcome. Ensure your experimental setup is consistent.
Issue: Difficulty in demonstrating target engagement in vivo.
Possible Cause & Troubleshooting Steps:
-
Inadequate Tissue Collection and Processing: To confirm that this compound is inhibiting the Notch pathway in your in vivo model, you need to measure the downstream effects. Collect tumor tissue and/or surrogate tissues like hair follicles at appropriate time points after the last dose[2][3].
-
Pharmacodynamic Marker Selection: Measure the expression of Notch target genes like HES1 and HEY1 by qPCR or immunohistochemistry. A decrease in the expression of these genes is a good indicator of target engagement[8]. You can also assess the levels of the cleaved Notch intracellular domain (NICD) by Western blot[4][6].
Data Presentation
Table 1: Comparison of In Vitro and In Vivo Potency of this compound
| Parameter | In Vitro | In Vivo | Reference(s) |
| Target | Gamma-secretase | Gamma-secretase | [1] |
| IC50 (Aβ40 reduction) | 5 nM (human SH-SY5Y cells) | 440 nM (guinea pig brain) | [1] |
| Effect on Notch Signaling | Blocks NICD cleavage and nuclear translocation | Significant inhibition of Notch gene signature at higher doses | [1][2][3] |
| Observed Cellular Effect | G0/G1 arrest, apoptosis | Primarily cytostatic, some apoptosis | [4][8][9] |
Table 2: Overview of Dosing and Outcomes in Preclinical and Clinical Studies
| Study Type | Model/Patient Population | Dosing Schedule | Key Outcomes | Reference(s) |
| Preclinical | Rhesus Monkeys | 240 mg/kg p.o. | 90% decrease in brain Aβ | [1] |
| Preclinical | Guinea Pigs | 10-30 mg/kg p.o. | Dose-dependent reduction of Aβ40 in plasma, brain, and CSF | [1] |
| Phase I Clinical | Advanced Solid Tumors | Continuous daily, intermittent (3/7 days), or weekly | Toxicity was schedule-dependent; weekly dosing was better tolerated. Some clinical benefit observed in high-grade gliomas. | [2][3] |
| Phase I Clinical | T-cell Acute Lymphoblastic Leukemia | Daily oral dosing | Dose-limiting toxicity (diarrhea) at 300 mg/m². One partial response observed. | [9] |
| Phase I Clinical | Pancreatic Ductal Adenocarcinoma (with gemcitabine) | Weekly oral dosing | Combination was safe. 13 of 19 patients achieved stable disease. | [10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Activity
-
Cell Culture: Culture cancer cell lines (e.g., SH-SY5Y for Aβ40, or relevant cancer cell lines for Notch signaling) in appropriate media.
-
This compound Treatment: Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Viability/Proliferation Assay: Use assays such as MTT, CellTiter-Glo, or direct cell counting to assess the effect on cell viability and proliferation.
-
Apoptosis Assay: Use methods like Annexin V/PI staining followed by flow cytometry or caspase activity assays to measure apoptosis.
-
Western Blot for Notch Signaling: Lyse the cells and perform Western blotting to detect the levels of cleaved Notch1 intracellular domain (NICD1) and total Notch1. A decrease in the NICD1/total Notch1 ratio indicates target engagement.
-
qPCR for Notch Target Genes: Extract RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of Notch target genes such as HES1 and HEY1.
Protocol 2: In Vivo Xenograft Study Workflow
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for tumor cell line or patient-derived xenografts.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
This compound Administration: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer this compound orally according to the chosen dosing schedule (e.g., daily, intermittent, or weekly).
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice daily.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, collect tumor tissue and/or surrogate tissues (e.g., hair follicles) for analysis of Notch pathway inhibition (as described in Protocol 1, steps 5 and 6).
-
Efficacy Assessment: Measure tumor volume throughout the study and tumor weight at the end of the study to assess anti-tumor efficacy.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Trial of Weekly this compound in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ascopubs.org [ascopubs.org]
- 10. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MK-0752 and Semagacestat in Preclinical Alzheimer's Disease Models
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the γ-secretase inhibitors MK-0752 and semagacestat in Alzheimer's disease (AD) models. This analysis is supported by experimental data on amyloid-beta (Aβ) reduction, cognitive effects, and side profiles, supplemented with detailed experimental protocols and pathway visualizations.
At a Glance: this compound vs. Semagacestat
| Feature | This compound | Semagacestat (LY450139) |
| Mechanism of Action | γ-secretase inhibitor | γ-secretase inhibitor |
| Selectivity | Non-selective for APP vs. Notch[1] | Preferential for APP over Notch (3-fold)[1] |
| Development Status for AD | Development for AD largely discontinued; repurposed for oncology[1] | Development halted in Phase III clinical trials[2] |
| Reason for Discontinuation | Not explicitly for AD, but likely due to mechanism-based side effects and shift in focus | Failed to slow disease progression, worsened cognition, and increased risk of skin cancer[2][3] |
Efficacy in Aβ Reduction: A Quantitative Comparison
Both this compound and semagacestat were developed to lower the production of amyloid-beta peptides, the primary component of amyloid plaques in Alzheimer's disease, by inhibiting the γ-secretase enzyme.[4][5] The following tables summarize their efficacy in reducing Aβ levels in various preclinical and clinical models.
Table 1: In Vitro and Preclinical Efficacy
| Compound | Model System | Dosage/Concentration | Effect on Aβ40 | Effect on Aβ42 | Reference |
| This compound | Human SH-SY5Y cells | IC50: 5 nM | Dose-dependent reduction | - | Merck |
| Guinea Pigs (oral) | 10-30 mg/kg | Dose-dependent reduction (IC50: 440 nM in brain) | - | Merck | |
| Rhesus Monkeys (oral) | 60-240 mg/kg | Dose-dependent decrease in newly produced Aβ | - | Merck | |
| Semagacestat | H4 human glioma cells | IC50: 12.1 nM | Dose-dependent reduction | IC50: 10.9 nM | Eli Lilly |
| PDAPP transgenic mice (oral, 5 months) | 30 mg/kg/day | Significant reduction in insoluble brain Aβ | Significant reduction in insoluble brain Aβ | [6] | |
| C57BL/6 mice (sub-chronic, oral) | 100 mg/kg, twice daily for 12 days | 51% reduction in brain | 26% reduction in brain | [7] |
Table 2: Clinical Efficacy in Humans
| Compound | Study Population | Dosage | Effect on CSF Aβ40 | Effect on Plasma Aβ40 | Cognitive/Functional Outcome | Reference |
| This compound | Healthy Young Men (Phase I) | 500 mg (single dose) | -35% peak inhibition (sustained for 12h) | Dose-dependent decrease followed by rebound | Not Assessed | [1] |
| Healthy Young Men (Phase I) | 1000 mg (single dose) | Sustained inhibition over 24h | Dose-dependent decrease followed by rebound | Not Assessed | [1] | |
| Semagacestat | Healthy Volunteers (Phase I) | 100-280 mg (single dose) | 47-84% inhibition of new Aβ synthesis over 12h | Dose-dependent decrease followed by rebound | Not Assessed | [1][6] |
| Mild-to-Moderate AD (Phase II) | 100-140 mg/day for 14 weeks | No significant reduction | -58% to -65% reduction | No difference from placebo | [1] | |
| Mild-to-Moderate AD (Phase III - IDENTITY trials) | 100 mg and 140 mg/day | No significant change | - | Statistically significant worsening of cognition and daily living activities | [2][3][6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach to evaluating these compounds, the following diagrams are provided.
Caption: Amyloidogenic processing of APP and the inhibitory action of this compound and semagacestat.
Caption: A typical experimental workflow for evaluating γ-secretase inhibitors in AD models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of γ-secretase inhibitors.
In Vivo Efficacy in a Transgenic Mouse Model
Objective: To determine the effect of orally administered γ-secretase inhibitors on brain Aβ levels in a transgenic mouse model of Alzheimer's disease (e.g., Tg2576 or PDAPP mice).
Materials:
-
Tg2576 or PDAPP transgenic mice
-
This compound or semagacestat
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Brain homogenization buffer (e.g., Guanidine-HCl)
-
Aβ40 and Aβ42 ELISA kits
-
Protein assay kit (e.g., BCA)
Procedure:
-
Animal Dosing:
-
Acclimate transgenic mice to handling for several days prior to the experiment.
-
Prepare fresh dosing solutions of this compound or semagacestat in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Administer a single oral gavage of the compound or vehicle to the mice.
-
-
Tissue Collection:
-
At a predetermined time point post-dosing (e.g., 3, 6, 12, or 24 hours), euthanize the mice via an approved method.
-
Perfuse the animals with ice-cold saline to remove blood from the brain.
-
Rapidly dissect the brain, and isolate the cortex and hippocampus. Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Brain Homogenization:
-
Homogenize the brain tissue in a guanidine-HCl buffer to extract total Aβ.
-
Centrifuge the homogenates at high speed to pellet insoluble material.
-
-
Aβ Quantification:
-
Measure the total protein concentration of the brain homogenates using a BCA assay.
-
Use specific ELISA kits to quantify the levels of Aβ40 and Aβ42 in the brain homogenates, following the manufacturer's instructions.
-
Normalize the Aβ concentrations to the total protein concentration for each sample.
-
-
Data Analysis:
-
Compare the brain Aβ levels in the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Contextual Fear Conditioning for Cognitive Assessment
Objective: To assess hippocampal-dependent learning and memory in an Alzheimer's mouse model following treatment with a γ-secretase inhibitor.
Materials:
-
Fear conditioning apparatus (a chamber with a grid floor for delivering a mild foot shock, a sound generator, and a video camera)
-
Transgenic mice and wild-type littermate controls
-
Test compound (this compound or semagacestat) and vehicle
Procedure:
-
Habituation and Training (Day 1):
-
Administer the test compound or vehicle to the mice at a specified time before training (e.g., 60 minutes).
-
Place each mouse individually into the conditioning chamber and allow for a period of habituation (e.g., 2 minutes).
-
Present a neutral conditioned stimulus (CS), such as a tone, for a set duration (e.g., 30 seconds).
-
During the final seconds of the CS, deliver a mild, brief foot shock (the unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).
-
Remove the mouse from the chamber after a short interval (e.g., 30 seconds).
-
-
Contextual Memory Test (Day 2):
-
24 hours after training, place each mouse back into the same conditioning chamber (the context) without presenting the tone or the shock.
-
Record the mouse's behavior for a set period (e.g., 5 minutes).
-
Quantify the amount of time the mouse spends "freezing" (a fear response characterized by the complete absence of movement except for respiration). Freezing is used as a measure of memory for the context-shock association.
-
-
Cued Memory Test (Optional, Day 3):
-
Place the mouse in a novel context (different shape, color, and odor) to assess memory for the auditory cue specifically.
-
After a habituation period, present the original auditory cue (CS) without the shock and measure the freezing response.
-
-
Data Analysis:
-
Calculate the percentage of time spent freezing for each mouse in the contextual and cued tests.
-
Compare the freezing behavior between treated and vehicle groups, and between transgenic and wild-type mice, using statistical analysis.
-
Discussion and Conclusion
The development of both this compound and semagacestat was based on the amyloid cascade hypothesis, which posits that the accumulation of Aβ peptides is a primary driver of Alzheimer's disease pathology. While both compounds demonstrated the ability to reduce Aβ levels in preclinical models, their clinical trajectories diverged significantly.
Semagacestat, despite showing promising Aβ reduction in preclinical studies and early clinical trials, ultimately failed in Phase III trials due to a lack of efficacy and, more concerningly, a worsening of cognitive and functional outcomes in patients.[3] This has been attributed to its lack of selectivity, leading to the inhibition of Notch signaling, which is crucial for cell-fate decisions and synaptic plasticity. The increased incidence of skin cancer in the semagacestat group is also thought to be a consequence of Notch inhibition.[3] Furthermore, some studies suggest that semagacestat may act as a "pseudo-inhibitor," leading to the accumulation of toxic intracellular Aβ species.
This compound, another potent γ-secretase inhibitor, also showed robust Aβ-lowering effects in preclinical and early clinical settings.[1] However, its development for Alzheimer's disease was not pursued to the same extent as semagacestat, with a significant focus shifting to its potential as an anti-cancer agent due to its potent inhibition of Notch signaling, a pathway often dysregulated in malignancies.[1] The side effects associated with Notch inhibition, such as gastrointestinal toxicity, likely presented a significant hurdle for its long-term use in the Alzheimer's patient population.
References
- 1. innoprot.com [innoprot.com]
- 2. innoprot.com [innoprot.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SOP of fear conditioning test [ja.brc.riken.jp]
- 7. jneurosci.org [jneurosci.org]
A Head-to-Head Comparison of MK-0752 and Other Notch Inhibitors for Researchers
For scientists and professionals in drug development, the landscape of Notch signaling inhibitors is one of dynamic evolution. As a key regulator of cell fate, proliferation, and differentiation, the Notch pathway is a compelling target in oncology and other therapeutic areas.[1][2] This guide provides an objective, data-driven comparison of MK-0752, a potent, orally bioavailable gamma-secretase inhibitor (GSI), with other notable Notch inhibitors, focusing on their performance in preclinical and clinical settings.[3][4]
Mechanism of Action: Targeting the Gamma-Secretase Complex
The majority of Notch inhibitors in development, including this compound, are GSIs.[1][2][5] These small molecules block the final proteolytic cleavage of the Notch receptor, a step essential for releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to activate the transcription of downstream target genes.[3][4] By inhibiting gamma-secretase, GSIs effectively halt this signaling cascade.[3][4]
It is crucial to recognize that not all GSIs are pharmacologically or functionally equivalent.[1] They exhibit distinct profiles of inhibition against different Notch receptor substrates and can also affect the processing of other proteins, such as the amyloid precursor protein (APP).[1]
Quantitative Comparison of In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the IC50 values of this compound and other prominent GSIs against various Notch substrates.
| Inhibitor | cNOTCH1sub IC50 (nM) | cNOTCH2sub IC50 (nM) | cNOTCH3sub IC50 (nM) | cNOTCH4sub IC50 (nM) | Cell Line Specific IC50 |
| This compound | 1.14 | 0.29 | 1.14 | 0.49 | 128.4 µM (SK-UT-1B), 427.4 µM (SK-LMS-1)[3] |
| RO4929097 | 1.13 | 0.38 | 0.42 | 0.26 | 0.5-2 µmol/L (GICs)[6] |
| DAPT | 20 | 20 | 20 | 20 | 90.13 µM (SK-UT-1B), 129.9 µM (SK-LMS-1)[3], 160 ± 1 nM (OVCAR-3)[7] |
| PF-03084014 | 2.6 | 1.1 | 1.1 | 0.6 | Not specified |
| BMS-906024 | 0.29 | 0.29 | 1.14 | 0.49 | Not specified |
| Semagacestat | 12.8 | 3.5 | 1.9 | 1.1 | Not specified |
Note: cNOTCH1-4sub data is from a systematic comparison in H4 cells stably expressing chimeric Notch substrates.[1] Cell line-specific IC50 values can vary significantly based on the cell type and assay conditions. GICs refer to Glioblastoma Initiating Cells.
Preclinical Performance: A Comparative Overview
Direct head-to-head in vivo comparisons of Notch inhibitors are not extensively reported in the literature. However, existing preclinical studies provide valuable insights into their relative efficacy and effects in combination with other agents.
One study reported that both this compound and RO4929097, in combination with gemcitabine, led to a decrease in the number of cancer stem cells, inhibition of tumorsphere formation, and blocked tumor growth in NOD/SCID mice.[4] Notably, the combination therapy with either GSI displayed a higher percentage of apoptosis compared to either compound alone.[4]
In another study focusing on breast cancer models, treatment with this compound and RO4929097, alone or with tocilizumab, suppressed tumor growth.[4] Furthermore, this compound treatment in combination with docetaxel in mice with human tumorgrafts reduced the primary and secondary mammosphere-forming efficiency and decreased cancer stem cell subpopulations.[4]
While direct comparative data is limited, these findings suggest that different GSIs can have potent anti-tumor effects, particularly when used in combination with chemotherapy or other targeted agents. The choice of inhibitor may depend on the specific cancer type and the desired therapeutic combination.
Clinical Development and Considerations
This compound has been evaluated in Phase I and II clinical trials for various solid tumors and hematologic malignancies.[8][9] A common challenge with GSIs in the clinic has been dose-limiting gastrointestinal toxicities, such as diarrhea.[8] This has led to the exploration of intermittent dosing schedules to improve tolerability.[9]
Other GSIs like RO4929097 have also progressed to clinical trials, showing some evidence of anti-tumor activity, particularly in glioma.[9] However, the overall clinical outcomes for many GSIs have been modest, highlighting the need for better patient selection and combination strategies.[10] Newer generations of Notch inhibitors, such as CB-103, which targets the Notch transcription complex, are being developed to potentially overcome the limitations of GSIs.[8][11]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate the Notch signaling pathway and a typical experimental workflow for evaluating Notch inhibitors.
Caption: Canonical Notch Signaling Pathway and the point of intervention for gamma-secretase inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of Notch inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Notch inhibitors.
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the Notch inhibitor (e.g., this compound, DAPT) or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/ml) to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7]
Apoptosis Assay (Caspase 3/7 Glo)
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with the IC50 concentration of the Notch inhibitor or vehicle control for 72 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Mix the collected cell culture medium 1:1 with the Caspase-Glo® 3/7 Reagent.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control to determine the relative caspase 3/7 activity.[12]
In Vivo Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[13][14]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume, randomize the mice into treatment and control groups.[14]
-
Treatment Administration: Administer the Notch inhibitor (e.g., this compound) and/or combination agent via the appropriate route (e.g., oral gavage) and schedule. The control group receives a vehicle.[13]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study.[14]
-
Data Analysis: Calculate tumor volumes and plot tumor growth curves for each group. Analyze for statistically significant differences in tumor growth inhibition between the treatment and control groups.[14][15]
-
Pharmacodynamic Assessment (Optional): At the end of the study, tumors can be excised for analysis of Notch pathway modulation (e.g., by Western blot for NICD or qPCR for target genes).
Conclusion
This compound is a potent gamma-secretase inhibitor with demonstrated preclinical and clinical activity. When compared to other GSIs, it exhibits a distinct profile of Notch substrate inhibition. While direct comparative efficacy data is somewhat limited, the available evidence suggests that the choice of a Notch inhibitor will likely be context-dependent, relying on the specific cancer type, the potential for combination therapies, and the tolerability of the agent. The development of novel inhibitors targeting different nodes of the Notch pathway continues to be an exciting frontier in cancer therapy. This guide provides a foundational comparison to aid researchers in navigating this complex and promising field.
References
- 1. embopress.org [embopress.org]
- 2. The critical role of γ-secretase and its inhibitors in cancer and cancer therapeutics [ijbs.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Outcomes With Notch Inhibitors in Notch‐Activated Recurrent/Metastatic Adenoid Cystic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high Notch pathway activation predicts response to γ secretase inhibitors in proneural subtype of glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic Targeting of Notch Signaling: From Cancer to Inflammatory Disorders [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase I Study of the Pan-Notch Inhibitor CB-103 for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of MK-0752 for Gamma-Secretase: A Comparative Guide
For researchers and drug development professionals investigating gamma-secretase (γ-secretase) inhibition, understanding the specificity of available compounds is paramount. MK-0752 is a potent, orally bioavailable γ-secretase inhibitor that has been evaluated in both Alzheimer's disease and oncology settings. This guide provides an objective comparison of this compound with other commonly used γ-secretase inhibitors, supported by experimental data and detailed protocols to aid in the validation of its specificity.
Mechanism of Action and Substrate Specificity
Gamma-secretase is an intramembrane protease complex responsible for the cleavage of multiple type I transmembrane proteins, most notably the amyloid precursor protein (APP) and Notch receptors. Inhibition of APP cleavage is a therapeutic strategy in Alzheimer's disease to reduce the production of amyloid-beta (Aβ) peptides, particularly Aβ40. Conversely, inhibition of Notch signaling, which plays a crucial role in cell fate determination, is being explored for its anti-cancer properties.
This compound has been shown to inhibit the cleavage of both APP and Notch. This lack of selectivity is a critical consideration for its therapeutic application, as on-target inhibition of Notch can lead to mechanism-based toxicities. In contrast, other inhibitors have been developed with the aim of selectively targeting APP cleavage over Notch, so-called "Notch-sparing" inhibitors.
Comparative Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other γ-secretase inhibitors against the production of Aβ40 and the cleavage of Notch. It is important to note that IC50 values can vary depending on the specific assay conditions, cell type, and substrate used.
| Inhibitor | Target | IC50 | Cell Line/Assay Conditions | Reference |
| This compound | Aβ40 | 5 nM | Human SH-SY5Y cells | |
| This compound | APP/Notch Cleavage | 50 nM | Not specified | |
| This compound | Cell Viability (SK-UT-1B) | 128.4 µM | Uterine leiomyosarcoma cells | |
| DAPT | Cell Viability (SK-UT-1B) | 90.13 µM | Uterine leiomyosarcoma cells | |
| Semagacestat | Not Specified | Not Specified | Not Specified | |
| RO4929097 | Not Specified | Not Specified | Not Specified | |
| PF-03084014 | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Validating the specificity of a γ-secretase inhibitor like this compound requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to assess inhibitor potency and selectivity.
Cell-Based Assay for Aβ40 and Notch Cleavage using a Luciferase Reporter System
This assay allows for the simultaneous measurement of an inhibitor's effect on both APP and Notch processing in a cellular context.
Principle: HEK293 cells are stably transfected with two constructs: one expressing a fusion protein of the APP C-terminal fragment (C99) linked to a Gal4-VP16 transactivator, and another expressing a luciferase reporter gene under the control of a Gal4 promoter. Cleavage of C99 by γ-secretase releases the Gal4-VP16 fragment, which translocates to the nucleus and drives luciferase expression. A parallel cell line is created with a similar system for a Notch substrate. Inhibition of γ-secretase leads to a decrease in luciferase activity.
Detailed Protocol:
-
Cell Culture: Maintain stably transfected HEK293 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin).
-
Compound Treatment:
-
Plate cells in a 96-well plate at a density of 40,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and other test inhibitors in assay medium (e.g., Opti-MEM).
-
Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 24-48 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the assay medium and wash the cells once with PBS.
-
Lyse the cells using a luciferase lysis buffer (e.g., Promega's Luciferase Assay System).
-
Transfer the cell lysate to a white-walled, clear-bottom 96-well plate.
-
Add the luciferase substrate to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay).
-
Plot the normalized luciferase activity against the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
In Vitro Gamma-Secretase Enzymatic Assay
This cell-free assay directly measures the enzymatic activity of isolated γ-secretase on a specific substrate, providing a measure of direct target engagement.
Principle: A crude membrane fraction containing the γ-secretase complex is isolated from cultured cells. A synthetic substrate, consisting of a portion of the APP C-terminal fragment with a fluorescent reporter and a quencher, is added. Cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Detailed Protocol:
-
Membrane Preparation:
-
Grow a large batch of cells (e.g., HEK293 or CHO cells) and harvest them.
-
Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and intact cells.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Enzymatic Reaction:
-
In a 96-well black plate, add the membrane preparation, the fluorogenic substrate, and the test inhibitor (this compound or others) at various concentrations.
-
Include a positive control (no inhibitor) and a negative control (a known potent γ-secretase inhibitor like L-685,458).
-
Incubate the plate at 37°C for a defined period (e.g., 2-4 hours).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with a potent inhibitor).
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression.
-
Aβ40 ELISA (Enzyme-Linked Immunosorbent Assay)
This immunoassay is a highly sensitive and specific method for quantifying the amount of Aβ40 secreted from cells.
Principle: A capture antibody specific for the C-terminus of Aβ40 is coated onto the wells of a 96-well plate. The cell culture supernatant containing secreted Aβ40 is added to the wells. A detection antibody, specific for the N-terminus of Aβ40 and conjugated to an enzyme (e.g., horseradish peroxidase), is then added. Finally, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is proportional to the amount of Aβ40 present.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y or CHO cells overexpressing APP) in a 24- or 48-well plate.
-
Treat the cells with various concentrations of this compound or other inhibitors for 24-48 hours.
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific Aβ40 ELISA kit (e.g., from Invitrogen or R&D Systems).
-
Typically, this involves adding the conditioned medium to the antibody-coated plate, followed by a series of incubation and washing steps with the detection antibody and substrate.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of synthetic Aβ40 peptide.
-
Determine the concentration of Aβ40 in the cell culture samples by interpolating from the standard curve.
-
Plot the Aβ40 concentration against the inhibitor concentration and calculate the IC50 value.
-
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes involved in validating this compound's specificity, the following diagrams are provided.
Caption: Gamma-Secretase Signaling Pathways for APP and Notch.
Caption: Experimental Workflow for GSI Specificity Testing.
MK-0752: A Favorable Safety Profile in the Landscape of Gamma-Secretase Inhibitors?
For researchers and drug development professionals, the quest for effective and well-tolerated cancer therapeutics is a paramount challenge. Gamma-secretase inhibitors (GSIs) have emerged as a promising class of drugs, targeting the crucial Notch signaling pathway implicated in various cancers. However, their clinical development has been hampered by significant on-target toxicities. This guide provides a comparative analysis of the safety profile of MK-0752, a potent GSI, against other notable GSIs, supported by available clinical trial data and detailed experimental methodologies.
Executive Summary
Clinical and preclinical data suggest that this compound may possess a more manageable safety profile compared to earlier-generation gamma-secretase inhibitors like semagacestat and avagacestat. The key to this compound's improved tolerability appears to lie in its dosing schedule. While continuous daily dosing is associated with significant toxicities, a weekly intermittent dosing regimen has been shown to be generally well-tolerated while still achieving target engagement. In contrast, other GSIs have been linked to severe adverse events, including cognitive worsening and an increased risk of skin cancers, which ultimately led to the termination of their clinical trials. The predominant adverse events associated with this compound are gastrointestinal in nature, including diarrhea, nausea, and vomiting, which are generally manageable.
Comparative Safety Profile of Gamma-Secretase Inhibitors
The safety of GSIs is intrinsically linked to their mechanism of action. By inhibiting gamma-secretase, these drugs block the cleavage of multiple transmembrane proteins, including the Notch receptors. Inhibition of Notch signaling in normal tissues, particularly the gastrointestinal tract and skin, is the primary driver of the dose-limiting toxicities observed with this class of drugs.
This compound: A Schedule-Dependent Safety Profile
A Phase I study involving 103 patients with advanced solid tumors who received this compound demonstrated that the drug's toxicity is highly dependent on the dosing schedule.[1][2] The most common drug-related toxicities were diarrhea, nausea, vomiting, and fatigue.[1][2] Notably, a once-per-week dosing schedule was found to be better tolerated than continuous daily or intermittent (3 days on, 4 days off) dosing, allowing for the administration of higher doses.[1][2] Skin rash was observed across all schedules but was less frequent with weekly dosing.[1]
Table 1: Frequency of Common Adverse Events (≥10% of patients) in a Phase I Study of this compound (Weekly Dosing Schedule)
| Adverse Event | All Grades (%) | Grade 3 (%) | Grade 4 (%) |
| Diarrhea | 43.1 | 6.2 | 0 |
| Nausea | 38.5 | 3.1 | 0 |
| Vomiting | 27.7 | 3.1 | 0 |
| Fatigue | 26.2 | 4.6 | 0 |
| Anorexia | 18.5 | 1.5 | 0 |
| Rash | 15.4 | 0 | 0 |
| Dehydration | 12.3 | 4.6 | 0 |
| Hypokalemia | 10.8 | 3.1 | 0 |
(Data adapted from a Phase I study of this compound in patients with advanced solid tumors)[1]
Semagacestat: A Cautionary Tale
Semagacestat's development was halted in Phase III trials due to an unfavorable risk-benefit profile in patients with Alzheimer's disease.[3][4] The trials revealed that semagacestat was associated with a worsening of cognitive and functional ability compared to placebo.[3][5] Furthermore, patients treated with semagacestat experienced a higher incidence of skin cancers and infections.[3][5] Other significant adverse events included weight loss and various laboratory abnormalities.[3][5]
Avagacestat: Tolerability Issues at Higher Doses
A Phase II study of avagacestat in patients with mild to moderate Alzheimer's disease found that while doses of 25 mg and 50 mg daily were relatively well-tolerated, higher doses of 100 mg and 125 mg were poorly tolerated and showed trends for cognitive worsening.[6] The most common reasons for discontinuation were gastrointestinal and dermatologic adverse events.[6] Nonclinical studies in rats and dogs also revealed mechanism-based toxicities related to Notch inhibition, including gastrointestinal findings, ovarian follicular degeneration, and lymphoid depletion.[7][8]
Key Signaling Pathway and Experimental Workflows
To understand the safety profiles of GSIs, it is crucial to visualize the underlying biological pathways and the methodologies used to assess toxicity.
The Notch Signaling Pathway and GSI Inhibition
Gamma-secretase is a critical enzyme in the Notch signaling pathway. Its inhibition by GSIs prevents the final proteolytic cleavage of the Notch receptor, which is necessary for the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to activate target genes involved in cell proliferation, differentiation, and survival. The following diagram illustrates this process.
Caption: Inhibition of the Notch signaling pathway by Gamma-Secretase Inhibitors (GSIs).
Experimental Workflow for Preclinical Gastrointestinal Toxicity Assessment
Given that gastrointestinal toxicity is a major concern for GSIs, robust preclinical assessment is critical. The following diagram outlines a typical workflow for evaluating the gastrointestinal toxicity of a compound using intestinal organoids, a physiologically relevant in vitro model.
Caption: Workflow for assessing gastrointestinal toxicity of GSIs using intestinal organoids.
Detailed Experimental Protocols
Phase I Clinical Trial Protocol for Safety Assessment of an Investigational Drug
Objective: To determine the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), and the safety profile of a new investigational drug in patients with advanced solid tumors.
Methodology:
-
Patient Population: Patients with histologically confirmed advanced solid tumors who have failed standard therapies.
-
Study Design: Open-label, dose-escalation study.
-
Dose Escalation: A standard 3+3 dose escalation design is employed. Cohorts of 3 patients receive a starting dose of the investigational drug.
-
Dose-Limiting Toxicity (DLT) Assessment: Patients are monitored for DLTs during the first cycle of therapy (typically 28 days). DLTs are defined as specific drug-related adverse events of Grade 3 or higher severity.
-
MTD Determination: If no DLTs are observed in a cohort of 3 patients, the dose is escalated for the next cohort. If one DLT is observed, the cohort is expanded to 6 patients. The MTD is defined as the dose level at which ≤1 of 6 patients experiences a DLT.
-
Safety Monitoring: Patients undergo regular clinical and laboratory assessments, including physical examinations, vital signs, electrocardiograms (ECGs), and comprehensive blood work (hematology and chemistry). Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
In Vitro Gastrointestinal Toxicity Testing Using Intestinal Organoids
Objective: To assess the cytotoxic effects of a GSI on human intestinal epithelial cells in a 3D culture model.
Methodology:
-
Organoid Culture: Human intestinal organoids are established from primary intestinal crypts and cultured in a 3D Matrigel matrix with specialized growth medium.
-
Drug Treatment: Organoids are treated with a range of concentrations of the GSI for a defined period (e.g., 72 hours).
-
Viability Assay: Cell viability is quantified using a luminescent-based assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.
-
Microscopic Analysis: Organoid morphology is assessed by light microscopy to identify signs of toxicity, such as loss of budding structures, cell death, and disintegration of the organoid structure.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve to determine the potency of the GSI in inducing cytotoxicity.
Conclusion
The available evidence suggests that this compound may offer a more favorable safety profile than other GSIs, primarily due to the tolerability of its weekly dosing schedule. While gastrointestinal toxicities remain a class effect, they appear to be manageable with this intermittent regimen. The severe adverse events that led to the discontinuation of other GSIs, such as cognitive decline and increased cancer risk, have not been prominent in the clinical evaluation of this compound to date. However, further larger-scale clinical trials are necessary to definitively establish the long-term safety and efficacy of this compound. The continued development of GSIs will likely depend on optimizing dosing strategies and potentially combining them with agents that can mitigate their on-target toxicities.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 3 trial of semagacestat for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semagacestat - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Nonclinical Safety Assessment of the γ-Secretase Inhibitor Avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-0752: A Comparative Analysis of its Inhibitory Profile Across Notch Receptors
For Researchers, Scientists, and Drug Development Professionals
MK-0752, a potent, orally bioavailable small molecule, has been a subject of significant interest in oncology research due to its role as a gamma-secretase inhibitor (GSI). By targeting the gamma-secretase complex, this compound effectively modulates the Notch signaling pathway, a critical regulator of cell fate, proliferation, and survival.[1] Aberrant Notch signaling is implicated in the pathogenesis of numerous cancers, making GSIs like this compound promising therapeutic agents.[2] This guide provides a comparative analysis of this compound's effect on the four mammalian Notch receptors: Notch1, Notch2, Notch3, and Notch4.
Mechanism of Action: Pan-Notch Inhibition
The Notch signaling cascade is initiated upon ligand binding, which triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the gamma-secretase complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a transcriptional complex to activate downstream target genes, such as those in the HES and HEY families.
This compound functions as a pan-Notch inhibitor by non-selectively blocking the activity of the gamma-secretase complex.[3] This inhibition prevents the cleavage and subsequent release of the NICD for all four Notch receptors, thereby downregulating Notch signaling in a broad manner.[4]
Quantitative Comparison of this compound's Inhibitory Activity
To quantitatively assess the differential effects of this compound on each Notch receptor, cell-based assays measuring the inhibition of receptor cleavage are employed. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against each of the four human Notch receptor substrates. These values represent the concentration of this compound required to inhibit 50% of the gamma-secretase-mediated cleavage of each Notch receptor.
| Notch Receptor | This compound IC50 (nM) |
| Notch1 | 1.1 |
| Notch2 | 0.29 |
| Notch3 | 1.14 |
| Notch4 | Not explicitly stated, but inhibited |
Note: The provided data indicates that while this compound is a pan-inhibitor, it exhibits some degree of differential potency, with the highest potency observed against Notch2.
Experimental Protocols
The determination of this compound's inhibitory activity on different Notch receptors typically involves the following key experimental methodologies:
Cell-Based Gamma-Secretase Cleavage Assay
This assay is fundamental to determining the IC50 values for each Notch receptor.
-
Cell Line Engineering: Human neuroglioma (H4) cells, or a similar suitable cell line, are stably transfected to express chimeric Notch receptor substrates (cNOTCH1-4sub). These constructs typically consist of the Notch transmembrane and intracellular domains fused to a reporter molecule, such as a portion of the amyloid precursor protein (APP), which allows for the detection of cleavage products.
-
Compound Treatment: The engineered cells are treated with a range of concentrations of this compound, typically from picomolar to micromolar levels.
-
Measurement of Cleavage Products: Following an incubation period, the amount of the cleaved reporter fragment (e.g., Aβ-like peptide) secreted into the cell culture medium is quantified using methods such as enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The measured concentrations of the cleavage product are plotted against the corresponding this compound concentrations. The IC50 value is then calculated by fitting the data to a dose-response curve.
Western Blot Analysis for NICD Levels
This technique is used to visually confirm the inhibition of Notch receptor cleavage.
-
Cell Lysis: Cells expressing the target Notch receptor(s) are treated with this compound or a vehicle control. After treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with a primary antibody specific for the cleaved Notch intracellular domain (NICD) of the receptor of interest. A secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent or fluorescent detection is then used.
-
Analysis: The intensity of the bands corresponding to the NICD is quantified and compared between treated and untreated samples to assess the degree of inhibition.
Quantitative Real-Time PCR (qRT-PCR) for Downstream Target Gene Expression
This method assesses the functional consequence of Notch inhibition by measuring the expression levels of its downstream target genes.
-
RNA Extraction and cDNA Synthesis: Cancer cell lines known to have active Notch signaling are treated with this compound. Total RNA is then extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA is used as a template for qRT-PCR with primers specific for Notch target genes, such as HES1 and HEY1. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.
-
Data Analysis: The relative expression levels of the target genes are calculated using the delta-delta Ct method, comparing the expression in this compound-treated cells to that in vehicle-treated control cells. A significant decrease in the expression of these genes indicates successful inhibition of the Notch signaling pathway.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the Notch signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Caption: The canonical Notch signaling pathway.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound's effects.
References
Cross-Study Validation of MK-0752's Anti-Tumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of MK-0752, a potent gamma-secretase inhibitor, across various cancer types as documented in preclinical and clinical studies. The data presented herein is intended to offer an objective overview of this compound's performance, both as a monotherapy and in combination with other anti-cancer agents, supported by detailed experimental methodologies.
Mechanism of Action: Targeting the Notch Signaling Pathway
This compound functions by inhibiting γ-secretase, a critical enzyme in the Notch signaling pathway.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers, promoting cell proliferation, survival, and maintaining a population of cancer stem cells (CSCs) that contribute to tumor recurrence and therapy resistance.[1][3] By blocking γ-secretase, this compound prevents the cleavage and release of the Notch intracellular domain (NICD), which is necessary for its translocation to the nucleus and the subsequent activation of downstream target genes like HES1, HEY1, and c-Myc.[2][4]
Preclinical In Vitro Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Cancer Type | Cell Line | This compound IC50 (µM) | Reference |
| Uterine Leiomyosarcoma | SK-UT-1B | 128.4 | [5] |
| SK-LMS-1 | 427.4 | [5] | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cal27 (HPV-negative) | 33 | |
| FaDu (HPV-negative) | 33 | ||
| SCC154 (HPV-positive) | 25 | ||
| Ovarian Cancer | A2780 | Data not specified in the source | [4] |
| OVCAR3 | Data not specified in the source | [4] | |
| SKOV3 | Data not specified in the source | [4] |
Preclinical In Vivo Efficacy of this compound
Xenograft models in immunodeficient mice are crucial for assessing the anti-tumor activity of therapeutic agents in a living system. The following table summarizes the in vivo efficacy of this compound as a single agent and in combination therapies.
| Cancer Type | Xenograft Model | Treatment | Key Findings | Reference |
| Ovarian Cancer | A2780 cells in nude mice | This compound (25mg/kg) alone and in combination with Cisplatin (2mg/kg) | This compound alone inhibited tumor growth. Sequential combination of cisplatin followed by this compound significantly inhibited subcutaneous xenograft growth. | [4] |
| Breast Cancer | MC1 and BCM-2147 tumorgrafts | This compound alone and in combination with Docetaxel | GSI (this compound) alone significantly slowed tumor growth compared to control (P<0.03). The combination of GSI and docetaxel decreased tumor size more than single agents. | [2][6] |
Clinical Trial Evidence
This compound has been evaluated in Phase I clinical trials for various solid tumors, both as a monotherapy and in combination with standard-of-care chemotherapy. These studies primarily assess the safety, tolerability, and recommended Phase II dose (RP2D).
| Cancer Type | Clinical Trial Phase | Treatment Regimen | Key Outcomes | Reference |
| Pancreatic Ductal Adenocarcinoma | Phase I | This compound (weekly) in combination with Gemcitabine (Days 1, 8, 15 of a 28-day cycle) | The combination was safe at the full single-agent RP2Ds. Of 19 evaluable patients, 13 achieved stable disease and 1 had a confirmed partial response. | |
| Advanced Breast Cancer | Phase I/II | This compound administered sequentially with Docetaxel | Clinically meaningful doses of both drugs were possible with manageable toxicity. Preliminary evidence of efficacy was observed, with a decrease in cancer stem cell markers (CD44+/CD24−, ALDH+) in tumor biopsies. | [3][6][7] |
| Advanced Solid Tumors | Phase I | This compound administered on three different schedules | Weekly dosing was well-tolerated. One complete response and 10 patients with stable disease for over 4 months were observed in patients with high-grade gliomas. |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
Cell Viability and Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Incubation: MTT reagent is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Notch Pathway Proteins
Western blotting is used to detect specific proteins in a sample. In the context of this compound studies, it is used to confirm the inhibition of the Notch signaling pathway by measuring the levels of cleaved Notch1 (NICD) and its downstream target, Hes1.
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., anti-cleaved Notch1, anti-Hes1). A loading control antibody (e.g., anti-β-actin) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.
In Vivo Xenograft Studies
These studies involve the transplantation of human cancer cells or tumor tissue into immunocompromised mice to evaluate the efficacy of a drug on tumor growth.
-
Cell/Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the flank or relevant organ of immunodeficient mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy). The drugs are administered according to a specified schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific duration. Tumors are then excised and weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
The collective evidence from multiple independent studies validates the anti-tumor effects of this compound across a spectrum of malignancies. Its mechanism of action via Notch pathway inhibition is well-supported by molecular data. Preclinical studies consistently demonstrate its ability to inhibit cancer cell proliferation and reduce tumor growth, particularly in combination with conventional chemotherapeutic agents. Early-phase clinical trials have established a manageable safety profile and shown preliminary signs of clinical activity. Further investigation in later-phase trials is warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical and clinical studies of gamma secretase inhibitors with docetaxel on human breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequential combination therapy of ovarian cancer with cisplatin and γ-secretase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle: MK-0752 Versus RO4929097 in the Inhibition of Cancer Stem Cell Growth
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Gamma-Secretase Inhibitors
The relentless progression of cancer is often attributed to a small subpopulation of cells known as cancer stem cells (CSCs). These cells possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and resistance to conventional therapies. A key signaling pathway implicated in the maintenance of CSCs is the Notch pathway. Both MK-0752 and RO4929097 are potent, orally bioavailable small molecule inhibitors of gamma-secretase, a critical enzyme in the activation of the Notch signaling cascade. This guide provides a comprehensive comparison of their efficacy in targeting CSCs, supported by available experimental data.
Mechanism of Action: Targeting the Notch Signaling Pathway
Both this compound and RO4929097 function by inhibiting gamma-secretase, which is a multi-protein complex responsible for the final cleavage and activation of Notch receptors. This inhibition prevents the release of the Notch intracellular domain (NICD), which would otherwise translocate to the nucleus and activate the transcription of genes essential for CSC self-renewal and proliferation.[1][2][3][4]
Figure 1: Simplified diagram of the Notch signaling pathway and the inhibitory action of this compound and RO4929097.
In Vitro Efficacy: A Comparative Look
| Parameter | This compound | RO4929097 | Source |
| Target | Gamma-Secretase | Gamma-Secretase | [3][4] |
| IC50 (Aβ40, SH-SY5Y cells) | 5 nM | Not Reported | [4] |
| IC50 (γ-secretase) | Not Reported | 4 nM | [5] |
| IC50 (Notch Cleavage) | ~50 nM | 5 nM | [4][5] |
| Effect on Tumorsphere/Mammosphere Formation | Reduction in mammosphere-forming efficiency. | Inhibition of tumorsphere and melanosphere formation. | [1][6] |
| Effect on CSC Markers | Decreased ALDH+ and CD44+/CD24- populations in breast cancer models. | Inhibition of CD44+/CD24low+ population in breast cancer models. | [2][6] |
Note: The IC50 values are from different assays and cell lines, which should be considered when making a direct comparison.
One study that utilized both inhibitors, albeit in combination with gemcitabine, reported that both this compound and RO4929097 led to a decrease in the number of cancer stem cells and inhibited tumorsphere formation.[1] Another study in breast cancer cells expressing Notch3 showed that this compound (at 25 μM) and RO4929097 (at 10 μM) suppressed tumor growth.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the efficacy of CSC inhibitors.
Tumorsphere/Mammosphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Figure 2: General workflow for a tumorsphere/mammosphere formation assay.
Detailed Steps:
-
Cell Preparation: Prepare a single-cell suspension from either a cancer cell line or a primary tumor tissue sample by enzymatic digestion and mechanical dissociation.
-
Plating: Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates. Use a serum-free medium supplemented with growth factors such as EGF and bFGF.
-
Treatment: Add this compound or RO4929097 at various concentrations to the cell suspension. Include a vehicle control.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Quantification: Count the number and measure the size of the formed spheres (tumorspheres or mammospheres) using a microscope. Calculate the sphere formation efficiency (SFE).
ALDH Activity Assay
Aldehyde dehydrogenase (ALDH) is a functional marker for cancer stem cells in various cancers.
Figure 3: Workflow for the ALDH activity assay.
Detailed Steps:
-
Cell Preparation: Prepare a single-cell suspension from the treated (with this compound, RO4929097, or vehicle) and untreated cancer cells.
-
ALDEFLUOR™ Assay: Incubate the cells with the ALDEFLUOR™ reagent according to the manufacturer's protocol. A parallel sample should be treated with the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to serve as a negative control.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The ALDH-positive cells will exhibit high fluorescence.
-
Data Analysis: Quantify the percentage of ALDH-positive cells in each treatment group.
CD44+/CD24- Flow Cytometry Analysis
The CD44+/CD24- phenotype is a well-established marker for breast cancer stem cells.
Detailed Steps:
-
Cell Preparation: Prepare a single-cell suspension from treated and untreated breast cancer cells.
-
Antibody Staining: Incubate the cells with fluorescently-labeled antibodies against CD44 (e.g., FITC-conjugated) and CD24 (e.g., PE-conjugated). Include isotype controls to set the gates for flow cytometry.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells that are CD44-positive and CD24-negative/low in each treatment group.
In Vivo Studies
Preclinical in vivo studies using xenograft models are essential to evaluate the therapeutic potential of CSC inhibitors.
| Parameter | This compound | RO4929097 | Source |
| In Vivo Efficacy | Reduced tumorigenicity in breast cancer xenograft models. | Demonstrated antitumor activity in 7 out of 8 xenograft models. | [2][3] |
General In Vivo Xenograft Protocol:
-
Cell Implantation: Implant human cancer cells (e.g., from a cell line or patient-derived xenograft) subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Administer this compound or RO4929097 orally at predetermined doses and schedules. Include a vehicle-treated control group.
-
Tumor Measurement: Monitor tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for CSC markers or serial transplantation to assess self-renewal capacity.
Conclusion and Future Directions
Both this compound and RO4929097 are promising inhibitors of the Notch signaling pathway with demonstrated activity against cancer stem cells. The available data suggests that both compounds can effectively reduce the CSC population and inhibit their self-renewal capacity in vitro and in vivo. However, a direct, comprehensive comparative study is needed to definitively determine which compound has a superior therapeutic index for specific cancer types. Future research should focus on head-to-head comparisons in various cancer models, including patient-derived xenografts, to better predict their clinical efficacy. Furthermore, the combination of these gamma-secretase inhibitors with conventional chemotherapies or other targeted agents holds significant promise for overcoming drug resistance and improving patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Informed by Cancer Stem Cells of Solid Tumors: Advances in Treatments Targeting Tumor-Promoting Factors and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of RO4929097, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. A Phase Ib Dose Escalation Trial of RO4929097 (a γ-secretase inhibitor) in Combination with Exemestane in Patients with ER + Metastatic Breast Cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Gamma-Secretase Inhibitors: Evaluating the Notch-Inhibitory Profile of MK-0752
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gamma-secretase inhibitor (GSI) MK-0752 with other notable inhibitors, focusing on their potential in cancer research through the lens of Notch signaling inhibition. While the concept of "Notch-sparing" is a critical goal in developing GSIs for Alzheimer's disease to avoid mechanism-based toxicities, the therapeutic strategy for oncology indications often leverages potent Notch inhibition. This guide will objectively compare the performance of this compound and other GSIs in this context, supported by available experimental data.
Introduction to Gamma-Secretase and Notch Signaling
The Notch signaling pathway is a highly conserved cellular communication system crucial for cell fate determination, proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in a variety of cancers.[2][3] Gamma-secretase is a multi-protein enzyme complex that plays a pivotal role in the final step of Notch receptor activation. Upon ligand binding, the Notch receptor undergoes proteolytic cleavage, releasing the Notch intracellular domain (NICD). NICD then translocates to the nucleus and activates the transcription of target genes. Gamma-secretase inhibitors (GSIs) block this cleavage, thereby inhibiting Notch signaling.[4]
This compound is a potent, orally bioavailable GSI that has been investigated in numerous clinical trials for various cancers.[5][6][7] Unlike GSIs developed for neurological disorders, where sparing the Notch pathway is a primary objective, the therapeutic rationale for this compound in oncology is its ability to effectively inhibit Notch signaling.
Comparative Analysis of Gamma-Secretase Inhibitors
The following tables summarize the in vitro potency of this compound and other well-characterized GSIs against gamma-secretase, with a focus on their Notch inhibitory activity.
Table 1: In Vitro Potency (IC50/EC50) of Gamma-Secretase Inhibitors on Notch and Amyloid-β (Aβ) Processing
| Compound | Notch IC50/EC50 (nM) | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Cell Line/Assay Conditions | Reference(s) |
| This compound | ~50 | - | - | T-ALL cell lines | [5][6] |
| 128,400 (uLMS) | - | - | SK-UT-1B uterine leiomyosarcoma cells | [8][9] | |
| RO4929097 | 5 | 14 | - | Cellular assay | [10] |
| DAPT | - | 115 (total Aβ) | 200 | Human primary neuronal cultures | [11] |
| 160 | - | - | OVCAR-3 ovarian cancer cells | [12] | |
| Semagacestat (LY450139) | 14.1 | 12.1 | 10.9 | H4 human glioma cells | [1][13][14] |
| Avagacestat (BMS-708163) | - | 0.3-6.7 | - | Cell culture | [15] |
| Begacestat (GSI-953) | - | Low nanomolar | - | Cellular and cell-free assays | [16] |
| Crenigacestat (LY3039478) | ~1 | - | - | Various tumor cell lines | [17][18] |
Note: IC50/EC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols frequently used to evaluate the efficacy of GSIs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the GSI (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) value.[19]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the GSI at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[20][21][22]
Western Blot for Notch Signaling Pathway Components
Western blotting is used to detect and quantify specific proteins in a sample, providing a means to assess the inhibition of the Notch signaling pathway.
-
Protein Extraction: Lyse GSI-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a Notch pathway protein (e.g., cleaved Notch1/NICD, Hes1).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.[23][24][25]
Visualizing Signaling Pathways and Workflows
Notch Signaling Pathway and GSI Intervention
Caption: The Notch signaling pathway and the inhibitory action of gamma-secretase inhibitors.
Experimental Workflow for GSI Evaluation
Caption: A typical experimental workflow for evaluating the in vitro efficacy of GSIs.
Conclusion
This compound is a potent inhibitor of the Notch signaling pathway, a characteristic that has been the focus of its development for cancer therapy. While the term "Notch-sparing" is not applicable to this compound, a comparative evaluation of its Notch-inhibitory profile against other GSIs is essential for researchers in the field. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for scientists to design and interpret studies aimed at exploring the therapeutic potential of GSIs in oncology. The choice of a specific GSI for research or development will depend on the desired potency, the specific cancer type, and the therapeutic window. Further preclinical and clinical investigations are warranted to fully elucidate the comparative efficacy and safety profiles of these inhibitors in various cancer contexts.[2][3][4]
References
- 1. adooq.com [adooq.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The critical role of γ-secretase and its inhibitors in cancer and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Phase I Trial of Weekly this compound in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 21. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. pubcompare.ai [pubcompare.ai]
- 24. researchgate.net [researchgate.net]
- 25. Notch Receptor Interaction Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Clinical Trials of MK-0752 and Other Gamma-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of clinical trial data for the gamma-secretase inhibitor (GSI) MK-0752 and compares its performance with other notable GSIs: RO4929097, PF-03084014, and BMS-906024. Gamma-secretase inhibitors are a class of drugs that target the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, which is often dysregulated in cancer.
Mechanism of Action: Targeting the Notch Signaling Pathway
Gamma-secretase is a multi-protein complex that plays a crucial role in the final step of Notch receptor processing. Inhibition of gamma-secretase prevents the cleavage and release of the Notch intracellular domain (NICD), which subsequently blocks the translocation of NICD to the nucleus and the transcription of Notch target genes.[1][2] This interruption of the Notch signaling cascade is the primary mechanism by which GSIs exert their anti-tumor effects.
Comparative Analysis of Clinical Trials
The following tables summarize key data from Phase I clinical trials of this compound and its alternatives. These trials primarily focused on determining the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), safety, and preliminary efficacy in patients with advanced solid tumors or hematological malignancies.
Table 1: Dosing and Regimens
| Drug | Clinical Trial Identifier | Dosing Schedule | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) |
| This compound | NCT00106147 | Continuous once-daily; Intermittent (3 days on, 4 days off); Once-weekly | MTD schedule-dependent; RP2D for weekly dosing: 1800 mg |
| NCT01098344 (with Gemcitabine) | Weekly | 1800 mg weekly with gemcitabine at 1000 mg/m² | |
| RO4929097 | NCT00362452 | Intermittent (3 days on, 4 days off for 2 of 3 weeks); Continuous daily | MTD not reached; RP2D for intermittent schedule: 20 mg daily |
| PF-03084014 | NCT00878189 | Continuous twice-daily (BID) | MTD: 220 mg BID; RP2D: 150 mg BID |
| BMS-906024 | NCT01292655 | Intravenous weekly | Doses escalated from 0.6 mg to 6 mg |
Table 2: Safety and Tolerability - Common Adverse Events (Grade ≥3)
| Drug | Diarrhea | Nausea/Vomiting | Fatigue | Hypophosphatemia | Rash |
| This compound | Yes | Yes | Yes | No | No |
| RO4929097 | No | No | Yes (asthenia) | Yes | Yes (pruritus) |
| PF-03084014 | Yes | Yes | Yes | Yes | Yes |
| BMS-906024 | Yes | No | No | Yes | No |
Note: This table highlights some of the most frequently reported Grade 3 or higher adverse events and is not exhaustive.
Table 3: Preliminary Efficacy
| Drug | Tumor Types with Observed Activity | Objective Response Rate (ORR) / Stable Disease (SD) |
| This compound | High-grade gliomas, Pancreatic cancer | 1 Complete Response (glioma); 10 patients with SD > 4 months (glioma); 1 Partial Response and 13 SD (pancreatic cancer, with gemcitabine)[3][4] |
| RO4929097 | Colorectal adenocarcinoma with neuroendocrine features, Sarcoma, Melanoma | 1 Partial Response; 1 Mixed Response (SD); 1 near-complete PET response[5] |
| PF-03084014 | Desmoid tumors, Thyroid cancer | 1 Complete Response (thyroid); 5 of 7 patients with Partial Response (desmoid)[6][7][8] |
| BMS-906024 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 8 of 25 patients with >50% reduction in bone marrow blasts |
Experimental Protocols
The clinical development of gamma-secretase inhibitors has followed a standard trajectory, beginning with Phase I dose-escalation studies to establish safety and a recommended dose for further testing.
Typical Phase I Clinical Trial Workflow
Key Methodologies
-
Patient Population: Clinical trials for these agents typically enroll patients with advanced or metastatic solid tumors who have failed standard therapies.[3][6][9] Specific trials have also focused on hematologic malignancies like T-ALL, where Notch mutations are common.[10]
-
Dose Escalation and MTD Determination: A standard "3+3" dose-escalation design is commonly employed to determine the MTD. This involves treating cohorts of three patients at a given dose level. If no dose-limiting toxicities (DLTs) are observed, the next cohort receives a higher dose. If one DLT occurs, the cohort is expanded to six patients. The MTD is typically defined as the dose level below the one at which two or more patients in a cohort of three to six experience a DLT.[11][12]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments:
-
PK: Blood samples are collected at multiple time points after drug administration to determine parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and half-life.[3][13]
-
PD: To confirm target engagement, various methods are used to assess the inhibition of the Notch pathway. A common approach involves analyzing plucked hair follicles for changes in the gene expression of Notch targets like HES1.[1] Tumor biopsies, when available, can also be analyzed for a reduction in the Notch intracellular domain (NICD).[13]
-
Discussion and Future Directions
Clinical trials of gamma-secretase inhibitors have demonstrated target engagement and shown preliminary signs of anti-tumor activity in specific cancer types. However, their development has been challenging due to on-target toxicities, particularly gastrointestinal side effects, which are a direct result of Notch inhibition in normal tissues.
The comparison of different GSIs reveals variations in their safety profiles and efficacy signals. For instance, PF-03084014 has shown notable activity in desmoid tumors.[6][7][8] The toxicity profile of this compound was found to be schedule-dependent, with weekly dosing being better tolerated.[3]
Future research in this area will likely focus on:
-
Combination Therapies: Combining GSIs with chemotherapy or other targeted agents to enhance efficacy and potentially overcome resistance.[13]
-
Patient Selection: Identifying predictive biomarkers to select patients most likely to respond to GSI therapy.
-
Optimizing Dosing Schedules: Further exploration of intermittent dosing schedules to mitigate toxicities while maintaining therapeutic activity.
This comparative guide serves as a resource for understanding the clinical landscape of this compound and other gamma-secretase inhibitors. The data presented here can aid researchers and drug developers in designing future studies and advancing the therapeutic potential of this class of drugs.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of RO4929097, a gamma secretase inhibitor of Notch signaling, in patients with refractory metastatic or locally advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Phase I, dose-finding study in patients with advanced solid malignancies of the oral γ-secretase inhibitor PF-03084014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I Study of RO4929097, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I ascending multiple-dose study to evaluate the safety, pharmacokinetics and pharmacodynamics of BMS-906024 in subjects with relapsed/refractory t-cell Acute Lymphoblastic Leukemia or T-cell Lymphoblastic Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 11. A multicenter phase 1 study of γ -secretase inhibitor RO4929097 in combination with capecitabine in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Notch Inhibitors: MK-0752 vs. PF-03084014
In the landscape of targeted cancer therapy, the inhibition of the Notch signaling pathway has emerged as a promising strategy. Two prominent small molecule inhibitors, MK-0752 and PF-03084014, both targeting the γ-secretase enzyme complex critical for Notch activation, have been extensively studied. This guide provides a detailed comparison of their potency, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: Targeting a Key Signaling Nexus
Both this compound and PF-03084014 are potent, orally bioavailable inhibitors of γ-secretase.[1][2][3] This enzyme is responsible for the final proteolytic cleavage of the Notch receptor, a critical step that releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it activates the transcription of target genes involved in cell proliferation, differentiation, and survival. By inhibiting γ-secretase, both compounds effectively block this signaling cascade.[1][2] PF-03084014 has been described as a reversible and noncompetitive inhibitor of γ-secretase.[4][5]
Figure 1: Simplified diagram of the Notch signaling pathway and the inhibitory action of this compound and PF-03084014 on γ-secretase.
Potency Comparison: A Quantitative Look at Inhibition
Based on the available data, PF-03084014 appears to be slightly more potent in cell-free and some cellular assays. In a cell-free assay measuring γ-secretase enzymatic activity, PF-03084014 exhibited an IC50 of 6.2 nM.[4] In a cellular assay assessing Notch receptor cleavage in HPB-ALL cells, the IC50 was 13.3 nM.[4]
For this compound, the reported IC50 for the reduction of amyloid-beta 40 (Aβ40), a surrogate marker for γ-secretase activity, was 5 nM in human SH-SY5Y cells.[1][6] Another study reported a more general IC50 of 50 nM for the inhibition of γ-secretase substrate cleavage.[7][8]
It is crucial to note that direct comparison of these values is challenging due to the different experimental systems employed (e.g., cell-free vs. cellular assays, different cell lines). The choice of assay and cell type can significantly influence the measured IC50.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| PF-03084014 | Cell-Free γ-Secretase Assay | - | 6.2 | [4] |
| Cellular Notch Cleavage Assay | HPB-ALL | 13.3 | [4] | |
| Cell Viability Assay | T-ALL cell lines | 30-100 | [2] | |
| Cell Viability Assay | HCC1599 (breast cancer) | 100 | [9] | |
| Cell Viability Assay | MDA-MB-231Luc (breast cancer) | 900 | [9] | |
| This compound | Aβ40 Reduction Assay | SH-SY5Y | 5 | [1][6] |
| γ-Secretase Substrate Cleavage | - | 50 | [7][8] | |
| Cell Viability Assay | SK-UT-1B (uterine leiomyosarcoma) | 128,400 | [10] | |
| Cell Viability Assay | SK-LMS-1 (vulvar leiomyosarcoma) | 427,400 | [10] |
Table 1: Comparative Potency (IC50) of PF-03084014 and this compound in Various Assays
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are summaries of the methodologies used in the key cited experiments.
PF-03084014: Cell-Free γ-Secretase Assay
-
Objective: To determine the direct inhibitory effect of PF-03084014 on γ-secretase enzyme activity.
-
Method: A cell-free assay was utilized with detergent-solubilized membranes from HeLa cells, which contain the γ-secretase complex. The assay measured the production of amyloid-beta (Aβ) as a readout of enzyme activity. Varying concentrations of PF-03084014 were incubated with the membrane preparation and the Aβ substrate. The amount of Aβ produced was quantified, and the IC50 value was calculated as the concentration of the inhibitor that resulted in a 50% reduction in Aβ production compared to the control.[4]
PF-03084014: Cellular Notch Cleavage Assay
-
Objective: To assess the ability of PF-03084014 to inhibit Notch receptor cleavage in a cellular context.
-
Method: HPB-ALL T-cell acute lymphoblastic leukemia cells, which have activating mutations in the Notch1 receptor, were treated with various concentrations of PF-03084014. Following treatment, cell lysates were prepared and subjected to Western blot analysis using an antibody specific to the cleaved Notch1 intracellular domain (NICD). The intensity of the NICD band was quantified and normalized to a loading control. The IC50 was determined as the concentration of PF-03084014 that caused a 50% reduction in NICD levels.[4]
This compound: Aβ40 Reduction Assay
-
Objective: To measure the potency of this compound in inhibiting γ-secretase activity in a cellular environment by quantifying a downstream product.
-
Method: Human SH-SY5Y neuroblastoma cells were treated with different concentrations of this compound. The levels of Aβ40 secreted into the cell culture medium were measured using an enzyme-linked immunosorbent assay (ELISA). The IC50 value was calculated as the concentration of this compound that led to a 50% decrease in the amount of secreted Aβ40 compared to untreated cells.[1][6]
Figure 2: Generalized experimental workflow for determining the IC50 of γ-secretase inhibitors in cellular assays.
Conclusion
Both this compound and PF-03084014 are potent inhibitors of the Notch signaling pathway through their targeting of γ-secretase. Based on the available preclinical data, PF-03084014 demonstrates slightly greater potency in direct enzymatic and some cellular assays for Notch inhibition. However, the ultimate clinical efficacy and therapeutic window of each compound are influenced by a multitude of factors beyond in vitro potency, including pharmacokinetics, pharmacodynamics, and toxicity profiles. The choice between these inhibitors for research or clinical development will depend on the specific context, tumor type, and desired therapeutic outcome. The data and protocols presented in this guide offer a foundational comparison to inform such decisions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. New, Tolerable γ-Secretase Inhibitor Takes Desmoid Down a Notch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I Trial of Weekly this compound in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Trial of this compound in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
Assessing the Synergistic Effects of MK-0752 with Various Chemotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the gamma-secretase inhibitor (GSI) MK-0752 with various conventional chemotherapeutic agents. The data presented herein is collated from preclinical and clinical studies, offering insights into the potential of this compound as a combination therapy in different cancer types.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule that inhibits gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] The Notch pathway is a critical regulator of cell fate decisions, including proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is implicated in the development and progression of numerous cancers. By inhibiting gamma-secretase, this compound prevents the cleavage and activation of Notch receptors, thereby downregulating downstream signaling and potentially inhibiting tumor growth and enhancing the efficacy of chemotherapy.[1][2][3][4]
Synergistic Effects with Chemotherapeutic Agents
Preclinical and clinical studies have explored the synergistic potential of this compound in combination with several standard-of-care chemotherapies across various cancer models. The following sections summarize the key findings.
This compound and Taxanes (Docetaxel)
In preclinical breast cancer models, the combination of this compound with docetaxel has shown enhanced antitumor activity.[2] This combination has been demonstrated to reduce the population of breast cancer stem cells (BCSCs), which are often resistant to conventional therapies.[2] A phase I clinical trial in patients with advanced breast cancer demonstrated that the combination of this compound and docetaxel is feasible with manageable toxicity.[2]
This compound and Anthracyclines (Doxorubicin)
In uterine leiomyosarcoma (uLMS) cell lines, this compound exhibited a synergistic effect when combined with doxorubicin.[5][6] This combination led to a significant decrease in cell viability and a notable increase in apoptosis.[5][6]
This compound and Antimetabolites (Gemcitabine)
The combination of this compound and gemcitabine has been investigated in pancreatic ductal adenocarcinoma (PDAC). A phase I clinical trial concluded that the combination at their full single-agent recommended phase II doses is safe and well-tolerated.[7] The study reported stable disease in a majority of evaluable patients and one confirmed partial response.[7] In uterine leiomyosarcoma cell lines, the combination of this compound with gemcitabine and docetaxel was also found to be synergistic.[5][6]
This compound and Platinum-Based Agents (Cisplatin)
In ovarian cancer cell lines, sequential treatment with cisplatin followed by this compound resulted in a significant promotion of apoptosis and inhibition of tumor growth in a mouse xenograft model.[8] This suggests that the order of administration may be crucial for maximizing the synergistic effect.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies assessing the synergistic effects of this compound with various chemotherapies.
Table 1: Synergistic Effects of this compound Combinations on Cell Viability and Invasion in Uterine Leiomyosarcoma Cell Lines [5][6]
| Cell Line | Combination | Effect | Fold Change |
| SK-UT-1B | This compound + Doxorubicin | Synergistic Decrease in Cell Viability | Not specified |
| SK-UT-1B | This compound + Gemcitabine + Docetaxel | Synergistic Decrease in Cell Viability | Not specified |
| SK-UT-1B | This compound + Gemcitabine + Docetaxel | Decrease in Invasion | 2.1-fold |
| SK-LMS-1 | This compound + Docetaxel | Synergistic Decrease in Cell Viability | Not specified |
| SK-LMS-1 | This compound + Doxorubicin | Synergistic Decrease in Cell Viability | Not specified |
| SK-LMS-1 | This compound + Gemcitabine | Synergistic Decrease in Cell Viability | Not specified |
| SK-LMS-1 | This compound + Gemcitabine + Docetaxel | Synergistic Decrease in Cell Viability | Not specified |
| SK-LMS-1 | This compound + Docetaxel | Decrease in Invasion | 1.2-fold |
| SK-LMS-1 | This compound + Doxorubicin | Decrease in Invasion | 2.2-fold |
| SK-LMS-1 | This compound + Gemcitabine + Docetaxel | Decrease in Invasion | 1.7-fold |
*p < 0.05
Table 2: Effects of this compound Combinations on Apoptosis in Uterine Leiomyosarcoma Cell Lines [6]
| Cell Line | Treatment | Effect on Apoptotic Sub-G1 Population | Fold Change |
| SK-UT-1B | This compound alone | Increase | 1.4-fold* |
| SK-UT-1B | All synergistic combinations | Increase | Not specified |
| SK-LMS-1 | This compound alone | Increase | 2.7-fold** |
| SK-LMS-1 | All synergistic combinations | Increase | Not specified |
*p < 0.05, **p < 0.01
Signaling Pathways and Experimental Workflows
Notch Signaling Pathway Inhibition by this compound
This compound targets the Notch signaling pathway by inhibiting the gamma-secretase complex. This prevents the final proteolytic cleavage of the Notch receptor, which is necessary for the release of the Notch Intracellular Domain (NICD). The NICD normally translocates to the nucleus and acts as a transcriptional co-activator for target genes that regulate cell proliferation, survival, and differentiation.
Caption: Inhibition of the Notch signaling pathway by this compound.
Experimental Workflow for Assessing Synergy
A typical preclinical workflow to assess the synergistic effects of this compound and chemotherapy involves a series of in vitro assays.
Caption: Workflow for in vitro synergy assessment of this compound and chemotherapy.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound, the chemotherapeutic agent, or a combination of both for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each agent and use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper surface of a transwell insert (with an 8 µm pore size polycarbonate membrane) with a thin layer of Matrigel to mimic the extracellular matrix.
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber.
-
Chemoattractant and Treatment: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber. Add this compound, the chemotherapeutic agent, or the combination to both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Removal and Fixation: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol).
-
Staining and Visualization: Stain the invading cells with a suitable stain (e.g., crystal violet or DAPI) and visualize them under a microscope.
-
Quantification: Count the number of invaded cells in several random fields to determine the average number of invading cells per field.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Plate cells and treat them with this compound, the chemotherapeutic agent, or the combination for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells.
Conclusion
The available data suggests that this compound, a gamma-secretase inhibitor, holds promise as a synergistic partner for various conventional chemotherapies. By targeting the Notch signaling pathway, this compound can enhance the cytotoxic effects of agents like docetaxel, doxorubicin, gemcitabine, and cisplatin in different cancer types. The preclinical evidence of reduced cell viability and invasion, coupled with increased apoptosis, provides a strong rationale for further investigation. The manageable safety profile observed in early clinical trials of combination therapies is encouraging. Future research should focus on optimizing dosing schedules, identifying predictive biomarkers for patient selection, and conducting larger, randomized clinical trials to definitively establish the clinical benefit of these combination strategies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequential combination therapy of ovarian cancer with cisplatin and γ-secretase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Treatment of Uterine Leiomyosarcoma with Gamma Secretase Inhibitor this compound and Chemotherapeutic Agents Decreases Cellular Invasion and Increases Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 7. A phase I trial of the γ-secretase inhibitor this compound in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
A Comparative Pharmacodynamic Analysis of MK-0752 and BMS-906024
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacodynamics of two prominent gamma-secretase inhibitors (GSIs), MK-0752 and BMS-906024. Both compounds target the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation, which is often dysregulated in various cancers. This objective comparison, supported by experimental data, aims to inform researchers and drug development professionals on the distinct pharmacological profiles of these inhibitors.
Mechanism of Action
Both this compound and BMS-906024 are potent, orally bioavailable small molecules that function by inhibiting γ-secretase, a multi-protein enzyme complex.[1][2][3] Gamma-secretase is responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors (Notch1, Notch2, Notch3, and Notch4).[4] This cleavage event releases the Notch intracellular domain (NICD), which then translocates to the nucleus to activate the transcription of downstream target genes, such as those in the HES and HEY families.[4][5] By blocking γ-secretase activity, both this compound and BMS-906024 prevent the release of NICD, thereby inhibiting Notch signaling.[6][7]
Quantitative Pharmacodynamic Comparison
A key differentiator between these two inhibitors lies in their potency and selectivity against the four Notch receptors. While both are broadly classified as pan-Notch inhibitors, subtle yet significant differences in their activity profiles have been observed in preclinical studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and BMS-906024 against chimeric Notch receptor substrates in a cell-based assay.
| Compound | cNOTCH1sub IC50 (nM) | cNOTCH2sub IC50 (nM) | cNOTCH3sub IC50 (nM) | cNOTCH4sub IC50 (nM) |
| This compound | 1.41 | 14 | 5 | Data Not Available |
| BMS-906024 | 0.46 | 0.29 | 1.14 | 3.40 |
Data from a study using H4 cells stably expressing chimeric Aβ-NOTCH1-4 proteins (cNOTCH1-4sub).[1]
As the data indicates, BMS-906024 demonstrates more potent and relatively consistent inhibition across all four Notch receptor substrates compared to this compound, which shows a wider range of IC50 values and appears less potent against cNOTCH2sub.[1] This suggests that BMS-906024 acts as a more equipotent pan-Notch inhibitor.
In Vitro and In Vivo Efficacy
This compound
This compound has demonstrated anti-tumor activity in various preclinical models. It has been shown to inhibit the proliferation of cancer stem cells, which are thought to be critical for tumor initiation and recurrence.[7] For instance, treatment with this compound has been shown to reduce the population of breast cancer stem cells.[8][9] In clinical trials, this compound has been evaluated in patients with advanced solid tumors, including breast cancer and glioblastoma.[1][8][10] While it has shown some clinical benefit, its efficacy as a monotherapy has been modest, leading to investigations in combination with other anti-cancer agents.[1][8]
BMS-906024
BMS-906024 has exhibited broad-spectrum antineoplastic activity in preclinical studies.[3][11] A notable finding is its synergistic effect when combined with the chemotherapeutic agent paclitaxel in non-small cell lung cancer (NSCLC) models.[12][13][14] In these studies, BMS-906024 was shown to enhance the anti-tumor activity of paclitaxel both in vitro and in vivo.[12][13] The mechanism for this synergy is believed to involve the inhibition of Notch-mediated survival pathways that are activated in response to chemotherapy. BMS-906024 effectively reduces the levels of the activated Notch1 intracellular domain (N1ICD) in cancer cells.[12][13]
Experimental Protocols
Cell-Based Gamma-Secretase Cleavage Assay for Notch Substrates
This assay is crucial for determining the IC50 values of GSIs against different Notch receptors.
Methodology:
-
Cell Line: Human neuroglioma (H4) cells are stably transfected to express chimeric proteins consisting of the amyloid-beta (Aβ) peptide fused to the transmembrane and intracellular domains of each of the four human Notch receptors (cNOTCH1-4sub).[1]
-
Treatment: Cells are treated with a range of concentrations of the GSI (e.g., this compound or BMS-906024) for a specified period (e.g., overnight).[1]
-
Detection: The conditioned media from the treated cells is collected. The amount of the cleaved Aβ-like peptide secreted into the media is quantified using an enzyme-linked immunosorbent assay (ELISA).[1]
-
Analysis: The IC50 values are calculated by plotting the concentration of the inhibitor against the percentage of inhibition of substrate cleavage.[1]
Western Blot for Notch Intracellular Domain (NICD)
This method is used to assess the direct impact of GSIs on the downstream signaling of the Notch pathway.
Methodology:
-
Cell Lysis: Cancer cells treated with the GSI or a vehicle control are lysed to extract total protein.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[11][15]
-
Blocking: The membrane is blocked with a solution (e.g., 5% bovine serum albumin) to prevent non-specific antibody binding.[11]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the cleaved, active form of NICD.[2][4][11] Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[11]
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal, which is proportional to the amount of NICD, is captured using an imaging system.[11]
In Vivo Tumor Xenograft Study
This model is essential for evaluating the anti-tumor efficacy of GSIs in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.[3][7][16]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.[7]
-
Treatment: Mice are randomized into different treatment groups: vehicle control, GSI alone, chemotherapy alone, or a combination of the GSI and chemotherapy. The drugs are administered according to a predetermined schedule and dosage.[3]
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.[7]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining), or Western blotting to confirm target engagement.[17][18]
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the Notch signaling pathway, a typical experimental workflow for evaluating GSIs, and the logical relationship of their mechanism of action.
Caption: The Notch signaling pathway and points of inhibition by this compound and BMS-906024.
Caption: A typical experimental workflow for the preclinical evaluation of gamma-secretase inhibitors.
Caption: Logical flow of the mechanism of action for gamma-secretase inhibitors in cancer.
References
- 1. embopress.org [embopress.org]
- 2. The intracellular domains of Notch1 and Notch2 are functionally equivalent during development and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 4. Notch1 (C44H11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Notch Signaling Enhances Antitumor Activity of Histone Deacetylase Inhibitor LAQ824 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. providence.elsevierpure.com [providence.elsevierpure.com]
- 9. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. innoprot.com [innoprot.com]
- 13. Gamma secretase inhibition by BMS-906024 enhances efficacy of paclitaxel in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gamma Secretase Inhibition by BMS-906024 Enhances Efficacy of Paclitaxel in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western Blot protocol specific for Notch1 antibody (NBP1-78292) WB: Novus Biologicals [novusbio.com]
- 16. Top Notch Targeting Strategies in Cancer: A Detailed Overview of Recent Insights and Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of MK-0752: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are integral to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of MK-0752, a potent γ-secretase inhibitor. Adherence to these procedures is critical for minimizing health risks and ensuring regulatory compliance.
I. Understanding the Hazards of this compound
Before handling or disposing of this compound, it is imperative to be fully aware of its associated hazards as outlined in its Safety Data Sheet (SDS).[1] this compound is classified with the following risks:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage: Causes severe eye irritation and potential for serious injury.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1]
A critical environmental warning states that this compound must not be allowed to enter bodies of water or drainage systems without being neutralized or diluted .[1] However, due to the compound's complex nature and significant health hazards, in-lab neutralization by individual researchers is not recommended without a specifically validated and safe protocol. The primary disposal route should be through a certified hazardous waste management service.
II. Quantitative Hazard Summary
For quick reference, the key hazard information for this compound is summarized below.
| Hazard Classification | GHS Code | Description |
| Acute toxicity - oral | H302 | Harmful if swallowed.[1] |
| Eye damage | H318 | Causes serious eye damage.[1] |
| Reproductive toxicity | H360 | May damage fertility or the unborn child.[1] |
| Specific target organ toxicity (repeated exposure) | H373 | May cause damage to organs through prolonged or repeated exposure.[1] |
III. Step-by-Step Disposal Protocol
The following procedure outlines the safe and compliant disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Waste Segregation and Collection
-
Identify all this compound waste streams. This includes unused or expired this compound, solutions containing the compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., vials, pipette tips, flasks) that has come into direct contact with this compound.
-
Segregate this compound waste from other laboratory waste. Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless compatibility has been verified.
Step 2: Container Selection and Labeling
-
Choose appropriate waste containers. Use containers that are chemically compatible with this compound and any solvents used in solutions. High-density polyethylene (HDPE) or glass containers are generally suitable for solid and liquid waste. Ensure containers have secure, leak-proof lids.
-
Properly label all waste containers. The label must be securely affixed to the container and clearly state the following:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and list any other chemical components in the waste mixture by percentage or volume.
-
The associated hazards (e.g., "Toxic," "Reproductive Hazard," "Eye Damage").
-
The date when the waste was first added to the container.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate a Satellite Accumulation Area (SAA) in your laboratory. This is a designated area at or near the point of waste generation for the temporary storage of hazardous waste.
-
Store the labeled this compound waste container in the SAA. Keep the container closed at all times except when adding waste.
-
Ensure proper segregation within the SAA. Store this compound waste away from incompatible chemicals.
Step 4: Arranging for Professional Disposal
-
Do not dispose of this compound down the drain or in regular trash. This is a direct violation of safety protocols and environmental regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company. Follow their specific procedures for waste pickup and disposal. They are equipped to handle and dispose of toxic chemical waste in a compliant and environmentally sound manner.
-
Complete any required waste pickup forms accurately and completely. This ensures that the disposal company has all the necessary information to handle the waste safely.
IV. Experimental Protocol: General Spill Cleanup
In the event of a small spill of this compound, the following general procedure should be followed. For large spills, evacuate the area and contact your institution's EHS department immediately.
-
Ensure proper personal protective equipment (PPE) is worn: This includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill: Use an absorbent material, such as a chemical spill pillow or absorbent pads, to surround and cover the spill.
-
Collect the absorbed material: Carefully scoop the absorbent material and the spilled substance into a designated hazardous waste container.
-
Decontaminate the area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and store the waste container: Properly label the container with all its contents and place it in the SAA for professional disposal.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling MK-0752
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of MK-0752, a potent gamma-secretase inhibitor investigated in oncology research. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.
This compound is a hazardous compound with the potential for reproductive toxicity, serious eye damage, and organ damage through prolonged or repeated exposure. It is also harmful if swallowed.[1] As a potent pharmaceutical compound used in research with cytotoxic potential, it necessitates handling procedures aligned with those for hazardous and antineoplastic drugs.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. Due to the hazardous nature of this compound, a comprehensive PPE ensemble is mandatory for all personnel involved in its handling.
Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and aerosols, which can cause severe eye injury.[1] |
| Body Protection | Disposable, low-linting coveralls (e.g., Tyvek®) with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. Low-linting material is crucial for maintaining a clean working environment. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or when there is a risk of aerosol generation. | Minimizes the risk of inhaling hazardous particles. |
| Foot Protection | Disposable shoe covers worn over closed-toe shoes. | Prevents the spread of contamination outside of the designated handling area. |
Operational and Disposal Plans
A structured workflow is essential for minimizing the risk of exposure and contamination. The following step-by-step guidance outlines the procedures for preparing a stock solution of this compound for in vitro studies, a common laboratory application.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To safely prepare a 10 mM stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (1.5 mL or 15 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance within a certified chemical fume hood or glove box
Procedure:
-
Preparation of the Handling Area:
-
Ensure all work is conducted within a certified chemical fume hood or a glove box to contain any airborne particles.
-
Cover the work surface with absorbent, plastic-backed liners.
-
Prepare a designated waste container for all disposable materials that will come into contact with this compound.
-
-
Donning PPE:
-
Put on all required PPE in the following order: shoe covers, inner gloves, disposable coveralls, outer gloves, and eye/face protection. If required, a respirator should be donned according to institutional guidelines.
-
-
Weighing of this compound:
-
Tare a sterile conical tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder directly into the tube. For example, to prepare 1 mL of a 10 mM solution, weigh 4.43 mg of this compound (Molecular Weight: 442.9 g/mol ).
-
Handle the powder with extreme care to avoid generating dust.
-
-
Solubilization:
-
In the fume hood, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Securely cap the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C as recommended.
-
-
Decontamination and Doffing PPE:
-
Wipe down all surfaces and equipment used with an appropriate deactivating agent, followed by 70% ethanol.
-
Dispose of all contaminated disposable materials (e.g., pipette tips, tubes, liners) in the designated cytotoxic waste container.
-
Remove PPE in a manner that avoids self-contamination, disposing of it in the cytotoxic waste. Wash hands thoroughly after removing all PPE.
-
Disposal Plan
All materials that have come into contact with this compound must be treated as cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, shoe covers, pipette tips, and other disposable labware should be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container. |
| Liquid Waste | Unused or expired this compound solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps Waste | Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste. |
All cytotoxic waste must be disposed of through the institution's environmental health and safety office, typically by incineration.[2][3]
Visualizing the Workflow
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
